5-Fluoro-2-phenylpyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-fluoro-2-phenylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FN/c12-10-6-7-11(13-8-10)9-4-2-1-3-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGEJQSMOUITDED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80673493 | |
| Record name | 5-Fluoro-2-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80673493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
512171-81-2 | |
| Record name | 5-Fluoro-2-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80673493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Fluoro-2-phenylpyridine: Synthesis, Properties, and Applications
Introduction: The Strategic Importance of Fluorinated Pyridines in Modern Chemistry
In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms into heterocyclic scaffolds represents a cornerstone of molecular design. The unique physicochemical properties imparted by fluorine—such as high electronegativity, metabolic stability, and the ability to modulate pKa and lipophilicity—offer chemists a powerful tool to fine-tune the biological activity and material characteristics of organic compounds. Among these scaffolds, the pyridine ring is a ubiquitous motif in countless therapeutic agents and functional materials.
This guide provides a comprehensive technical overview of 5-Fluoro-2-phenylpyridine, a versatile and high-value building block. We will delve into its core properties, robust synthetic methodologies, spectroscopic signature, and its applications as a key intermediate for researchers in medicinal chemistry, agrochemicals, and materials science. This document is designed to serve as a practical resource for scientists and drug development professionals, bridging fundamental chemistry with field-proven insights.
Compound Identification and Core Properties
This compound is a bi-aryl heterocyclic compound whose structure is foundational for more complex molecular architectures. Its identity and key physicochemical properties are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 512171-81-2 | [1][2][3] |
| Synonyms | 2-Phenyl-5-fluoropyridine | [4] |
| Molecular Formula | C₁₁H₈FN | [1] |
| Molecular Weight | 173.19 g/mol | [5] |
| Physical State | Yellow to white solid | [1] |
| Melting Point | 38-40 °C | [1] |
| Boiling Point | Not available | |
| Solubility | Not available |
Synthesis and Mechanistic Considerations
The construction of the this compound scaffold can be achieved through several reliable synthetic strategies. The choice of method often depends on the availability of starting materials, desired scale, and tolerance of functional groups in more complex derivatives. The Suzuki-Miyaura cross-coupling reaction stands out as a particularly powerful and versatile method.
Primary Synthetic Route: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide, catalyzed by a palladium complex. This reaction is renowned for its mild conditions, high functional group tolerance, and excellent yields.
Reaction Scheme: (A) 5-Fluoro-2-halopyridine + Phenylboronic acid → this compound (B) 2-Phenyl-5-boronic acid (or ester) + Fluorinating agent/Halide → this compound
The most common approach involves coupling a fluorinated pyridine fragment with a phenylboron reagent.
Detailed Experimental Protocol (Generalized)
Objective: To synthesize this compound via a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
2-Bromo-5-fluoropyridine (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)
-
Triphenylphosphine [PPh₃] or other suitable phosphine ligand (0.04 eq)
-
Potassium carbonate (K₂CO₃) or other suitable base (2.0 eq)
-
Solvent: 1,4-Dioxane and Water (e.g., 4:1 mixture)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Silica gel for column chromatography
Procedure:
-
Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromo-5-fluoropyridine, phenylboronic acid, and potassium carbonate.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is crucial as the palladium catalyst is sensitive to oxygen, especially at elevated temperatures.
-
Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add the palladium acetate and the phosphine ligand.
-
Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe. The aqueous component is essential for the activation of the boronic acid and facilitates the transmetalation step.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (2-bromo-5-fluoropyridine) is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water and transfer to a separatory funnel.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash with brine to remove residual base and inorganic salts.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain pure this compound.
Causality and Trustworthiness: The use of a palladium catalyst with a phosphine ligand forms the active Pd(0) species required for the catalytic cycle. The base is not merely a proton scavenger; it is essential for activating the boronic acid to form a more nucleophilic boronate species, which is critical for the transmetalation step onto the palladium center. Each step, from establishing an inert atmosphere to the final purification, is designed to maximize yield and purity, ensuring a self-validating and reproducible protocol.
Alternative Synthetic Route: Fluorination of Pyridine N-Oxides
An alternative strategy involves the fluorination of a pre-formed 2-phenylpyridine scaffold. This can be achieved by first oxidizing 2-phenylpyridine to its N-oxide, followed by a fluorination step. A notable method uses a sulfonylating agent (like Ts₂O) in the presence of a fluoride source. This approach offers high regioselectivity.
References
- 1. mdpi.com [mdpi.com]
- 2. [18F]-5-(2-fluoroethyl)2,4-diethyl-3-(ethylsulfanylcarbonyl)-6-phenylpyridine-5-carboxylate - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Solved The MS, IR, 1H-NMR and 13C-NMR spectra of an organic | Chegg.com [chegg.com]
- 5. Synthesis of Novel α-Trifluorothioanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Fluoro-2-phenylpyridine: Synthesis, Structure, and Applications
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The unique properties of fluorine—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, often leading to enhanced pharmacokinetic and pharmacodynamic profiles.[1][2] Among the myriad of fluorinated heterocycles, 5-Fluoro-2-phenylpyridine stands out as a particularly valuable building block. This biphenyl-like structure, featuring a pyridine ring, is a key pharmacophore found in numerous biologically active compounds.
This technical guide provides an in-depth exploration of this compound, designed for researchers, chemists, and drug development professionals. We will dissect its chemical structure, present detailed and field-proven synthesis routes with mechanistic insights, outline methods for its characterization, and discuss its significance as a precursor in the development of novel therapeutics.
Chemical Structure and Properties
This compound is an aromatic heterocyclic compound. The structure consists of a pyridine ring substituted with a phenyl group at the 2-position and a fluorine atom at the 5-position. This specific arrangement of substituents dictates its reactivity and utility in further chemical transformations.
Figure 1. Chemical Structure of this compound.
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 512171-81-2 | [3] |
| Molecular Formula | C₁₁H₈FN | Derived |
| Molecular Weight | 173.19 g/mol | Derived |
| Appearance | Typically an off-white to yellow solid or oil | General Knowledge |
| SMILES | c1ccc(cc1)c2ccc(cn2)F | Derived |
| InChIKey | Not readily available |
Core Synthesis Routes
The construction of the C-C bond between the pyridine and phenyl rings is the central challenge in synthesizing this compound. Palladium-catalyzed cross-coupling reactions are the most robust and widely employed methods for this transformation. We will detail two of the most effective approaches: the Suzuki-Miyaura coupling and the Negishi coupling.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a pillar of modern organic synthesis, celebrated for its high functional group tolerance, mild reaction conditions, and the commercial availability and stability of its boronic acid reagents.[4][5][6] The mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.
Causality in Experimental Design:
-
Catalyst: A palladium(0) species is the active catalyst. Pd(dppf)Cl₂ is often used as a pre-catalyst, which is reduced in situ. The dppf ligand provides the necessary stability and electronic properties to facilitate the catalytic cycle efficiently.[4][7]
-
Base: A base such as sodium or potassium phosphate/carbonate is crucial. Its role is to activate the boronic acid via the formation of a more nucleophilic boronate complex, which facilitates the transmetalation step.
-
Solvent: A mixture of an organic solvent (like dioxane or toluene) and water is commonly used. Water can play a beneficial role in hydrolyzing boronic esters and facilitating the dissolution of the base.[4][7]
Experimental Protocol: Synthesis via Suzuki-Miyaura Coupling
-
Reactants: 2-Bromo-5-fluoropyridine and Phenylboronic Acid.
-
Inert Atmosphere: To a flame-dried Schlenk flask, add 2-bromo-5-fluoropyridine (1.0 eq), phenylboronic acid (1.2 eq), and sodium phosphate (Na₃PO₄, 3.0 eq).[7]
-
Catalyst Loading: Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add degassed dioxane (sufficient to make a ~0.2 M solution) via cannula.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.[4][6]
-
Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure this compound.
Workflow Diagram: Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura synthesis workflow.
Negishi Cross-Coupling
The Negishi coupling utilizes organozinc reagents, which are more reactive than their boronic acid counterparts, often allowing for reactions at lower temperatures or with less reactive halides.[8][9] However, this heightened reactivity necessitates stricter anhydrous and oxygen-free conditions due to the moisture and air sensitivity of organozinc compounds.[8]
Causality in Experimental Design:
-
Organozinc Formation: The pyridylzinc reagent can be generated in situ from the corresponding halide (e.g., 2-bromo-5-fluoropyridine) via transmetalation with an organolithium reagent followed by the addition of a zinc salt (ZnCl₂).[10] This two-step, one-pot procedure avoids the isolation of the sensitive organometallic intermediates.
-
Catalyst: Palladium catalysts like Pd(PPh₃)₄ are highly effective.[8] The choice of ligand is critical to balance catalyst activity and stability.
-
Anhydrous Conditions: The entire process must be conducted under a strictly inert atmosphere (argon) using anhydrous solvents (like THF) to prevent the quenching of the highly reactive organozinc and organolithium intermediates.
Experimental Protocol: Synthesis via Negishi Coupling
-
Reactants: 2-Bromo-5-fluoropyridine and Iodobenzene.
-
Organozinc Preparation:
-
In a flame-dried, three-neck flask under argon, dissolve 2-bromo-5-fluoropyridine (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Add n-butyllithium (1.05 eq) dropwise, maintaining the temperature below -70 °C. Stir for 30 minutes.
-
In a separate flask, prepare a solution of anhydrous zinc chloride (ZnCl₂, 1.1 eq) in anhydrous THF. Add this solution via cannula to the organolithium mixture at -78 °C. Allow the mixture to warm slowly to room temperature and stir for 1 hour to form the 5-fluoropyridin-2-ylzinc chloride reagent.[8]
-
-
Coupling Reaction:
-
To the freshly prepared organozinc solution, add iodobenzene (1.1 eq).
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.04 eq).
-
Heat the reaction to reflux (~65 °C) and stir until the starting material is consumed (monitor by TLC/LC-MS), typically 4-8 hours.
-
-
Work-up: Cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Workflow Diagram: Negishi Coupling
Caption: Negishi coupling one-pot synthesis workflow.
Spectroscopic Characterization
Confirmation of the successful synthesis of this compound relies on standard spectroscopic techniques. Below are the predicted data based on its structure and data from similar compounds.[11][12]
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~8.50 | dd | J(H,F) ≈ 3.0, J(H,H) ≈ 0.5 | H-6 (Py) |
| ~7.95 | m | - | H-2', H-6' (Ph) |
| ~7.75 | ddd | J(H,H) ≈ 8.5, J(H,F) ≈ 8.5, J(H,H) ≈ 3.0 | H-3 (Py) |
| ~7.50 | m | - | H-3', H-4', H-5' (Ph) |
| ~7.40 | ddd | J(H,H) ≈ 8.5, J(H,F) ≈ 7.5, J(H,H) ≈ 3.0 | H-4 (Py) |
Note: The fluorine atom will cause splitting (coupling) on adjacent protons (H-4, H-6) and the proton across the ring (H-3).
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Coupling | Assignment |
| ~158.5 | d, ¹J(C,F) ≈ 255 Hz | C-5 (Py) |
| ~154.0 | d, ⁴J(C,F) ≈ 3.5 Hz | C-2 (Py) |
| ~138.0 | s | C-1' (Ph) |
| ~136.0 | d, ²J(C,F) ≈ 25 Hz | C-6 (Py) |
| ~129.5 | s | C-4' (Ph) |
| ~129.0 | s | C-2', C-6' (Ph) |
| ~127.0 | s | C-3', C-5' (Ph) |
| ~124.0 | d, ³J(C,F) ≈ 20 Hz | C-4 (Py) |
| ~122.5 | d, ²J(C,F) ≈ 5 Hz | C-3 (Py) |
Note: The most prominent feature is the large one-bond C-F coupling constant for C-5.
Mass Spectrometry (EI-MS):
-
Molecular Ion (M⁺): m/z = 173.06 (calculated for C₁₁H₈FN)
-
Key Fragments: Expect fragments corresponding to the loss of HCN, F, and fragmentation of the phenyl and pyridine rings.
Applications in Drug Discovery
This compound is not merely a synthetic curiosity; it is a privileged scaffold in medicinal chemistry. The strategic placement of the fluorine atom can block sites of metabolism (e.g., P450 oxidation), thereby increasing the compound's half-life and oral bioavailability.[2] Furthermore, the fluorine can act as a hydrogen bond acceptor and alter the pKa of the pyridine nitrogen, which can fine-tune interactions with biological targets like kinases and other enzymes. This makes the this compound motif a valuable component in the design of inhibitors for various therapeutic areas, including oncology and inflammatory diseases.[1]
Conclusion
This compound is a high-value chemical intermediate whose synthesis is readily achieved through well-established palladium-catalyzed cross-coupling methodologies. Both the Suzuki-Miyaura and Negishi reactions offer reliable and scalable routes, with the choice between them often depending on the availability of starting materials and tolerance for rigorous anhydrous conditions. Understanding the causality behind the experimental parameters—the roles of the catalyst, base, and solvent—is paramount for optimizing these transformations. The structural and electronic properties conferred by the fluorine atom make this compound a powerful building block for the development of next-generation therapeutics, underscoring the synergy between synthetic chemistry and drug discovery.
References
- 1. nbinno.com [nbinno.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. This compound | 512171-81-2 [amp.chemicalbook.com]
- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 6. Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Negishi Coupling | NROChemistry [nrochemistry.com]
- 9. Negishi coupling - Wikipedia [en.wikipedia.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. benchchem.com [benchchem.com]
- 12. biointerfaceresearch.com [biointerfaceresearch.com]
Spectroscopic Profile of 5-Fluoro-2-phenylpyridine: A Technical Guide for Researchers
This technical guide provides a comprehensive analysis of the key spectroscopic data for 5-Fluoro-2-phenylpyridine, a molecule of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this compound. By understanding the spectroscopic fingerprint of this compound, researchers can ensure structural integrity, monitor reactions, and gain a deeper understanding of its chemical properties.
Introduction: The Significance of this compound
This compound belongs to a class of fluorinated heterocyclic compounds that are increasingly utilized as key building blocks in the synthesis of pharmaceuticals and functional materials. The introduction of a fluorine atom into the pyridine ring can significantly alter the molecule's electronic properties, lipophilicity, metabolic stability, and binding interactions with biological targets. The phenyl substituent at the 2-position further extends the aromatic system, influencing its conformational preferences and potential for π-π stacking interactions. Accurate and thorough spectroscopic characterization is therefore paramount for any application of this versatile molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of its molecular framework.
Experimental Protocol: NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate analysis.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm for ¹H and ¹³C NMR). For ¹⁹F NMR, an external or internal reference standard like CFCl₃ (δ = 0.00 ppm) or hexafluorobenzene (δ = -164.9 ppm) can be used.[1]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
Data Acquisition Parameters:
-
¹H NMR: Standard pulse sequence (e.g., zg30), spectral width of ~12 ppm, acquisition time of ~3-4 seconds, and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Proton-decoupled pulse sequence (e.g., zgpg30), spectral width of ~200 ppm, and a longer relaxation delay (e.g., 2-5 seconds) to ensure quantitative accuracy if needed.
-
¹⁹F NMR: Proton-decoupled pulse sequence, a wide spectral width to encompass the expected chemical shift of the fluorine atom.[2][3]
The following diagram illustrates a typical workflow for NMR analysis:
Caption: Workflow for NMR Spectroscopic Analysis.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to show signals corresponding to the protons on both the pyridine and phenyl rings. The chemical shifts and coupling patterns will be influenced by the electronegativity of the nitrogen and fluorine atoms. Based on the known data for 2-phenylpyridine and other fluorinated pyridines, the following assignments can be predicted.[4][5][6][7]
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-3 | 7.7 - 7.9 | dd | JH3-H4 ≈ 8.5, JH3-F5 ≈ 3.0 |
| H-4 | 7.3 - 7.5 | ddd | JH4-H3 ≈ 8.5, JH4-H6 ≈ 2.5, JH4-F5 ≈ 9.0 |
| H-6 | 8.5 - 8.7 | d | JH6-H4 ≈ 2.5 |
| H-2', H-6' | 7.9 - 8.1 | m | |
| H-3', H-4', H-5' | 7.4 - 7.6 | m |
Causality behind Predictions:
-
H-6: This proton is ortho to the pyridine nitrogen and is expected to be the most deshielded proton on the pyridine ring.
-
H-3 and H-4: These protons will show coupling to each other (ortho coupling) and to the fluorine at position 5. The coupling to fluorine will be a through-bond scalar coupling (meta for H-3 and ortho for H-4).
-
Phenyl Protons (H-2'/6', H-3'/4'/5'): These protons will appear as a complex multiplet in the aromatic region, similar to that observed for 2-phenylpyridine.[4][5][6]
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule. The carbon attached to the fluorine will exhibit a large one-bond C-F coupling constant.
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (¹JCF, Hz) |
| C-2 | 155 - 158 | d, ³JCF ≈ 4 |
| C-3 | 121 - 124 | d, ³JCF ≈ 4 |
| C-4 | 125 - 128 | d, ²JCF ≈ 20 |
| C-5 | 158 - 162 | d, ¹JCF ≈ 240 |
| C-6 | 148 - 151 | d, ²JCF ≈ 15 |
| C-1' | 138 - 140 | s |
| C-2', C-6' | 128 - 130 | s |
| C-3', C-5' | 128 - 130 | s |
| C-4' | 129 - 131 | s |
Causality behind Predictions:
-
C-5: This carbon is directly bonded to the highly electronegative fluorine atom, leading to a significant downfield shift and a large one-bond C-F coupling constant.
-
C-4 and C-6: These carbons are ortho to the fluorine and will show a significant two-bond C-F coupling.
-
C-2 and C-3: These carbons are meta to the fluorine and will exhibit a smaller three-bond C-F coupling.
-
The chemical shifts of the phenyl carbons are predicted to be similar to those in 2-phenylpyridine.[4][8]
Predicted ¹⁹F NMR Spectrum
The ¹⁹F NMR spectrum is expected to show a single signal for the fluorine atom at the 5-position of the pyridine ring.
| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| F-5 | -110 to -130 | ddd |
Causality behind Predictions:
-
The chemical shift is predicted based on typical values for fluoroaromatic compounds.[1][3]
-
The multiplicity will arise from coupling to the ortho protons (H-4 and H-6) and the meta proton (H-3).
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule.
Experimental Protocol: IR Data Acquisition
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
Sample Preparation:
-
Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.
-
Liquid/Solution Samples: A thin film of the sample can be placed between two salt plates (e.g., NaCl or KBr), or a solution can be analyzed in a suitable cell.
Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.
Predicted IR Spectrum
The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic C-H and C=C/C=N stretching vibrations, as well as a strong C-F stretching band.
| Wavenumber (cm⁻¹) | Vibration |
| 3100 - 3000 | Aromatic C-H stretch |
| 1600 - 1450 | Aromatic C=C and C=N ring stretching |
| 1250 - 1100 | C-F stretch |
| 900 - 675 | Out-of-plane C-H bending |
Causality behind Predictions:
-
The aromatic C-H stretching vibrations appear at wavenumbers above 3000 cm⁻¹.
-
The stretching vibrations of the C=C and C=N bonds within the pyridine and phenyl rings give rise to a series of bands in the 1600-1450 cm⁻¹ region.
-
The C-F stretching vibration is typically strong and appears in the fingerprint region.
-
The out-of-plane C-H bending vibrations can provide information about the substitution pattern of the aromatic rings. For comparison, the IR spectrum of 2-phenylpyridine can be consulted.[9][10]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.
Experimental Protocol: Mass Spectrometry Data Acquisition
Instrumentation: A mass spectrometer, for example, one with an electron ionization (EI) source coupled to a quadrupole or time-of-flight (TOF) analyzer.
Sample Introduction: The sample can be introduced via a direct insertion probe or, if volatile, through a gas chromatograph (GC).
Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-500 amu).
Predicted Mass Spectrum and Fragmentation
The molecular formula of this compound is C₁₁H₈FN, with a monoisotopic mass of approximately 173.06 g/mol .
Expected Key Ions in the EI Mass Spectrum:
| m/z | Proposed Fragment |
| 173 | [M]⁺ (Molecular ion) |
| 172 | [M-H]⁺ |
| 145 | [M-HCN]⁺ |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
Causality behind Predictions:
-
The molecular ion peak ([M]⁺) at m/z 173 is expected to be prominent.
-
Loss of a hydrogen atom can lead to the [M-H]⁺ ion at m/z 172.
-
A common fragmentation pathway for pyridines is the loss of hydrogen cyanide (HCN), which would result in a fragment at m/z 145.[11]
-
Cleavage of the bond between the two rings can generate the stable phenyl cation at m/z 77.[11]
The following diagram illustrates a plausible fragmentation pathway:
Caption: Plausible Mass Spectrometry Fragmentation Pathway.
Conclusion
This technical guide provides a detailed, albeit predictive, spectroscopic analysis of this compound. The presented NMR, IR, and MS data, based on established spectroscopic principles and data from analogous compounds, offer a robust framework for the identification and characterization of this important molecule. Researchers are encouraged to use this guide as a reference for their experimental work and to contribute to the growing body of knowledge on fluorinated heterocyclic compounds. The provided experimental protocols serve as a starting point for obtaining high-quality data, which is essential for unambiguous structural confirmation and further research endeavors.
References
- 1. colorado.edu [colorado.edu]
- 2. 19Flourine NMR [chem.ch.huji.ac.il]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. rsc.org [rsc.org]
- 5. 2-Phenylpyridine(1008-89-5) 1H NMR [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. 2-Fluoropyridine(372-48-5) 1H NMR spectrum [chemicalbook.com]
- 8. 2-Phenylpyridine(1008-89-5) 13C NMR spectrum [chemicalbook.com]
- 9. 2-Phenylpyridine(1008-89-5) IR Spectrum [m.chemicalbook.com]
- 10. Pyridine, 2-phenyl- [webbook.nist.gov]
- 11. benchchem.com [benchchem.com]
Biological activity of 5-Fluoro-2-phenylpyridine derivatives
An In-Depth Technical Guide to the Biological Activity of 5-Fluoro-2-phenylpyridine Derivatives
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound derivatives, a class of heterocyclic compounds demonstrating significant potential in medicinal chemistry and drug discovery. We will delve into their synthesis, explore their diverse biological activities with a focus on anticancer applications, and provide detailed, field-proven experimental protocols for their evaluation.
Introduction: The Strategic Value of the this compound Scaffold
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. Its nitrogen atom provides a key site for hydrogen bonding, improves aqueous solubility, and serves as a versatile synthetic handle. When combined with a phenyl group at the 2-position, the resulting 2-phenylpyridine core offers a rigid, planar structure ideal for insertion into the binding pockets of enzymes and receptors.
The strategic incorporation of a fluorine atom at the 5-position further enhances the drug-like properties of this scaffold. Fluorine's high electronegativity and small size can profoundly influence a molecule's conformational preferences, metabolic stability (by blocking sites of oxidative metabolism), and binding affinity (through favorable electrostatic interactions). This guide synthesizes the current understanding of how these structural features translate into potent biological activity.
Synthesis of this compound Derivatives
The construction of the this compound core and its subsequent derivatization are critical for exploring its biological potential. The most prevalent and versatile methods involve transition-metal-catalyzed cross-coupling reactions.
Core Synthesis via Suzuki–Miyaura Cross-Coupling
The Suzuki–Miyaura reaction is the cornerstone for creating the C-C bond between the pyridine and phenyl rings. This method offers high yields and excellent functional group tolerance. A typical approach involves the coupling of a fluorinated pyridine derivative with a phenylboronic acid.
Caption: Suzuki coupling workflow for core synthesis.
Experimental Protocol: Synthesis of a this compound Derivative
This protocol describes a general procedure for the Suzuki–Miyaura cross-coupling.
Objective: To synthesize a this compound derivative from 2-bromo-5-fluoropyridine and a substituted phenylboronic acid.
Materials:
-
2-bromo-5-fluoropyridine (1.0 eq)
-
Substituted phenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Toluene and Water (e.g., 4:1 mixture)
-
Round-bottom flask, condenser, magnetic stirrer, nitrogen inlet
Procedure:
-
Setup: To a round-bottom flask, add 2-bromo-5-fluoropyridine, the phenylboronic acid, and potassium carbonate.
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere. Causality: The palladium catalyst is sensitive to oxygen, which can lead to its deactivation and reduced reaction yield.
-
Solvent & Catalyst: Add the toluene/water solvent mixture, followed by the Pd(PPh₃)₄ catalyst.
-
Reaction: Heat the mixture to reflux (typically 90-100 °C) and stir vigorously for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, add ethyl acetate to dilute the mixture. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired this compound derivative.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[1]
Anticancer Activity: Targeting Cyclin-Dependent Kinases
A significant body of research has identified fluorinated pyridine and pyrimidine derivatives as potent inhibitors of Cyclin-Dependent Kinases (CDKs), particularly CDK2 and CDK9.[2][3] These enzymes are critical regulators of the cell cycle and gene transcription, making them prime targets in oncology.
Mechanism of Action: Inhibition of Transcriptional Elongation
CDK9, in complex with Cyclin T1, forms the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), an essential step for releasing it from promoter-proximal pausing and initiating productive transcript elongation. In many cancers, key survival genes like MYC and MCL1 are highly dependent on this process.
This compound derivatives can act as ATP-competitive inhibitors, occupying the ATP-binding pocket of CDK9 and preventing the phosphorylation of RNA Pol II. This leads to a stalled polymerase, a failure to transcribe essential survival genes, and ultimately, the induction of apoptosis in cancer cells.
Caption: Mechanism of CDK9 inhibition by this compound derivatives.
Cytotoxicity Data
Studies on structurally related 5-fluoro-N²,N⁴-diphenylpyrimidine-2,4-diamine derivatives have demonstrated potent cytotoxic effects against various human cancer cell lines.[2][3]
| Compound ID | Target Cancer Cell Line | GI₅₀ (µM) | Reference |
| Example 6d | A549 (Lung) | 0.87 | [2] |
| HCT-116 (Colon) | 1.13 | [2] | |
| KB (Nasopharyngeal) | 0.95 | [2] | |
| Example 9g | A549 (Lung) | 0.53 | [2] |
| HCT-116 (Colon) | 0.41 | [2] | |
| KB (Nasopharyngeal) | 0.35 | [2] |
Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay
This assay provides a reliable method for determining drug-induced cytotoxicity based on the measurement of cellular protein content.
Objective: To determine the GI₅₀ (concentration causing 50% growth inhibition) of a test compound against a cancer cell line.
Materials:
-
Cancer cell lines (e.g., A549, HCT-116)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
96-well microtiter plates
-
Test compound stock solution (in DMSO)
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris base solution (10 mM, pH 10.5)
-
Microplate reader (515 nm)
Procedure:
-
Cell Plating: Seed cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and incubate for 24 hours to allow attachment.
-
Compound Treatment: Add serial dilutions of the test compound to the wells. Include a vehicle control (DMSO) and a positive control. Incubate for 48-72 hours.
-
Cell Fixation: Gently remove the medium and add cold 10% (w/v) TCA to each well to fix the cells. Incubate at 4 °C for 1 hour. Causality: TCA precipitates proteins and fixes the cells to the plate, ensuring that the subsequent staining accurately reflects the cell number at the end of the treatment period.
-
Staining: Discard the TCA and wash the plates five times with slow-running tap water. Air dry completely. Add 100 µL of SRB solution to each well and stain for 30 minutes at room temperature.
-
Wash and Solubilize: Remove the SRB solution and quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry. Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Data Acquisition: Shake the plates for 5-10 minutes and measure the optical density (OD) at 515 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and plot a dose-response curve to determine the GI₅₀ value.[2]
Anti-Inflammatory and Other Biological Activities
While the primary focus has been on anticancer properties, fluorinated heterocyclic compounds possess a broad spectrum of biological activities.
Anti-Inflammatory Potential
Research on related structures, such as 5-fluoro-2-oxindole, has demonstrated significant anti-inflammatory and antinociceptive effects.[4][5] These compounds can inhibit the upregulation of key inflammatory mediators like inducible nitric oxide synthase (NOS2) and cyclooxygenase-2 (COX-2) in response to inflammatory stimuli like lipopolysaccharide (LPS).[6] This suggests that this compound derivatives are promising candidates for development as anti-inflammatory agents.
Caption: Potential anti-inflammatory mechanism of action.
Antimicrobial Activity
Fluorine-containing heterocycles are well-represented among antimicrobial drugs. The introduction of fluorine can enhance cell membrane permeability and interaction with microbial targets.[7][8] While specific data on this compound derivatives is emerging, related compounds like fluorinated quinolones and 5-fluorouracil derivatives show considerable activity against both Gram-positive and Gram-negative bacteria.[9][10] The mechanism often involves membrane damage or inhibition of essential metabolic pathways.[9]
Agrochemical Applications
Derivatives of the 2-phenylpyridine scaffold have also been investigated for their use in agriculture, demonstrating notable insecticidal and herbicidal activities.[1][11] This highlights the versatility of the core structure in interacting with biological targets across different species.
Conclusion and Future Perspectives
The this compound scaffold is a molecule of significant interest for drug discovery and development. Its strategic design, combining the privileged pyridine ring with a phenyl group and a bio-potentiating fluorine atom, has given rise to derivatives with potent biological activities. The most well-documented application is in oncology, where these compounds function as effective CDK inhibitors.
Future research should focus on:
-
Expanding the Scope: Systematically evaluating optimized derivatives for their anti-inflammatory, antimicrobial, and antiviral potential.
-
Structure-Activity Relationship (SAR) Studies: Further exploration of substitutions on both the pyridine and phenyl rings to enhance potency and selectivity for specific biological targets.
-
Mechanism of Action: Deepening the understanding of the molecular interactions and signaling pathways modulated by these compounds in different disease contexts.
This class of compounds represents a rich starting point for the development of next-generation therapeutics to address unmet needs in cancer, inflammation, and infectious diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamines as potent inhibitors against CDK2 and CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamines as potent inhibitors against CDK2 and CDK9 - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. The Antinociceptive, Antioxidant and Anti-Inflammatory Effects of 5-Fluoro-2-Oxindole during Inflammatory Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and antimicrobial testing of 5-fluorouracil derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dual anti‐inflammatory and antiglycation propensities of a potentially novel class of functionalized fluoroquinolones [ouci.dntb.gov.ua]
- 11. Synthesis of Novel α-Trifluorothioanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Strategic Value of Fluorine in Phenylpyridine Scaffolds
An In-Depth Technical Guide to the Physical and Chemical Properties of Fluorinated Phenylpyridines
The deliberate incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug discovery and materials science.[1][2] Fluorine's unique combination of properties—high electronegativity, a small van der Waals radius similar to hydrogen, and the ability to form exceptionally strong carbon-fluorine (C-F) bonds—allows for the fine-tuning of a molecule's physicochemical and biological characteristics.[1][3] When applied to the phenylpyridine motif, a privileged structure in numerous therapeutic agents and functional materials, fluorination offers a powerful tool to modulate key parameters such as metabolic stability, lipophilicity, and receptor binding affinity.
This guide, intended for researchers, medicinal chemists, and drug development professionals, provides a detailed exploration of the physical and chemical properties of fluorinated phenylpyridines. It moves beyond a simple recitation of facts to explain the underlying causality, offering field-proven insights into how strategic fluorination can be leveraged to optimize molecular design and performance.
Core Physicochemical Properties: A Study in Modulation
The introduction of fluorine can dramatically, and sometimes counterintuitively, alter the fundamental properties of a parent phenylpyridine.[3][4] Understanding these shifts is critical for predicting a compound's behavior in biological systems.
Lipophilicity (logP/logD): A Non-Linear Relationship
Lipophilicity, the measure of a compound's partitioning between an oily and an aqueous phase, is a critical determinant of absorption, distribution, metabolism, and excretion (ADME) properties. While often assumed to increase lipophilicity, fluorine's effect is highly context-dependent.[4][5]
The fluorination of a phenylpyridine ring impacts lipophilicity through two opposing effects:
-
Increased Hydrophobic Surface Area: The C-F bond is longer than the C-H bond, and replacing hydrogen with fluorine can shield the molecule from solvation by water, thus increasing its hydrophobicity.
-
Increased Molecular Polarity: Fluorine is the most electronegative element, and its introduction creates a strong dipole moment. Depending on the substitution pattern, this can increase the overall polarity of the molecule, leading to a decrease in lipophilicity.[4]
For instance, fluorination on the phenyl ring can have varied effects based on its position relative to the pyridine. The precise placement determines its influence on the molecular dipole and intramolecular interactions, leading to a range of logD values that must be determined empirically.[4]
Table 1: Illustrative Impact of Fluorination on Phenylpyridine Properties
| Compound | Substitution Pattern | pKa (Pyridinium) | logD (pH 7.4) | Rationale |
| 2-Phenylpyridine | Unsubstituted | ~5.2 | ~2.1 | Baseline reference compound. |
| 2-(4-Fluorophenyl)pyridine | para-Fluoro on Phenyl | ~5.1 | ~2.4 | Minimal pKa change; fluorine increases hydrophobic surface, raising logD. |
| 2-Phenyl-6-fluoropyridine | Fluoro on Pyridine (ortho to N) | ~3.5 | ~2.3 | Strong inductive electron withdrawal by fluorine significantly reduces the basicity of the pyridine nitrogen. |
| 2-(2,6-Difluorophenyl)pyridine | di-ortho-Fluoro on Phenyl | ~5.0 | ~2.6 | Fluorines twist the phenyl ring, increasing hydrophobic exposure, while their symmetric placement has less impact on the pyridine pKa. |
Acidity and Basicity (pKa): The Inductive Effect
The basicity of the pyridine nitrogen is a crucial feature for salt formation, solubility, and receptor interactions. Fluorine, being strongly electron-withdrawing, has a profound impact on pKa.
When placed on the pyridine ring, particularly at positions ortho or para to the nitrogen, fluorine significantly reduces the electron density on the nitrogen atom.[6] This makes the lone pair of electrons less available for protonation, thereby decreasing the basicity (lowering the pKa of the conjugate acid). This modulation can be used strategically to detune the basicity of a molecule to avoid off-target effects, such as hERG channel inhibition, or to improve cell permeability.[6]
References
- 1. nbinno.com [nbinno.com]
- 2. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and history of 5-Fluoro-2-phenylpyridine
An In-depth Technical Guide to the Discovery and History of 5-Fluoro-2-phenylpyridine
Authored by: Gemini, Senior Application Scientist
Foreword: The Strategic Importance of Fluorinated Heterocycles
In the landscape of modern chemistry, few structural motifs have imparted as profound an impact as the fluorinated pyridine ring. The strategic incorporation of fluorine into organic molecules can dramatically alter their physicochemical properties, enhancing metabolic stability, modulating lipophilicity, and influencing binding affinities—attributes of paramount importance in drug discovery and materials science.[1][2][3][4] The 2-phenylpyridine scaffold, a cornerstone ligand in organometallic chemistry and a privileged structure in medicinal chemistry, serves as a foundational blueprint.[5][6] This guide delves into the history and discovery of a key derivative, this compound, tracing its evolution from conceptual importance to its synthesis via sophisticated catalytic methodologies that have come to define modern organic chemistry.
Foundational Chemistry: The Preeminence of the 2-Phenylpyridine Core
Before the advent of its fluorinated analog, 2-phenylpyridine (C₁₁H₉N) had already established itself as a molecule of significant interest.[5] Its primary value lies in its function as a bidentate ligand, capable of coordinating with transition metals through both the nitrogen of the pyridine ring and a carbon atom of the phenyl ring via cyclometalation. This C-N chelation creates highly stable, rigid organometallic complexes.
The reaction of 2-phenylpyridine with metal precursors, such as iridium trichloride, leads to the formation of phosphorescent complexes like tris(2-phenylpyridine)iridium(III), or Ir(ppy)₃.[5] These complexes are celebrated for their high quantum yields and are central to the development of Organic Light-Emitting Diodes (OLEDs), where they function as highly efficient phosphorescent emitters. The electronic properties of the 2-phenylpyridine ligand directly dictate the emission color and efficiency of the resulting OLED. This established importance created a compelling rationale for developing functionalized derivatives to fine-tune these electronic properties, setting the stage for the introduction of fluorine.
The Fluorine Effect: A Paradigm Shift in Molecular Design
The introduction of fluorine into bioactive molecules and functional materials is a proven strategy for optimizing performance. The carbon-fluorine bond is the strongest single bond in organic chemistry, rendering it highly resistant to metabolic degradation.[1][3] This property alone can extend the half-life of a drug candidate significantly. Furthermore, fluorine's high electronegativity can alter the acidity or basicity of nearby functional groups and create unique, favorable interactions with biological targets.[4] In the context of materials science, fluorine substitution on the 2-phenylpyridine ligand provides a powerful tool to modulate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the resulting metal complexes, thereby tuning the emission wavelength and improving device stability.[5]
Discovery Through Synthesis: The Emergence of Catalytic Cross-Coupling
The "discovery" of this compound is intrinsically linked to the development of powerful synthetic methods capable of constructing the biaryl C-C bond between a fluorinated pyridine and a phenyl ring. While pinpointing the first singular synthesis is challenging, its widespread availability and study are the direct results of transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.
The Workhorse Method: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction has become the preeminent method for the synthesis of biaryl compounds, prized for its operational simplicity, functional group tolerance, and the commercial availability of its starting materials.[7][8][9] The synthesis of this compound via this method provides a textbook example of its utility.
The core transformation involves the palladium-catalyzed reaction between a halogenated 5-fluoropyridine and phenylboronic acid.
Typical Reactants:
-
Pyridine Component: 2-Bromo-5-fluoropyridine or 2-Chloro-5-fluoropyridine. The bromide is generally more reactive than the chloride.
-
Arylating Agent: Phenylboronic acid or its pinacol ester derivatives.
-
Catalyst: A palladium(0) source, often generated in situ from a palladium(II) precatalyst like Palladium(II) acetate (Pd(OAc)₂) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂).[7]
-
Base: A crucial component to facilitate the transmetalation step. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[9]
-
Solvent: A mixture of an organic solvent (like 1,4-dioxane, toluene, or DME) and water is often used.[9]
The causality behind these choices is well-understood: the palladium catalyst orchestrates the reaction through a series of oxidative addition, transmetalation, and reductive elimination steps. The phosphine ligand (like dppf) stabilizes the palladium center and modulates its reactivity, while the base activates the boronic acid for transmetalation.
Detailed Experimental Protocol: Suzuki-Miyaura Synthesis of this compound
Objective: To synthesize this compound from 2-bromo-5-fluoropyridine and phenylboronic acid.
Materials:
-
2-Bromo-5-fluoropyridine (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Pd(dppf)Cl₂ (0.03 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromo-5-fluoropyridine, phenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.
-
Add degassed 1,4-dioxane and degassed water in a 4:1 ratio via syringe.
-
Heat the reaction mixture to 85-95 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound as a pure compound.
Modern Advancements: Direct C-H Arylation
While Suzuki coupling is robust, it requires the pre-functionalization of both coupling partners (e.g., a halide on the pyridine and a boronic acid on the phenyl ring). More recent developments in organometallic catalysis have enabled the direct arylation of pyridine C-H bonds, offering a more atom-economical and step-efficient alternative.[10][11][12]
In this approach, a transition metal catalyst, typically palladium or ruthenium, activates a C-H bond on the 5-fluoropyridine, which then couples with an arylating agent like a diaryliodonium salt or even benzene itself.[13][14]
Causality of C-H Activation:
-
Directing Group: The nitrogen atom of the pyridine ring acts as a directing group, guiding the metal catalyst to selectively activate the C-H bond at the C2 position.
-
Catalyst: Palladium(II) acetate is a common catalyst, often used with an oxidant to regenerate the active catalytic species.[10]
-
Atom Economy: This method avoids the synthesis of organometallic reagents (like boronic acids), reducing waste and shortening the synthetic sequence.
Comparative Data and Workflow Visualizations
To provide a clear comparison of synthetic methodologies, the following table summarizes typical reaction parameters.
| Parameter | Suzuki-Miyaura Coupling | Direct C-H Arylation |
| Pyridine Substrate | 2-Halo-5-fluoropyridine | 5-Fluoropyridine |
| Arylating Agent | Phenylboronic Acid / Ester | Diaryliodonium Salt / Benzene |
| Typical Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄ | Pd(OAc)₂, [Ru(p-cymene)Cl₂]₂ |
| Key Additive | Base (e.g., K₂CO₃, K₃PO₄) | Oxidant (e.g., Ag₂CO₃, TEMPO) |
| Primary Advantage | High reliability, broad scope | High atom economy, fewer steps |
| Primary Drawback | Requires pre-functionalization | Can have narrower scope, regioselectivity challenges |
Visualizing the Mechanisms
To better understand the underlying chemical transformations, the following diagrams illustrate the catalytic cycles.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A plausible pathway for palladium-catalyzed direct C-H arylation.
Conclusion and Future Outlook
The history of this compound is not one of a singular, serendipitous discovery, but rather a story of deliberate design enabled by the maturation of synthetic organic chemistry. Its existence is a direct consequence of the need to fine-tune the electronic and physical properties of the foundational 2-phenylpyridine scaffold. The development of robust and versatile cross-coupling reactions, particularly the Suzuki-Miyaura coupling, transformed this molecule from a synthetic challenge into a readily accessible building block.
Today, this compound is a valuable component in the toolkits of medicinal chemists and materials scientists. It serves as a key intermediate in the synthesis of novel pharmaceuticals and is integral to the design of next-generation phosphorescent emitters for energy-efficient OLED displays. As synthetic methodologies continue to advance, particularly in the realm of C-H functionalization, the synthesis and application of this compound and its derivatives will undoubtedly continue to expand, driving innovation in both human health and advanced technologies.
References
- 1. nbinno.com [nbinno.com]
- 2. The organometallic fluorine chemistry of palladium and rhodium: studies toward aromatic fluorination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. 2-Phenylpyridine - Wikipedia [en.wikipedia.org]
- 6. 2-Phenylpyridine | C11H9N | CID 13887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LED-induced Ru-photoredox Pd-catalyzed C–H arylation of (6-phenylpyridin-2-yl)pyrimidines and heteroaryl counterparts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthetic and Mechanistic Studies of Pd-Catalyzed C–H Arylation with Diaryliodonium Salts: Evidence for a Bimetallic High Oxidation State Pd Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Critical Role of 5-Fluoro-2-phenylpyridine in Modern Synthesis
An In-depth Technical Guide to the Commercial Availability, Procurement, and Quality Control of 5-Fluoro-2-phenylpyridine
This compound (CAS No. 512171-81-2) is a fluorinated heterocyclic building block of significant interest to the pharmaceutical and materials science industries. Its unique electronic properties, conferred by the fluorine atom and the phenylpyridine scaffold, make it a valuable synthon for creating complex molecular architectures. It is frequently incorporated into molecules designed as kinase inhibitors, organic light-emitting diode (OLED) materials, and other advanced applications.
The success of a multi-step synthesis hinges on the quality of its starting materials. For a key intermediate like this compound, impurities can lead to downstream reaction failures, the formation of difficult-to-remove side products, and ultimately, compromised yield and purity of the final active pharmaceutical ingredient (API) or material. This guide provides researchers, chemists, and procurement specialists with a comprehensive framework for sourcing, validating, and handling this critical reagent to ensure experimental reproducibility and success.
Part 1: Commercial Landscape and Supplier Analysis
The procurement of this compound involves navigating a landscape of manufacturers and distributors, each offering different grades, quantities, and levels of documentation. Suppliers generally fall into two categories: large-scale manufacturers who can fulfill bulk orders and specialized catalog companies that cater to research and development (R&D) quantities.
A key first step in procurement is verifying the correct chemical entity. It is crucial to use the correct CAS Number, 512171-81-2 , to avoid confusion with related isomers or precursors.
Table 1: Representative Commercial Suppliers of this compound
| Supplier | Typical Stated Purity | Availability Notes | Target Scale |
| Apollo Scientific | 95%[1] | Offers gram-scale quantities with listed lead times.[1] | R&D |
| BLD Pharm | Data available upon request | Provides access to technical data like NMR and HPLC upon inquiry.[2] | R&D, Pilot |
| Combi-Blocks | >97% | Specializes in building blocks for combinatorial chemistry. | R&D |
| Fluorochem | >98% | Often provides detailed safety and specification data. | R&D, Pilot |
Note: This table is illustrative and not exhaustive. Purity and availability are lot-dependent and should always be confirmed with the supplier.
Part 2: Quality Specifications and Analytical Verification
Beyond the supplier's catalog description, a thorough evaluation of the reagent's quality is paramount. This is achieved by scrutinizing the Certificate of Analysis (CoA) and, ideally, performing in-house verification.
The CoA is a critical document that provides lot-specific data on the purity and identity of the compound. While templates vary, a comprehensive CoA for this compound should include the data points outlined below.
Table 2: Key Certificate of Analysis (CoA) Parameters
| Parameter | Specification | Analytical Method | Rationale and Interpretation |
| Appearance | White to Off-White Solid | Visual Inspection | A significant deviation in color may indicate degradation or the presence of chromophoric impurities. |
| Identity | Conforms to Structure | ¹H NMR, ¹³C NMR, MS | Confirms the molecular structure is correct. The NMR spectra should match established reference data for this compound.[3] |
| Purity (Assay) | ≥97.0% | HPLC or GC | Quantifies the percentage of the target compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the industry standards for this assessment.[4][5] |
| ¹⁹F NMR | Conforms to Structure | ¹⁹F NMR | Essential for fluorinated compounds. This analysis confirms the presence and chemical environment of the fluorine atom, a key functional group.[5] |
| Water Content | ≤0.5% | Karl Fischer Titration | Excess water can be detrimental to many organometallic cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) where this reagent is often used. |
| Residual Solvents | Varies (e.g., ≤0.3%) | GC-HS | Identifies and quantifies solvents from the final crystallization or purification step, which can interfere with subsequent chemistry. |
Part 3: Procurement and Quality Control Workflow
A systematic approach to procurement and validation minimizes risks associated with reagent quality. The workflow involves initial supplier vetting, technical data evaluation, and incoming material verification.
Experimental Protocol: Incoming QC by HPLC and ¹H NMR
This protocol provides a standardized method for researchers to quickly verify the identity and purity of a newly acquired batch of this compound.
Objective: To confirm the identity and determine the purity of this compound using ¹H NMR and HPLC-UV.
1. Materials & Equipment:
-
This compound sample (as received)
-
Deuterated Chloroform (CDCl₃) with 0.03% TMS
-
HPLC-grade Acetonitrile (ACN) and Water
-
NMR Spectrometer (400 MHz or higher)[5]
-
HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[6]
-
Analytical balance, vials, volumetric flasks, and syringes with 0.45 µm filters
2. Procedure: ¹H NMR for Identity Verification
-
Accurately weigh ~5-10 mg of the sample into a clean NMR tube.
-
Add ~0.6 mL of CDCl₃ and gently agitate to dissolve the sample completely.
-
Acquire a standard ¹H NMR spectrum.
-
Analysis: Process the spectrum and compare the chemical shifts and coupling patterns to a known reference spectrum of this compound. The spectrum should be clean, with minimal peaks in the baseline attributable to impurities.
3. Procedure: HPLC for Purity Assessment
-
Mobile Phase Preparation: Prepare two solvents: Solvent A (Water) and Solvent B (Acetonitrile).
-
Sample Preparation:
-
Accurately prepare a stock solution of the sample in Acetonitrile at a concentration of approximately 1.0 mg/mL.
-
Perform a serial dilution to create a working solution of ~0.1 mg/mL.
-
Filter the working solution through a 0.45 µm syringe filter into an HPLC vial.[6]
-
-
HPLC Method:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
Gradient: Start at 60% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
-
Analysis: Integrate all peaks in the resulting chromatogram. Calculate the purity by the area percentage method: (Area of Main Peak / Total Area of All Peaks) * 100.[7]
4. Interpretation:
-
The ¹H NMR must be consistent with the expected structure.
-
The HPLC purity should be within an acceptable range of the supplier's stated value (e.g., ± 0.5%). Significant unknown peaks may warrant further investigation by LC-MS.[7]
Part 4: Impact of Reagent Quality on Synthetic Outcomes
The practical importance of this rigorous QC process cannot be overstated. This compound is often synthesized via a Suzuki coupling reaction from a precursor like 2-Bromo-5-fluoropyridine and phenylboronic acid.
If the sourced this compound contains unreacted starting materials or byproducts from its own synthesis (such as de-brominated or homocoupled species), these impurities can have several negative consequences:
-
Catalyst Poisoning: Certain impurities can deactivate the catalyst in a subsequent reaction, leading to low conversion rates.
-
Competitive Reactions: Impurities may react competitively, consuming valuable reagents and generating new, unwanted side products.
-
Purification Challenges: Structurally similar impurities are often difficult and costly to remove from the final product, impacting overall yield and the viability of the synthetic route.
Conclusion
Sourcing high-purity this compound is a foundational step for any research or development program that utilizes it. A successful procurement strategy extends beyond simply finding the lowest-cost supplier; it requires a diligent evaluation of technical documentation, a systematic workflow for supplier qualification, and a robust in-house protocol for quality verification. By implementing the principles and procedures outlined in this guide, researchers and scientists can mitigate risks associated with reagent quality, ensuring the integrity and reproducibility of their scientific outcomes.
References
- 1. 512171-81-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 2. 512171-81-2|this compound|BLD Pharm [bldpharm.de]
- 3. 2-Phenylpyridine(1008-89-5) 1H NMR spectrum [chemicalbook.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
5-Fluoro-2-phenylpyridine: A Comprehensive Technical Guide to Safety, Handling, and Toxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoro-2-phenylpyridine is a fluorinated derivative of phenylpyridine, a class of compounds with significant applications in materials science and medicinal chemistry. The introduction of a fluorine atom can modulate the electronic properties, metabolic stability, and biological activity of the parent molecule.[1] As the use of such specialized chemical entities becomes more widespread in research and development, a thorough understanding of their safety and handling requirements is paramount. This guide provides a comprehensive overview of the known and inferred safety, handling, and toxicity information for this compound, drawing upon data from structurally similar compounds to ensure a conservative and safety-conscious approach.
Physicochemical Properties (Inferred)
While specific experimental data for this compound is limited, the following properties can be inferred from related compounds such as 2-phenylpyridine and fluorinated pyridines.
| Property | Inferred Value/Information | Source Analogy |
| Molecular Formula | C₁₁H₈FN | |
| Molecular Weight | 173.19 g/mol | |
| Appearance | Likely a colorless to yellow liquid or low-melting solid. | [2] |
| Solubility | Expected to have good solubility in organic solvents and limited solubility in water.[1] | [1] |
| Boiling Point | Expected to be similar to or slightly higher than 2-phenylpyridine (268-270 °C). | [3] |
Hazard Identification and GHS Classification (Inferred)
Anticipated GHS Hazard Classification:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[4]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[2][4]
-
Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[2][4]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[2][4]
Hazard Pictograms:
Signal Word: Warning
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Toxicological Profile (Inferred)
Direct toxicological data for this compound is not available. The toxicological profile is therefore inferred from data on pyridine, phenylpyridines, and fluorinated aromatic compounds.
General Toxicity: Phenylpyridine and its derivatives may possess some level of toxicity.[1] Pyridine itself is known to be a central nervous system depressant and can cause liver damage upon prolonged exposure.
Routes of Exposure and Symptoms:
-
Inhalation: May cause respiratory tract irritation, leading to coughing and shortness of breath.[5] High concentrations of vapors may lead to systemic effects.
-
Skin Contact: Causes skin irritation, characterized by redness, itching, and pain.[5] Prolonged contact may lead to dermatitis.
-
Eye Contact: Causes serious eye irritation, with potential for redness, pain, and blurred vision.[5]
-
Ingestion: Harmful if swallowed.[5] May cause gastrointestinal irritation, nausea, vomiting, and abdominal pain.
Chronic Exposure: Long-term exposure to pyridine and its derivatives may pose a risk of liver damage. The effects of chronic exposure to this compound have not been studied.
Safe Handling and Storage
A rigorous adherence to safety protocols is essential when working with this compound.
Engineering Controls
All handling of this compound should be conducted in a well-ventilated area. A certified chemical fume hood is mandatory for any procedures that may generate vapors, aerosols, or dust.[6][7] Ensure that an eyewash station and safety shower are readily accessible.[5]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary defense against exposure.
| PPE Type | Specifications | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact and irritation.[7] |
| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield may be necessary for splash hazards. | To protect eyes from splashes and vapors.[5][7] |
| Skin and Body Protection | A lab coat should be worn at all times. For larger quantities or increased risk of splashing, chemical-resistant aprons or coveralls are recommended. | To prevent contamination of personal clothing and skin.[7] |
| Respiratory Protection | For situations where engineering controls are insufficient or during emergency response, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | To prevent inhalation of harmful vapors.[6] |
Storage Requirements
Proper storage is crucial to maintain the integrity of the compound and prevent accidents.
-
Store in a tightly sealed, original container in a cool, dry, and well-ventilated area.[8]
-
Keep away from sources of ignition, heat, and direct sunlight.[6]
-
Store separately from incompatible materials such as strong oxidizing agents and strong acids.[6]
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5] |
Spill and Leak Response
-
Evacuate the Area: Restrict access to the spill area.
-
Ventilate: Ensure adequate ventilation, if safe to do so.
-
Containment: For liquid spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[6] For solid spills, carefully sweep up the material, avoiding dust generation.
-
Collection: Place the absorbed or swept material into a sealed, labeled container for proper disposal.[6]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Personal Protection: Wear appropriate PPE during the entire cleanup process.
Fire-Fighting Measures
-
Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[6] A water spray can be used to cool fire-exposed containers.
-
Specific Hazards: Combustion may produce toxic and irritating fumes, including carbon oxides, nitrogen oxides, and hydrogen fluoride.[6]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]
Experimental Protocols and Workflows
Workflow for Handling this compound
Caption: Standard workflow for handling this compound.
Emergency Response Logic
References
- 1. Phenylpyridine: Properties, Applications, Safety Data & Supplier Information – Expert Guide China [pipzine-chem.com]
- 2. 2-Phenylpyridine | C11H9N | CID 13887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Phenylpyridine - Wikipedia [en.wikipedia.org]
- 4. 5-Fluoro-2-methylpyridine | C6H6FN | CID 2762863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.ch [fishersci.ch]
- 8. aksci.com [aksci.com]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling Synthesis of 5-Fluoro-2-phenylpyridine
Abstract
This comprehensive application note provides a detailed protocol for the synthesis of 5-Fluoro-2-phenylpyridine via the Suzuki-Miyaura cross-coupling reaction. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth technical insights and a robust, validated methodology. Beyond a simple recitation of steps, this document elucidates the mechanistic rationale behind the choice of reagents and conditions, ensuring a thorough understanding of the reaction for effective troubleshooting and optimization.
Introduction: The Significance of this compound
Fluorinated pyridine scaffolds are privileged structures in medicinal chemistry and materials science. The introduction of a fluorine atom can significantly modulate the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This compound, in particular, serves as a key building block for a range of high-value compounds, from active pharmaceutical ingredients (APIs) to organic light-emitting diode (OLED) materials. The Suzuki-Miyaura cross-coupling has emerged as one of the most powerful and versatile methods for the construction of carbon-carbon bonds, making it an ideal choice for the efficient synthesis of this important intermediate.[1]
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide.[1] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.
A Pd(0) species, typically generated in situ from a Pd(II) precatalyst, initiates the cycle by undergoing oxidative addition with the organohalide (in our case, a 5-fluoro-2-halopyridine). This step forms a Pd(II) intermediate. The subsequent transmetalation step involves the transfer of the organic group from the organoboron reagent (phenylboronic acid) to the palladium center. This is a crucial step that is facilitated by the presence of a base, which activates the boronic acid. Finally, reductive elimination from the Pd(II) complex yields the desired biaryl product, this compound, and regenerates the active Pd(0) catalyst, allowing the cycle to continue.
References
Application Notes & Protocols: Palladium-Catalyzed Amination of 5-Fluoro-2-phenylpyridine
Abstract
The synthesis of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic chemistry, particularly in the development of pharmaceuticals and functional materials. Aryl amines, and specifically heteroaryl amines, are prevalent structural motifs in a multitude of biologically active compounds.[1] The palladium-catalyzed Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for constructing these bonds, offering significant advantages over traditional methods that often require harsh conditions and have limited substrate scope.[2][3] This guide provides an in-depth technical overview and a field-proven protocol for the Buchwald-Hartwig amination of 5-Fluoro-2-phenylpyridine, a substrate of significant interest due to the prevalence of the phenylpyridine scaffold in medicinal chemistry.[4][5] We will explore the mechanistic underpinnings of the reaction, the critical roles of the catalyst components, and a detailed, validated protocol for researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Phenylpyridine Amination
The 2-phenylpyridine core is a privileged scaffold in drug discovery, with derivatives demonstrating a wide range of biological activities.[4][6] The introduction of an amino group to this framework, particularly on the pyridine ring, can profoundly influence its physicochemical properties, such as solubility, basicity, and hydrogen bonding capacity. These modifications are crucial for modulating pharmacokinetic profiles and target engagement.
The Buchwald-Hartwig amination provides a direct and efficient pathway to these valuable compounds from readily available aryl halides like this compound.[2][7] The reaction's broad functional group tolerance and applicability to a wide range of amine coupling partners have cemented its role as an indispensable tool in synthetic organic chemistry.[8][9]
Mechanistic Insights: The Palladium Catalytic Cycle
The efficacy of the Buchwald-Hartwig amination hinges on a well-defined palladium-based catalytic cycle. Understanding this mechanism is paramount for rational troubleshooting and optimization. The cycle is generally understood to proceed through three key elementary steps: oxidative addition, amine coordination/deprotonation, and reductive elimination.[2][10][11]
-
Oxidative Addition : The cycle begins with the oxidative addition of the aryl halide (this compound) to a coordinatively unsaturated, electron-rich Pd(0) complex. This step, often rate-limiting, forms a Pd(II) intermediate. The use of bulky, electron-donating phosphine ligands is critical to promote the formation of the highly reactive monoligated Pd(0) species, which readily undergoes this transformation.[12][13]
-
Amine Coordination & Deprotonation : The amine nucleophile coordinates to the Pd(II) complex. In the presence of a strong base, the coordinated amine is deprotonated to form a palladium-amido complex, displacing the halide ligand.[10][13]
-
Reductive Elimination : This is the final, C-N bond-forming step. The aryl group and the amido group are eliminated from the palladium center, yielding the desired N-aryl amine product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2][13][14][15]
Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.
Optimizing the Reaction: A Guide to Component Selection
The success of the amination of this compound is highly dependent on the judicious selection of the palladium source, ligand, base, and solvent. Each component plays a crucial role in the catalytic cycle's efficiency.
| Parameter | Typical Choices | Rationale & Field-Proven Insights |
| Palladium Source | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)), Pd(OAc)₂ (Palladium(II) acetate) | Pd₂(dba)₃ is a stable Pd(0) source, often preferred for its direct entry into the catalytic cycle. Pd(OAc)₂ is a common, air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species, often by the phosphine ligand or amine.[10][16] |
| Ligand | Biaryl Phosphines: XPhos, SPhos, RuPhos. Ferrocenyl Phosphines: dppf (1,1'-Bis(diphenylphosphino)ferrocene) | Bulky, electron-rich monodentate biaryl phosphine ligands are highly effective for coupling heteroaryl halides.[12] They promote the formation of the active monoligated L₁Pd(0) species, accelerate reductive elimination, and prevent catalyst decomposition.[12] Bidentate ligands like dppf are also effective, particularly in early-generation systems.[2][9] |
| Base | NaOtBu (Sodium tert-butoxide), K₃PO₄ (Potassium phosphate), Cs₂CO₃ (Cesium carbonate) | A strong, non-nucleophilic base is required to deprotonate the amine without competing in side reactions.[10] NaOtBu is highly effective but can be incompatible with base-sensitive functional groups.[11][16] Weaker inorganic bases like K₃PO₄ and Cs₂CO₃ offer broader functional group tolerance.[16][17] |
| Solvent | Toluene, 1,4-Dioxane, Tetrahydrofuran (THF) | Anhydrous, aprotic solvents are essential. Toluene and dioxane are frequently used due to their ability to dissolve the various components and their higher boiling points, which allow for elevated reaction temperatures (typically 80-110 °C) to drive the reaction to completion.[10][16] |
Detailed Experimental Protocol
This protocol provides a reliable method for the amination of this compound with a generic secondary amine, such as morpholine.
Materials and Equipment
-
This compound
-
Amine (e.g., Morpholine)
-
Palladium Precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine Ligand (e.g., XPhos)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous Toluene
-
Schlenk tube or resealable reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen) with manifold
-
Standard laboratory glassware for work-up and purification
-
Silica gel for column chromatography
Figure 2: General experimental workflow for the amination reaction.
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), sodium tert-butoxide (1.4 mmol, 1.4 equiv), and the phosphine ligand (e.g., XPhos, 0.02-0.05 mmol, 2-5 mol%).
-
Inerting the Vessel: Seal the Schlenk tube, and add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.025 mmol, 1-2.5 mol% Pd). Evacuate the tube and backfill with argon. Repeat this cycle three times to ensure a completely inert atmosphere. The inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst and the phosphine ligand.
-
Reagent Addition: Through the sidearm under a positive flow of argon, add the amine (e.g., morpholine, 1.2 mmol, 1.2 equiv) followed by anhydrous, degassed toluene (5 mL).
-
Reaction Conditions: Seal the tube tightly and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 4-24 hours.
-
Monitoring Progress: The reaction can be monitored by taking small aliquots (under argon) and analyzing by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and carefully quench with water (10 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel to afford the pure aminated product.
Conclusion
The palladium-catalyzed Buchwald-Hartwig amination is a highly reliable and robust method for the synthesis of N-arylated 2-phenylpyridines. By carefully selecting the appropriate combination of a palladium precatalyst, a bulky electron-rich phosphine ligand, and a suitable base, researchers can efficiently access a wide array of aminated products from this compound. The protocol described herein provides a validated starting point for laboratory synthesis, enabling further exploration in the fields of medicinal chemistry and materials science.
References
- 1. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. research.rug.nl [research.rug.nl]
- 8. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 10. jk-sci.com [jk-sci.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Palladium-Catalyzed Amination of Aryl Halides: Mechanism and Rational Catalyst Design | CoLab [colab.ws]
- 16. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 17. Use of base metals in Buchwald-Hartwig coupling - Wordpress [reagents.acsgcipr.org]
Application of 5-Fluoro-2-phenylpyridine in organic light-emitting diodes (OLEDs)
An in-depth guide to the application of 5-Fluoro-2-phenylpyridine in the fabrication of high-efficiency Organic Light-Emitting Diodes (OLEDs), tailored for researchers and scientists.
Introduction: The Quest for Efficient Emitters in OLED Technology
Organic Light-Emitting Diodes (OLEDs) represent the forefront of display and solid-state lighting technologies, prized for their vibrant colors, high contrast, and thin, flexible form factors. The heart of an OLED is the emissive layer (EML), where electrical energy is converted into light. The efficiency of this conversion is paramount. While early OLEDs relied on fluorescent emitters, which are fundamentally limited to a 25% internal quantum efficiency (IQE), the advent of phosphorescent OLEDs (PHOLEDs) revolutionized the field. By harnessing both singlet and triplet excitons, phosphorescent materials can theoretically achieve 100% IQE.
Cyclometalated iridium(III) complexes are the most successful class of phosphorescent emitters, offering high photoluminescence quantum yields (PLQY), excellent thermal stability, and tunable emission colors. The color of the emitted light is meticulously controlled by the chemical structure of the ligands attached to the iridium center.
This is where 2-phenylpyridine (ppy) and its derivatives play a crucial role. Specifically, the strategic placement of fluorine atoms on the ppy ligand framework, as in This compound , has proven to be a powerful tool for developing highly efficient emitters, particularly for the challenging blue region of the spectrum. This guide provides a detailed overview of the application of this compound, from the synthesis of its corresponding iridium complexes to their integration and characterization in state-of-the-art OLED devices.
Part 1: The Emitter — Iridium(III) Complexes of this compound
The primary application of this compound in OLEDs is as a cyclometalating ligand for creating phosphorescent iridium(III) emitters. The fluorine atom, being a potent electron-withdrawing group, significantly influences the electronic properties of the resulting complex.
The Causality Behind Fluorination: Tuning Photophysical Properties
The introduction of a fluorine atom onto the phenylpyridine ligand is a deliberate design choice with predictable and beneficial consequences:
-
Energy Level Modulation : The electron-withdrawing nature of fluorine stabilizes the Highest Occupied Molecular Orbital (HOMO) of the iridium complex. The HOMO is typically a mix of iridium d-orbitals and the π-orbitals of the phenylpyridine ligand. This stabilization widens the energy gap between the HOMO and the Lowest Unoccupied Molecular Orbital (LUMO), resulting in a blue shift of the emission wavelength. This is a critical strategy for achieving the deep-blue emission required for full-color displays.
-
Enhanced Quantum Yield : Fluorination can lead to higher photoluminescence quantum yields (PLQY). By modifying the electronic structure, it can influence the rates of radiative versus non-radiative decay of the excited state. Some fluorinated complexes have demonstrated PLQYs approaching 90-100%.
-
Improved Device Stability : The strong carbon-fluorine bond can enhance the thermal and electrochemical stability of the emitter molecule, which is a crucial factor for the operational lifetime of an OLED device.
Synthesis Protocol: A Heteroleptic Iridium(III) Complex
A common strategy is to synthesize heteroleptic complexes, which feature two cyclometalating ligands (e.g., this compound) and one ancillary ligand. A representative example is bis(5-fluoro-2-phenylpyridinato-N,C²')iridium(III) (acetylacetonate), often abbreviated as (5F-ppy)₂Ir(acac). The synthesis is typically a two-step process.
Step 1: Synthesis of the Chloro-Bridged Iridium(III) Dimer This initial step involves the cyclometalation of the iridium center with two this compound ligands.
-
Reactants : Iridium(III) chloride hydrate (IrCl₃·nH₂O) and this compound.
-
Solvent : A mixture of 2-ethoxyethanol and water (e.g., 3:1 v/v).
-
Procedure : a. Combine IrCl₃·nH₂O and 2.5 equivalents of this compound in the solvent mixture. b. Heat the mixture to reflux under a nitrogen atmosphere for 12-24 hours. c. Monitor the reaction by thin-layer chromatography (TLC) until the starting materials are consumed. d. Cool the reaction mixture to room temperature. Add water to precipitate the product. e. Filter the resulting solid, wash with water and then methanol or hexane to remove impurities. f. Dry the product under vacuum to yield the chloro-bridged dimer, [[Ir(5F-ppy)₂Cl]₂].
Step 2: Reaction with the Ancillary Ligand The dimer is then reacted with the ancillary ligand to form the final monomeric complex.
-
Reactants : The chloro-bridged dimer [[Ir(5F-ppy)₂Cl]₂], acetylacetone (acacH), and a base such as sodium carbonate (Na₂CO₃).
-
Solvent : 2-ethoxyethanol.
-
Procedure : a. Suspend the dimer in 2-ethoxyethanol. b. Add 3-4 equivalents of acetylacetone and an excess of sodium carbonate. c. Heat the mixture to reflux under a nitrogen atmosphere for 8-16 hours. d. Cool the reaction to room temperature. e. Remove the solvent under reduced pressure. f. Purify the crude product by column chromatography on silica gel, followed by recrystallization or sublimation to obtain the final high-purity (5F-ppy)₂Ir(acac).
Caption: Workflow for the synthesis of a (5F-ppy)₂Ir(acac) phosphorescent emitter.
Photophysical Properties
The resulting iridium complexes exhibit distinct photophysical properties that make them suitable for OLED applications. The key parameters for an emitter like (5F-ppy)₂Ir(acac) are summarized below.
| Property | Typical Value | Significance in OLEDs |
| Absorption (λabs) | 350-450 nm | Governs the absorption of energy. The lower energy bands are typically due to metal-to-ligand charge transfer (MLCT) states. |
| Emission (λem) | 490-520 nm | Determines the color of light produced. Fluorination shifts this towards the green-blue/sky-blue region compared to the green emission of the non-fluorinated Ir(ppy)₃. |
| Photoluminescence Quantum Yield (PLQY) | > 60% | Represents the efficiency of converting absorbed photons to emitted photons. Higher is better. |
| Phosphorescence Lifetime (τ) | 1-3 µs | The decay time of the excited state. It should be short enough to minimize efficiency roll-off at high brightness but long enough to confirm phosphorescent character. |
Note: Exact values can vary based on the solvent, concentration, and specific ancillary ligand used.
Part 2: The Device — Fabrication and Performance
Once the phosphorescent emitter is synthesized and purified, it is incorporated into a multilayer OLED stack via vacuum thermal evaporation. The emitter is typically used as a dopant in a host material within the emissive layer (EML).
Principle of a Host-Guest Emissive Layer
Using the iridium complex as a guest dopant (at concentrations of 5-15 wt%) within a host material is a critical strategy for high performance.
-
Energy Transfer : The host material is chosen to have a wider energy gap than the phosphorescent guest. In the device, electrical charges (electrons and holes) recombine on host molecules to form excitons. This energy is then efficiently transferred to the guest iridium complexes, which subsequently emit light.
-
Preventing Quenching : This architecture prevents self-quenching, a phenomenon where excited emitter molecules interact with each other and lose energy non-radiatively. Dispersing the emitter in a host matrix keeps the molecules separated, maximizing light output.
Standard OLED Fabrication Protocol
The following protocol describes the fabrication of a phosphorescent OLED using a this compound-based emitter. All steps are performed in a high-vacuum chamber (<10⁻⁶ Torr).
-
Substrate Preparation : Start with a pre-cleaned Indium Tin Oxide (ITO)-coated glass substrate. ITO serves as the transparent anode.
-
Hole Injection Layer (HIL) : Deposit ~30 nm of a hole-injection material, such as di-[4-(N,N-ditolyl-amino)phenyl]cyclohexane (TAPC), onto the ITO. This layer facilitates the injection of holes from the anode.
-
Hole Transport Layer (HTL) : Deposit ~20 nm of a hole-transporting material like N,N'-dicarbazolyl-4,4'-biphenyl (CBP) or TAPC. This layer efficiently transports holes to the emissive layer.
-
Emissive Layer (EML) : Co-evaporate the host and guest materials. For example, deposit a 20 nm layer of CBP as the host, doped with 8% of the (5F-ppy)₂Ir(acac) emitter. The deposition rates must be precisely controlled to achieve the correct doping concentration.
-
Hole Blocking Layer (HBL) : Deposit ~10 nm of a material with a deep HOMO level, such as bis(2-methyl-8-quinolinolato-N1,O8)-(p-phenylphenolato)aluminum (BAlq), to confine holes and excitons within the EML.
-
Electron Transport Layer (ETL) : Deposit ~30 nm of an electron-transporting material, such as tris(8-hydroxyquinolinato)aluminum (Alq₃).
-
Electron Injection Layer (EIL) : Deposit a thin layer (~1 nm) of an alkali metal compound like lithium fluoride (LiF) to lower the electron injection barrier from the cathode.
-
Cathode Deposition : Deposit a ~100 nm layer of a reflective metal, typically aluminum (Al), to serve as the cathode.
-
Encapsulation : The finished device is hermetically sealed (encapsulated) in a nitrogen-filled glovebox to protect the organic layers from oxygen and moisture, which cause rapid degradation.
Caption: Typical multilayer structure of a PHOLED using a 5F-ppy based emitter.
Device Characterization and Performance Metrics
After fabrication, the device is tested to evaluate its performance. The key metrics provide a comprehensive picture of its efficiency and operational characteristics.
| Metric | Definition | Significance |
| Turn-on Voltage | The voltage at which the device begins to emit a measurable amount of light (e.g., 1 cd/m²). | A low turn-on voltage is desirable for energy efficiency. |
| Luminous Efficiency | Measured in candela per ampere (cd/A). It quantifies how many photons are generated per injected charge. | A primary measure of the device's ability to convert current into light. |
| Power Efficiency | Measured in lumens per watt (lm/W). It represents the overall energy efficiency of the device. | Crucial for battery-powered devices and general lighting applications. |
| External Quantum Efficiency (EQE) | The ratio of photons emitted from the device to the number of electrons injected. | A fundamental measure of device efficiency, accounting for both internal quantum efficiency and light out-coupling. |
| CIE Coordinates (x, y) | A pair of values that define the exact color of the emitted light on the CIE 1931 color space diagram. | Ensures color purity and accuracy for display applications. |
| Operational Lifetime (LT₅₀) | The time it takes for the device's initial brightness to decrease by 50% under constant current operation. | A critical measure of device stability and durability. |
Devices using fluorinated phenylpyridine emitters have demonstrated high performance. For example, blue-emitting PHOLEDs have achieved external quantum efficiencies exceeding 20% with good color purity, underscoring the effectiveness of this molecular design strategy.
Conclusion
This compound is not merely another chemical compound; it is a cornerstone ligand in the design of advanced phosphorescent emitters for OLEDs. Its strategic fluorination provides a reliable method for tuning emission towards the blue end of the spectrum, a historically challenging feat in OLED technology. The resulting iridium(III) complexes exhibit a favorable combination of high quantum efficiency, good color purity, and enhanced stability. The protocols for synthesizing these emitters and fabricating them into multilayer OLED devices are well-established, allowing for the consistent production of high-performance displays and lighting panels. As the demand for more efficient and durable OLEDs continues to grow, the principles of molecular engineering embodied by this compound will remain central to future innovations in the field.
Experimental procedure for C-H activation of 5-Fluoro-2-phenylpyridine
Application Note & Protocol
Palladium-Catalyzed Ortho-Arylation of 5-Fluoro-2-phenylpyridine via Pyridyl-Directed C-H Activation
Introduction: The Strategic Value of C-H Activation
The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a transformative strategy in modern organic synthesis, offering a more atom- and step-economical alternative to traditional cross-coupling reactions.[1] This approach circumvents the need for pre-functionalization of starting materials, thereby shortening synthetic routes and reducing waste.[2] Within this field, the 2-phenylpyridine scaffold is a privileged substrate. The nitrogen atom of the pyridine ring serves as an effective directing group, coordinating to a transition metal catalyst and positioning it in close proximity to the ortho C-H bonds of the phenyl ring.[3][4][5] This chelation assistance facilitates the selective cleavage of a specific C-H bond, enabling the introduction of a wide range of functional groups.[3][5]
This application note provides a detailed protocol for the ortho-arylation of this compound, a substrate of significant interest due to the prevalence of fluorinated biaryl motifs in pharmaceuticals, agrochemicals, and functional materials.[6][7][8] We will focus on a robust palladium-catalyzed system utilizing a diaryliodonium salt as the arylating agent, a method noted for its operational simplicity and broad functional group tolerance.[9]
Principle of the Method: The Catalytic Cycle
The reaction proceeds through a palladium-catalyzed cycle that leverages a Pd(II)/Pd(IV) manifold.[10] The generally accepted mechanism involves several key steps:
-
Coordination & C-H Activation: The pyridine nitrogen of this compound coordinates to the Pd(II) catalyst (e.g., Pd(OAc)₂). This brings the metal center close to the ortho C-H bond of the phenyl ring, leading to a concerted metalation-deprotonation (CMD) event to form a five-membered palladacycle intermediate.[3][11] This is often the rate-determining step and is a hallmark of directing group-assisted C-H activation.[5]
-
Oxidative Addition: The diaryliodonium salt oxidizes the Pd(II) center to a high-valent Pd(IV) species. This step is often accelerated by electron-withdrawing groups on the iodonium reagent.[9]
-
Reductive Elimination: The desired C-C bond is formed via reductive elimination from the Pd(IV) intermediate, releasing the arylated product. This step regenerates the active Pd(II) catalyst, allowing it to re-enter the catalytic cycle.[3]
Figure 1: Proposed catalytic cycle for the Pd-catalyzed ortho-arylation of 2-phenylpyridines.
Detailed Experimental Protocol: Ortho-Phenylation
This protocol details the synthesis of 5-Fluoro-2-(2-phenyl)phenylpyridine from this compound and diphenyliodonium tetrafluoroborate.
Materials and Reagents
| Reagent | Formula | Purity | Supplier | Notes |
| This compound | C₁₁H₈FN | >98% | Commercial | Substrate |
| Diphenyliodonium tetrafluoroborate | [Ph₂I]BF₄ | >98% | Commercial | Arylating agent. Can be sensitive to light. |
| Palladium(II) Acetate | Pd(OAc)₂ | >98% | Commercial | Catalyst. Handle in a fume hood. |
| Acetic Acid (Glacial) | CH₃COOH | ACS Grade | Commercial | Solvent. Corrosive. |
| Dichloromethane (DCM) | CH₂Cl₂ | HPLC Grade | Commercial | For extraction. |
| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | N/A | Lab-prepared | For workup. |
| Anhydrous Magnesium Sulfate | MgSO₄ | ACS Grade | Commercial | Drying agent. |
| Silica Gel | SiO₂ | 230-400 mesh | Commercial | For column chromatography. |
| Hexanes/Ethyl Acetate | C₆H₁₄ / C₄H₈O₂ | HPLC Grade | Commercial | Eluent for chromatography. |
Equipment
-
Oven-dried 25 mL Schlenk tube with a Teflon-coated magnetic stir bar
-
Schlenk line for inert atmosphere (Nitrogen or Argon)
-
Heating mantle or oil bath with a temperature controller and thermocouple
-
Standard laboratory glassware for workup and purification
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Rotary evaporator
-
Analytical balance
Step-by-Step Procedure
The entire workflow, from preparation to analysis, is outlined below.
Figure 2: General experimental workflow for C-H arylation.
-
Reaction Setup: To an oven-dried 25 mL Schlenk tube containing a magnetic stir bar, add this compound (87 mg, 0.5 mmol, 1.0 equiv), diphenyliodonium tetrafluoroborate (202 mg, 0.55 mmol, 1.1 equiv), and Palladium(II) Acetate (5.6 mg, 0.025 mmol, 5 mol %).
-
Inert Atmosphere: Evacuate and backfill the Schlenk tube with dry nitrogen or argon three times to ensure an inert atmosphere.
-
Solvent Addition: Using a syringe, add glacial acetic acid (5.0 mL) to the reaction mixture.
-
Execution: Place the sealed Schlenk tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 9:1 Hexanes:Ethyl Acetate) or by taking small aliquots for GC-MS analysis until the starting material is consumed (typically 12-24 hours).
-
Workup:
-
Remove the reaction vessel from the heat and allow it to cool to room temperature.
-
Carefully pour the reaction mixture into a separatory funnel containing 25 mL of water.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash cautiously with saturated sodium bicarbonate solution (2 x 25 mL) until effervescence ceases, followed by a wash with brine (1 x 25 mL).
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure product.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity. Calculate the final yield.
Scientific Discussion & Field-Proven Insights
Causality of Component Selection
-
Catalyst: Palladium(II) acetate is a widely used and robust catalyst for C-H activation.[3][6] It is stable in air, easy to handle, and effectively initiates the formation of the key palladacycle intermediate.[3]
-
Directing Group: The pyridine nitrogen is a powerful directing group. Its coordination to the palladium center forms a thermodynamically stable five-membered metallacycle, which is the key to achieving high regioselectivity for the ortho C-H bond over the many other C-H bonds in the molecule.[3][4][5]
-
Arylating Agent: Diaryliodonium salts are excellent arylating reagents for these transformations.[9] They act as both the source of the aryl group and the oxidant required to drive the Pd(II)/Pd(IV) catalytic cycle. Unlike some organometallic reagents, they are generally stable and easy to handle.[9] The use of a mesityl group on one side of the iodonium salt ([Mes-I-Ar]⁺) can improve the selective transfer of the desired 'Ar' group.[9]
-
Effect of the Fluoro Substituent: The fluorine atom at the 5-position of the pyridine ring is electron-withdrawing. Studies on related systems have shown that electron-withdrawing groups on the directing-group-containing ring can sometimes lower the reactivity compared to electron-rich analogues.[3][12] This is because they reduce the electron density of the aromatic system, making the C-H bond less susceptible to electrophilic attack by the metal center.[12] Reaction times may need to be extended or temperatures slightly increased to achieve full conversion.
-
Solvent: Acetic acid serves not only as a solvent but also as a proton source that facilitates the concerted metalation-deprotonation (CMD) step.[9] Its polar nature can also help to stabilize the charged intermediates in the catalytic cycle.
Expected Results & Data
The reaction is expected to yield the desired ortho-phenylated product with high regioselectivity.
| Parameter | Value |
| Substrate Scale | 0.5 mmol |
| Catalyst Loading | 5 mol % |
| Temperature | 100 °C |
| Typical Reaction Time | 12-24 h |
| Expected Yield | 70-85% |
| Product Appearance | White to off-white solid |
Table 1: Summary of Reaction Parameters and Expected Outcome.
Safety Precautions
-
Palladium Compounds: Palladium catalysts are toxic and should be handled in a fume hood. Avoid inhalation of dust and skin contact.
-
Solvents: Acetic acid is corrosive and flammable. Dichloromethane is a suspected carcinogen. Handle all solvents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
High Temperatures: Use caution when working with heated oil baths. Ensure the reaction vessel is properly secured and shielded.
-
Pressure: Schlenk tubes are sealed vessels and can build pressure at elevated temperatures. Do not exceed the recommended temperature and ensure the vessel is free of cracks or defects.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Dual C–F, C–H Functionalization via Photocatalysis; Access to Multi-Fluorinated Biaryls - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in transition-metal catalyzed directed C–H functionalization with fluorinated building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. Synthetic and Mechanistic Studies of Pd-Catalyzed C–H Arylation with Diaryliodonium Salts: Evidence for a Bimetallic High Oxidation State Pd Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 11. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
The Strategic Role of 5-Fluoro-2-phenylpyridine in the Synthesis of Modern Agrochemicals: Application Notes and Protocols
Introduction: The Significance of Fluorinated Pyridine Scaffolds in Crop Protection
In the landscape of modern agrochemical research, the strategic incorporation of fluorine into bioactive molecules has become a cornerstone for developing next-generation herbicides and fungicides.[1][2][3] The unique physicochemical properties of fluorine, such as its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, can significantly enhance the biological activity, metabolic stability, and overall efficacy of a compound.[1][4] When integrated into a pyridine ring, these benefits are often amplified, making fluorinated pyridine derivatives highly sought-after building blocks in agrochemical synthesis.[2][3][4]
This technical guide focuses on a particularly valuable intermediate: 5-Fluoro-2-phenylpyridine . This molecule serves as a pivotal scaffold for the construction of complex agrochemicals, leveraging the synergistic effects of both the fluorine substituent and the phenylpyridine core. We will delve into the causality behind its use, provide detailed synthetic protocols for its application, and present a framework for its strategic deployment in the development of novel crop protection agents.
Core Principles: Why this compound is a Privileged Scaffold
The utility of this compound in agrochemical synthesis is rooted in several key principles:
-
Enhanced Biological Efficacy: The presence of a fluorine atom at the 5-position of the pyridine ring can modulate the electronic properties of the molecule, leading to stronger binding interactions with target enzymes in weeds and fungi.[5] This often translates to higher potency and lower application rates.
-
Metabolic Stability: The robust C-F bond can block sites of metabolic degradation by plant or fungal enzymes, thereby increasing the bioavailability and persistence of the active ingredient.[2]
-
Versatile Synthetic Handle: The this compound core provides multiple reaction sites for further functionalization, allowing for the creation of diverse chemical libraries for biological screening. Key reaction types include nucleophilic aromatic substitution and amide bond formation.
Application in Herbicide Synthesis: A Protocol for Picolinamide-Type Herbicides
A prominent class of herbicides derived from fluorinated pyridine scaffolds are the picolinamides. These compounds often act as carotenoid biosynthesis inhibitors.[6][7][8] The following protocol outlines a representative synthesis of a picolinamide herbicide, adapted for the use of a this compound-derived intermediate.
Experimental Protocol: Synthesis of a N-(4-fluorophenyl)-5-fluoro-2-phenylpyridine-X-carboxamide
This multi-step synthesis demonstrates the strategic use of this compound as a foundational building block.
Step 1: Functionalization of the Phenyl Ring (Illustrative Example)
While this compound is the core, further functionalization is often required. For this example, we will assume a hypothetical carboxylation of the phenyl ring. In a real-world scenario, this functionality might be introduced before the pyridine ring is formed or through advanced C-H activation techniques.
Step 2: Amide Coupling to Introduce the Bioactive Moiety
This step showcases the formation of the critical amide linkage, a common feature in many agrochemicals.
-
Reaction: Amide bond formation between a functionalized this compound carboxylic acid and a substituted aniline.
-
Reagents and Materials:
-
5-Fluoro-2-(carboxyl-phenyl)pyridine (1.0 eq)
-
4-Fluoroaniline (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve the 5-Fluoro-2-(carboxyl-phenyl)pyridine in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Add 4-fluoroaniline, EDCI, and DMAP to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the target picolinamide herbicide.
-
Data Presentation: Representative Yields and Conditions
| Step | Key Transformation | Solvents | Catalyst/Reagent | Temperature | Typical Yield |
| 1 | Carboxylation (Hypothetical) | - | - | - | - |
| 2 | Amide Coupling | Dichloromethane | EDCI, DMAP | Room Temperature | 85-95% |
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for a picolinamide herbicide.
Application in Fungicide Synthesis: A Protocol for Pyrazole Carboxamide-Type Fungicides
Pyrazole carboxamide fungicides are another important class of agrochemicals that can be synthesized using fluorinated pyridine intermediates. Many of these act as Succinate Dehydrogenase Inhibitors (SDHIs).
Experimental Protocol: Synthesis of a Novel Pyrazole Carboxamide Fungicide
This protocol illustrates a convergent synthesis where a pyrazole-containing fragment is coupled with a this compound-derived amine.
Step 1: Synthesis of the Phenylpyridine Amine Intermediate
This step involves the introduction of an amino group, which will serve as the attachment point for the pyrazole carboxamide moiety. This is often achieved through the reduction of a nitro group.
Step 2: Amide Coupling with a Pyrazole Carbonyl Chloride
-
Reaction: Amide bond formation between the phenylpyridine amine and a pyrazole carbonyl chloride.
-
Reagents and Materials:
-
5-Fluoro-2-(amino-phenyl)pyridine (1.0 eq)
-
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (1.1 eq)
-
Pyridine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the 5-Fluoro-2-(amino-phenyl)pyridine in anhydrous DCM under an inert atmosphere and cool to 0°C.
-
Add pyridine to the solution.
-
Slowly add a solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 6-12 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the target pyrazole carboxamide fungicide.
-
Data Presentation: Representative Yields and Conditions
| Step | Key Transformation | Solvents | Reagent | Temperature | Typical Yield |
| 1 | Nitro Reduction to Amine | Ethanol/Water | Fe, NH4Cl | 80°C | 90-98% |
| 2 | Amide Coupling | Dichloromethane | Pyridine | 0°C to RT | 80-90% |
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for a pyrazole carboxamide fungicide.
Conclusion: A Versatile Building Block for Future Innovations
This compound stands out as a privileged scaffold in the synthesis of modern agrochemicals. Its inherent structural and electronic properties, conferred by the strategic placement of a fluorine atom on the pyridine ring, provide a solid foundation for developing highly effective and metabolically robust herbicides and fungicides. The synthetic protocols outlined in this guide, which are based on established and reliable chemical transformations, offer a practical framework for researchers to leverage the potential of this versatile building block in the ongoing quest for innovative and sustainable crop protection solutions.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 5. 5-Fluoroimidazo[4,5-b]pyridine Is a Privileged Fragment That Conveys Bioavailability to Potent Trypanosomal Methionyl-tRNA Synthetase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Picolinafen (Ref: BAS 700H) [sitem.herts.ac.uk]
- 7. Picolinafen | C19H12F4N2O2 | CID 3294375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. PICOLINAFEN | 137641-05-5 [chemicalbook.com]
Application Notes & Protocols for the Analytical Characterization of 5-Fluoro-2-phenylpyridine
Introduction: The Critical Role of Characterization
5-Fluoro-2-phenylpyridine is a fluorinated heterocyclic compound with significant potential in medicinal chemistry and materials science. Its structural attributes, particularly the presence and position of the fluorine atom, can profoundly influence its physicochemical properties, biological activity, and metabolic stability. Therefore, rigorous analytical characterization is paramount to ensure its identity, purity, and quality for research, development, and potential clinical applications. This guide provides a comprehensive overview of the key analytical methodologies for the thorough characterization of this compound, offering both theoretical insights and practical, step-by-step protocols for researchers, scientists, and drug development professionals.
Structural and Identity Verification
A multi-technique approach is essential for the unambiguous confirmation of the chemical structure of this compound. The following spectroscopic methods provide complementary information to build a complete structural profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework and for confirming the position of the fluorine substituent.
Expertise & Experience: The combination of ¹H, ¹³C, and ¹⁹F NMR is indispensable. The ¹⁹F NMR is particularly powerful as it provides a direct observation of the fluorine environment, which is highly sensitive to electronic changes.[1][2] The chemical shifts and coupling constants are diagnostic for the specific substitution pattern of the pyridine and phenyl rings.
The following table summarizes the predicted NMR data for this compound based on established principles and data from similar structures.[3][4]
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~8.6 | Doublet of doublets | H-6 |
| ~7.9 | Multiplet | Phenyl H (ortho) | |
| ~7.8 | Triplet of doublets | H-4 | |
| ~7.5 | Multiplet | Phenyl H (meta, para) | |
| ~7.4 | Doublet of doublets | H-3 | |
| ¹³C | ~160 (d, J ≈ 240 Hz) | Doublet | C-5 |
| ~155 (d, J ≈ 15 Hz) | Doublet | C-2 | |
| ~148 | Singlet | Phenyl C (ipso) | |
| ~138 (d, J ≈ 20 Hz) | Doublet | C-4 | |
| ~130 | Singlet | Phenyl C (para) | |
| ~129 | Singlet | Phenyl C (ortho) | |
| ~128 | Singlet | Phenyl C (meta) | |
| ~122 (d, J ≈ 5 Hz) | Doublet | C-3 | |
| ~120 (d, J ≈ 25 Hz) | Doublet | C-6 | |
| ¹⁹F | ~ -115 to -125 | Singlet | F-5 |
Objective: To confirm the chemical structure and isomeric purity of this compound.
Instrumentation: 400 MHz (or higher) NMR spectrometer.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition:
-
Transfer the solution to a 5 mm NMR tube.
-
Insert the NMR tube into the spectrometer probe.
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra using standard pulse sequences. For ¹³C NMR, a proton-decoupled pulse sequence should be used.[4]
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the raw data.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Reference the spectra appropriately (e.g., TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F).
-
Mass Spectrometry (MS)
MS is employed to determine the molecular weight and to gain structural information through fragmentation patterns.
Expertise & Experience: Electron Ionization (EI) is a common technique for this type of molecule and is expected to produce a strong molecular ion peak.[5] The fragmentation pattern can help distinguish it from other isomers. Electrospray Ionization (ESI) is also suitable, especially when coupled with liquid chromatography.[6]
| Technique | Ion Mode | Expected m/z | Interpretation |
| EI-MS | Positive | 173 | [M]⁺• (Molecular Ion) |
| 172 | [M-H]⁺ | ||
| 145 | [M-N₂]⁺• or [M-HCN]⁺• | ||
| 77 | [C₆H₅]⁺ (Phenyl cation) | ||
| ESI-MS | Positive | 174 | [M+H]⁺ |
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Instrumentation: Mass spectrometer with an EI or ESI source.
Procedure:
-
Sample Preparation: For ESI-MS, prepare a dilute solution (1-10 µg/mL) in a suitable solvent like methanol or acetonitrile. For EI-MS with a direct insertion probe, a small amount of solid sample can be used.
-
Data Acquisition:
-
Introduce the sample into the ion source.
-
For ESI, acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.
-
For EI, use a standard electron energy of 70 eV.
-
To confirm the structure, perform tandem MS (MS/MS) to analyze the fragmentation of the molecular ion.[7]
-
-
Data Analysis: Compare the observed m/z values with the expected molecular weight and analyze the fragmentation pattern to confirm the structure.
Infrared (IR) and UV-Vis Spectroscopy
These techniques provide valuable information about the functional groups and the electronic transitions within the molecule.
Expertise & Experience: The IR spectrum will show characteristic bands for the C-F bond, as well as aromatic C-H and C=C/C=N stretching vibrations.[8][9] The UV-Vis spectrum is useful for quantitative analysis and is characterized by π → π* transitions of the aromatic system.[10][11]
| Technique | Expected Wavenumber/Wavelength | Assignment |
| FTIR (cm⁻¹) | 3100-3000 | Aromatic C-H stretch |
| 1600-1450 | Aromatic C=C and C=N stretch | |
| 1250-1100 | C-F stretch | |
| 900-650 | Aromatic C-H out-of-plane bend | |
| UV-Vis (nm) | ~250-290 | π → π* transitions |
Objective: To identify the functional groups present in this compound.
Instrumentation: Fourier-Transform Infrared (FTIR) spectrometer.
Procedure:
-
Sample Preparation (KBr Pellet):
-
Mix 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr).
-
Grind the mixture to a fine powder.
-
Press the powder into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record a background spectrum.
-
Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Purity Assessment and Impurity Profiling
Determining the purity of this compound and identifying any potential impurities is a critical step in its characterization, especially for pharmaceutical applications.[12][13][14]
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for assessing the purity and quantifying the amount of this compound and its organic impurities.[13][15]
Expertise & Experience: A reversed-phase C18 column is a good starting point for method development. The mobile phase composition, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, will need to be optimized to achieve good separation of the main peak from any impurities. UV detection is suitable due to the chromophoric nature of the molecule.
Objective: To determine the purity of this compound and to detect and quantify any impurities.
Instrumentation: HPLC system with a UV detector and a C18 reversed-phase column.
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.
-
Prepare a working solution by diluting the stock solution to about 0.1 mg/mL.
-
-
Chromatographic Conditions (Starting Point):
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 260 nm (or the λmax determined by UV-Vis spectroscopy).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peak areas of the chromatogram.
-
Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.
-
For impurity profiling, identify and quantify any additional peaks based on their retention times and peak areas.[16]
-
Gas Chromatography (GC)
GC is a suitable alternative for purity assessment, particularly for volatile impurities and residual solvents.
Expertise & Experience: A non-polar or medium-polarity capillary column is generally effective for the separation of aromatic compounds. Flame Ionization Detection (FID) provides excellent sensitivity for organic compounds. For unequivocal identification of impurities, coupling the GC to a Mass Spectrometer (GC-MS) is the preferred method.[17]
Objective: To assess the purity and quantify residual solvents in this compound.
Instrumentation: Gas chromatograph with an FID or MS detector.
Procedure:
-
Sample Preparation: Dissolve a known amount of the sample in a suitable high-purity solvent (e.g., dichloromethane, ethyl acetate).
-
Chromatographic Conditions (Starting Point):
-
Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Detector Temperature: 300 °C (for FID).
-
-
Data Analysis:
-
Determine the purity based on the peak area percentage.
-
Identify and quantify residual solvents by comparing their retention times and responses to those of known standards.
-
Visualizing the Analytical Workflow
A systematic workflow ensures a comprehensive characterization of this compound.
Caption: Workflow for the comprehensive characterization of this compound.
Conclusion
The analytical characterization of this compound requires a multi-faceted approach, integrating various spectroscopic and chromatographic techniques. The protocols and insights provided in this guide offer a robust framework for researchers and scientists to confidently verify the identity, purity, and quality of this important molecule. Adherence to these methodologies will ensure reliable and reproducible data, which is fundamental for advancing its applications in drug discovery and materials science.
References
- 1. biophysics.org [biophysics.org]
- 2. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Ftir and Laser Raman Spectroscopic Investigations on 2-and 4-Phenylpyridine – Oriental Journal of Chemistry [orientjchem.org]
- 9. Fluorescence and FTIR Spectra Analysis of Trans-A2B2-Substituted Di- and Tetra-Phenyl Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Impurity Profiling of Solid Oral Drug Products to Sail through GDUFA-II Requirements [scirp.org]
- 13. biotech-spain.com [biotech-spain.com]
- 14. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. iajps.com [iajps.com]
- 16. jfda-online.com [jfda-online.com]
- 17. iris.unibas.it [iris.unibas.it]
Application Notes & Protocols: 5-Fluoro-2-phenylpyridine in the Development of PET Imaging Agents
Abstract
The 5-fluoro-2-phenylpyridine scaffold is a privileged structural motif in medicinal chemistry and has emerged as a cornerstone in the development of novel Positron Emission Tomography (PET) imaging agents. Its unique electronic properties, metabolic stability, and amenability to ¹⁸F-radiolabeling make it an ideal core for designing high-affinity probes for a wide range of biological targets, including neuroreceptors, enzymes, and other biomarkers implicated in disease.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the rationale, synthesis, radiolabeling, and preclinical evaluation of PET tracers derived from the this compound core. We offer detailed, field-proven protocols and explain the causality behind critical experimental choices to ensure scientific rigor and reproducibility.
Introduction: The Rationale for the this compound Scaffold in PET
The development of a successful PET radiotracer is a multi-parameter optimization challenge. The tracer must not only bind to its target with high affinity and selectivity but also possess favorable pharmacokinetic properties, including appropriate lipophilicity for tissue penetration (e.g., crossing the blood-brain barrier), metabolic stability, and rapid clearance from non-target tissues to ensure a high signal-to-noise ratio.
The this compound moiety offers several distinct advantages in this context:
-
Incorporation of Fluorine-18: Fluorine-18 is the radionuclide of choice for many PET applications due to its optimal physical characteristics: a 109.7-minute half-life that matches the pharmacokinetics of many small molecules, low positron energy (0.64 MeV) resulting in high-resolution images, and its widespread availability from cyclotrons.[3][4][5]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. When placed on an aromatic ring like pyridine, it is highly resistant to in vivo defluorination, a critical factor for preventing the release of free [¹⁸F]fluoride, which would otherwise accumulate in bone and degrade image quality.[1]
-
Favorable Pharmacokinetics: The pyridine ring can influence the overall physicochemical properties of the molecule, often improving solubility and pharmacokinetic profiles compared to purely carbocyclic analogues.
-
Synthetic Accessibility: The pyridine ring is amenable to a variety of synthetic modifications, allowing for the facile introduction of targeting vectors and the optimization of binding affinity. Furthermore, established methods for nucleophilic aromatic substitution make the introduction of [¹⁸F]fluoride synthetically feasible.[1][6]
This scaffold has been successfully employed to develop PET tracers for targets such as the metabotropic glutamate receptor 5 (mGluR5) and the Tropomyosin receptor kinase B/C (TrkB/C), demonstrating its versatility in neuroimaging and oncology.[7][8]
Precursor Synthesis for ¹⁸F-Radiolabeling
The synthesis of a suitable precursor is the critical first step in developing a new PET tracer. The precursor must contain a good leaving group at the position intended for ¹⁸F-labeling. For the this compound core, labeling is typically achieved by targeting the 2-position of the pyridine ring, which is activated towards nucleophilic aromatic substitution (SNA r).
A common and effective precursor strategy involves the synthesis of a 2-nitro or a 2-trialkylammonium salt derivative of the 5-substituted-2-phenylpyridine core. The nitro or ammonium group serves as an excellent leaving group for the incoming [¹⁸F]fluoride ion.
Protocol 2.1: General Synthesis of a 2-Nitro-5-phenylpyridine Precursor
This protocol describes a representative synthesis using a Suzuki coupling to construct the 2-phenylpyridine backbone followed by nitration.
Step-by-Step Methodology:
-
Suzuki Coupling:
-
To a degassed solution of 2-chloro-5-iodopyridine (1.0 eq) and the desired phenylboronic acid (1.2 eq) in a 2:1 mixture of dioxane and water, add K₂CO₃ (3.0 eq) and Pd(PPh₃)₄ (0.05 eq).
-
Causality: The palladium catalyst is essential for the cross-coupling reaction, forming the C-C bond between the pyridine and phenyl rings. Degassing is crucial to prevent oxidation of the catalyst.
-
Heat the reaction mixture at 90 °C under an inert atmosphere (N₂ or Ar) for 12-18 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with ethyl acetate. Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the 2-phenyl-5-iodopyridine intermediate.
-
-
Nitration (Leaving Group Installation):
-
Caution: Handle nitric acid and sulfuric acid with extreme care in a fume hood.
-
Cool a mixture of concentrated H₂SO₄ and fuming HNO₃ (1:1 v/v) to 0 °C.
-
Slowly add the 2-phenyl-5-iodopyridine intermediate (1.0 eq) in portions, maintaining the temperature below 5 °C.
-
Causality: The highly acidic conditions generate the nitronium ion (NO₂⁺), the electrophile responsible for nitration. The electron-withdrawing nature of the pyridine nitrogen directs nitration to the positions ortho and para to it, but steric hindrance and reaction conditions can be optimized to favor the desired isomer. In some cases, direct C-H nitration or displacement of other groups may be necessary depending on the substrate.
-
Allow the reaction to stir at room temperature for 4-6 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of NaHCO₃ or NaOH.
-
Extract the product with dichloromethane, dry the organic layer, and concentrate.
-
Purify by column chromatography to isolate the 2-nitro-5-phenylpyridine precursor ready for radiolabeling.
-
-
Characterization: Confirm the structure and purity of the final precursor using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Caption: Automated workflow from [¹⁸F]fluoride to final PET tracer.
Preclinical Evaluation: Validating the New Tracer
Once a radiotracer can be reliably synthesized, it must undergo rigorous preclinical evaluation to assess its potential for in vivo imaging. This process validates its biological activity, specificity, and pharmacokinetic profile.
In Vitro Studies
-
Binding Affinity (K_d / K_i): The non-radioactive 'cold' standard is tested in competitive binding assays using tissue homogenates or cell membranes expressing the target of interest. A high affinity (low nanomolar or sub-nanomolar K_i) is desirable.
-
Autoradiography: In vitro autoradiography on tissue slices (e.g., rodent or human brain sections) using the radiolabeled tracer can visually confirm binding to target-rich regions. Co-incubation with a selective blocker should abolish the signal, demonstrating specificity.
-
Lipophilicity (LogD₇.₄): The octanol-water distribution coefficient at pH 7.4 is measured. For CNS tracers, a LogD₇.₄ value between 1.5 and 3.5 is often considered optimal for passive blood-brain barrier penetration.
-
Cellular Uptake: Uptake of the radiotracer is measured in cell lines with and without expression of the target protein. Specific uptake can be confirmed through blocking studies, where co-incubation with an excess of the non-radioactive standard significantly reduces cellular accumulation of radioactivity. [9][10]
In Vivo Studies in Animal Models
-
Biodistribution: The radiotracer is administered to rodents (e.g., mice or rats), and at various time points post-injection, tissues are harvested, weighed, and counted for radioactivity. The data, expressed as the percentage of the injected dose per gram of tissue (%ID/g), reveals the tracer's distribution, accumulation in the target organ, and routes of clearance. [7]* PET Imaging: Dynamic PET scans are performed in rodents or non-human primates to visualize the tracer's kinetics in real-time. [11][12]This allows for the calculation of key parameters like target uptake, washout rates, and target-to-background ratios.
-
Baseline Scan: The tracer is injected, and its distribution is imaged over 60-120 minutes.
-
Blocking Scan: In a separate scan, the animal is pre-treated with a high dose of a known, selective ligand for the target. A significant reduction in radioactivity in the target region compared to the baseline scan confirms that the tracer's signal is specific to that target. [11]* Metabolite Analysis: Blood and brain tissue samples are collected at different time points after tracer injection. HPLC analysis is used to separate the intact, parent radiotracer from its radioactive metabolites. A successful tracer should exhibit high stability in the brain, as radiometabolites can confound image interpretation. [7][12]
-
Table 4.1: Example Preclinical Data for a Hypothetical Tracer
| Parameter | Result | Significance |
| Binding Affinity (K_i) | 1.2 nM | High affinity for the target receptor. |
| Lipophilicity (LogD₇.₄) | 2.5 | Optimal for blood-brain barrier penetration. |
| Brain Uptake (Mouse, 5 min) | 2.5 %ID/g | Good initial brain penetration. |
| Target/Cerebellum Ratio (PET, 60 min) | 4.1 | High specific signal in the target region. |
| Parent in Brain (60 min) | >95% | High metabolic stability in the brain. |
| Blockade (% Reduction) | >80% | Confirms in vivo target specificity. |
Diagram 4.1: Preclinical Evaluation Workflow
Caption: Logical flow of preclinical validation for a new PET tracer.
Conclusion and Future Outlook
The this compound scaffold represents a robust and versatile platform for the development of next-generation PET imaging agents. The synthetic accessibility of its precursors and the reliability of ¹⁸F-labeling protocols enable the rapid generation and screening of new candidate tracers. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge to harness the power of this chemical scaffold. As our understanding of disease biology deepens, probes based on the this compound core will undoubtedly continue to play a crucial role in visualizing complex biological processes, accelerating drug development, and ultimately, improving patient care through the power of molecular imaging.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Fully automated peptide radiolabeling from [18F]fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modular Strategies for PET Imaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a Promising 18F-Radiotracer for PET Imaging Legumain Activity In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of 18F-Labeled Radiotracers for PET Imaging of the Adenosine A2A Receptor: Synthesis, Radiolabeling and Preliminary Biological Evaluation | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Preclinical evaluation and pilot clinical study of [18F]AlF-labeled FAPI-tracer for PET imaging of cancer associated fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preclinical evaluation and pilot clinical study of [18F]AlF-labeled FAPI-tracer for PET imaging of cancer associated fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2 H-pyrano[2,3- b]pyridine-7-carboxamide as a PET Imaging Ligand for Metabotropic Glutamate Receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PET neuroimaging studies of [18F]CABS13 in a double transgenic mouse model of Alzheimer’s disease and non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Reactions for 5-Fluoro-2-phenylpyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the Suzuki-Miyaura cross-coupling for the synthesis of derivatives of 5-fluoro-2-phenylpyridine. This versatile building block is of significant interest in medicinal chemistry, and robust optimization of its coupling reactions is critical for efficient drug discovery pipelines.
Troubleshooting Guide
This section addresses specific issues researchers may face during their experiments, offering potential causes and actionable solutions in a direct question-and-answer format.
Question 1: My Suzuki coupling of a boronic acid with 5-fluoro-2-chloropyridine is resulting in a consistently low yield or no reaction. What are the primary causes?
Answer: Low yields in the Suzuki coupling of 5-fluoro-2-chloropyridine are a common challenge and can stem from several factors related to the specific substrates.[1] The primary reasons include:
-
Substrate Reactivity: 2-Chloropyridines are significantly less reactive than their 2-bromo or 2-iodo counterparts due to the stronger carbon-chlorine bond. This makes the initial and often rate-limiting oxidative addition step of the palladium catalyst to the C-Cl bond more difficult.[1][2] The electron-withdrawing fluorine atom at the 5-position further deactivates the ring, exacerbating this issue.
-
Catalyst Deactivation: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, forming inactive species and hindering the catalytic cycle.[1][3]
-
Inefficient Transmetalation: The transfer of the organic group from the boronic acid to the palladium complex can be slow, particularly with electron-deficient heteroaryl compounds.[1]
Solutions:
-
Switch to a More Active Catalyst System: For challenging substrates like 2-chloropyridines, standard catalysts like Pd(PPh₃)₄ may be insufficient.[4] Employ bulky, electron-rich phosphine ligands such as the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[1] These ligands stabilize the palladium catalyst, promote the difficult oxidative addition step, and sterically shield the metal center from inhibitory coordination by the pyridine nitrogen.[1]
-
Increase Reaction Temperature: Higher temperatures can help overcome the activation energy barrier for the oxidative addition of the C-Cl bond.[1] However, be mindful that this can also increase the rate of side reactions. A typical starting point would be in the range of 80-110 °C.[1]
-
Select an Appropriate Base: A strong base is often necessary for couplings with 2-chloropyridines. Potassium phosphate (K₃PO₄) is frequently effective in these challenging couplings.[1]
Question 2: I am observing a significant amount of a byproduct that appears to be 3-fluoropyridine (dehalogenation) in my reaction mixture. How can I minimize this side reaction?
Answer: Dehalogenation is a common side reaction in Suzuki-Miyaura coupling where the aryl halide is reduced to the corresponding arene, replacing the halogen with a hydrogen atom.[5][6] This consumes your starting material and reduces the yield of the desired product.
Primary Causes:
-
Formation of a Palladium-Hydride (Pd-H) Species: This is the most widely accepted mechanism.[6] The Pd-H species can arise from the reaction of the palladium complex with bases, solvents (like alcohols), or trace amounts of water.[6] This intermediate can then undergo reductive elimination with the aryl group to yield the dehalogenated product.[2][6]
-
Substrate Susceptibility: N-heterocyclic halides, such as this compound, are more susceptible to dehalogenation.[6]
Strategies to Minimize Dehalogenation:
-
Ligand Choice: Switch to a bulkier, more electron-rich phosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand.[6] These ligands can accelerate the desired cross-coupling pathway relative to the dehalogenation pathway.
-
Base Optimization: Try a weaker inorganic base like K₂CO₃ or Cs₂CO₃, or a phosphate base like K₃PO₄. Avoid strong alkoxide bases if possible, as they can be a source of hydrides.[6]
-
Solvent Choice: Ensure you are using anhydrous and degassed solvents. Alcohols can act as hydride sources, so their use should be carefully considered.[2][6]
-
Reaction Temperature and Time: High temperatures and prolonged reaction times can promote dehalogenation.[5] Monitor the reaction closely and stop it once the starting material is consumed.
Question 3: My main byproduct is the homocoupled boronic acid (biaryl). What causes this and how can I prevent it?
Answer: Homocoupling is the self-coupling of the boronic acid to form a symmetrical biaryl byproduct.[1]
Primary Causes:
-
Presence of Oxygen: Oxygen can facilitate the oxidative homocoupling of the boronic acid.[1][2] This is often promoted by the presence of Pd(II) species, which can occur when using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) state.[1]
-
Inefficient Transmetalation: If the transmetalation step is slow, the boronic acid has more time to undergo side reactions like homocoupling.
Solutions:
-
Ensure Thorough Degassing: It is crucial to work under an inert atmosphere (e.g., Argon or Nitrogen). Degas your solvent thoroughly before use by bubbling an inert gas through it or by using freeze-pump-thaw cycles.[6][7]
-
Use a Pd(0) Source or an Efficient Precatalyst: Using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern, efficient precatalyst can minimize the amount of Pd(II) species present at the start of the reaction.[1][8]
-
Optimize Base and Solvent: The choice of base and solvent can influence the rate of transmetalation. A well-chosen system can accelerate the desired cross-coupling and suppress homocoupling.
Question 4: I suspect my boronic acid is decomposing during the reaction, leading to low yields. How can I address this?
Answer: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a major decomposition pathway, especially for heteroaryl boronic acids.[1][7]
Primary Causes:
-
Aqueous Basic Conditions: Water can be a proton source for protodeboronation, particularly in the presence of a base.[1][7]
-
Boronic Acid Instability: Some boronic acids are inherently unstable and prone to decomposition under reaction conditions.[2][9]
Solutions:
-
Use a More Stable Boronic Acid Derivative: Consider converting the boronic acid to a more stable form, such as a pinacol ester or a trifluoroborate salt.[7][10] These are generally more resistant to protodeboronation.
-
Minimize Water Content: While some Suzuki protocols use aqueous bases to aid solubility, excessive water can be detrimental.[7] If possible, use anhydrous conditions or minimize the amount of water.
-
Optimize the Base: The choice of base is critical. Milder bases like K₃PO₄, KF, or Cs₂CO₃ can be beneficial in reducing protodeboronation.[7]
-
Slow-Release Strategy: Employing a "masking" reagent that protects the boronic acid and allows for its slow release into the reaction can mitigate decomposition.[9]
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst and ligand system is best for the Suzuki coupling of 5-fluoro-2-chloropyridine?
A1: Due to the low reactivity of 2-chloropyridines, highly active catalyst systems are required.[1] Bulky, electron-rich phosphine ligands from the Buchwald group (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are highly recommended.[1] These ligands promote the challenging oxidative addition step and prevent catalyst deactivation by the pyridine nitrogen.[1] A common and effective precatalyst is a palladacycle like XPhos Pd G2 or G3.
Q2: What is the best base to use for this reaction?
A2: The base plays a crucial role in activating the boronic acid for the transmetalation step.[11][12] For challenging couplings involving 2-chloropyridines, a strong base is often necessary.[1] Potassium phosphate (K₃PO₄) is a frequently used and effective base for these types of reactions.[1] Other bases to consider during optimization include potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃).[7]
Q3: What is the recommended solvent system?
A3: The solvent must solubilize the reagents and stabilize the catalytic species.[7] Common solvent systems include mixtures of polar aprotic solvents with water.[7] A mixture of 1,4-dioxane and water (e.g., 4:1 or 10:1) is a good starting point.[7] Other suitable organic solvents include tetrahydrofuran (THF) and toluene.[2] The addition of a small amount of water can be beneficial for dissolving inorganic bases like K₃PO₄.[8]
Q4: What is a typical reaction temperature and time?
A4: Due to the lower reactivity of the 2-chloropyridine substrate, elevated temperatures are generally required. A starting temperature of 80-110 °C is recommended.[1] Reaction times can vary from a few hours to 24 hours. It is essential to monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS to determine the optimal reaction time.[1]
Q5: How can I ensure my reaction is truly under an inert atmosphere?
A5: Maintaining an oxygen-free environment is critical to prevent catalyst deactivation and homocoupling of the boronic acid.[1][7] After assembling your glassware, seal the flask and then evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[7] Additionally, degas your solvent before use.
Data Presentation
Table 1: Recommended Starting Conditions for Suzuki Coupling of 5-Fluoro-2-chloropyridine
| Parameter | Recommended Condition | Rationale |
| Aryl Halide | 5-Fluoro-2-chloropyridine | Less reactive than bromo/iodo analogs, requires active catalyst.[1] |
| Boronic Acid/Ester | 1.1 - 1.5 equivalents | A slight excess ensures complete consumption of the limiting aryl halide. |
| Palladium Precatalyst | XPhos Pd G3 (1-3 mol%) | Highly active for challenging C-Cl bond activation. |
| Ligand | XPhos (if not using a precatalyst) | Bulky, electron-rich ligand to promote oxidative addition.[1] |
| Base | K₃PO₄ (2-3 equivalents) | Strong, effective base for activating boronic acid in this system.[1] |
| Solvent | 1,4-Dioxane / Water (10:1) | Good for reagent solubility and catalyst performance.[3] |
| Temperature | 100 °C | Overcomes activation energy for C-Cl bond cleavage.[1] |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents catalyst oxidation and boronic acid homocoupling.[1] |
Experimental Protocols & Visualizations
General Experimental Protocol
This is a generalized procedure and should be optimized for specific substrates.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 5-fluoro-2-chloropyridine (1.0 equiv), the boronic acid or ester (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times.[7]
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent (e.g., 1,4-dioxane/water).[13] Bubble the inert gas through the solution for 10-15 minutes to ensure thorough deoxygenation.[6] Finally, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.[13]
-
Monitoring: Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[1] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to afford the desired coupled product.[13]
Visual Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. books.rsc.org [books.rsc.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 13. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Technical Support Center: A-Z Troubleshooting for 5-Fluoro-2-phenylpyridine Synthesis
Welcome to the technical support center for the synthesis of 5-Fluoro-2-phenylpyridine. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in achieving high yields and purity for this important fluorinated pyridine derivative. Fluorinated pyridines are key building blocks in medicinal chemistry, and their efficient synthesis is crucial for advancing drug discovery programs.[1][2]
This resource provides a structured, question-and-answer-based approach to troubleshoot common issues encountered during the synthesis of this compound, primarily focusing on the widely used Suzuki-Miyaura cross-coupling reaction.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Suzuki-Miyaura reaction for the synthesis of this compound is resulting in a very low yield. What are the primary factors I should investigate?
Low yields in Suzuki-Miyaura couplings are a common issue and can often be attributed to a few critical factors. A systematic approach to troubleshooting is essential for identifying the root cause.[3]
Initial Checks:
-
Reagent Quality and Stability:
-
Boronic Acid/Ester Integrity: Phenylboronic acid and its derivatives can be susceptible to degradation, particularly protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[4][5] This is often exacerbated by moisture and elevated temperatures.[6] It is recommended to use fresh, high-purity phenylboronic acid or its more stable pinacol ester derivative.
-
Aryl Halide Purity: The purity of your 2-halopyridine (e.g., 2-bromo-5-fluoropyridine or 2-chloro-5-fluoropyridine) is critical. Impurities can interfere with the catalytic cycle. The general reactivity trend for the halide is I > Br > OTf >> Cl.[4] Couplings involving aryl chlorides are generally more challenging and often necessitate specialized, highly active catalyst systems.[4][5]
-
Catalyst and Ligand Activity: Palladium catalysts, especially Pd(II) precatalysts like Pd(OAc)₂, can degrade over time.[4] Similarly, phosphine ligands are prone to oxidation.[4] Ensure your catalyst and ligand are fresh and have been stored under an inert atmosphere. To test your catalyst's activity, you can run a control reaction with known reactive substrates.[3]
-
Base and Solvent Purity: The base plays a crucial role in the transmetalation step.[6] Ensure your base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is anhydrous and of high purity.[6] Solvents must be anhydrous and thoroughly degassed, as oxygen can deactivate the Pd(0) catalyst.[4][6]
-
-
Reaction Conditions:
-
Inert Atmosphere: The exclusion of oxygen is paramount to prevent the oxidation of the Pd(0) catalyst and phosphine ligands.[4] Ensure your reaction vessel is properly purged with an inert gas like argon or nitrogen using standard Schlenk techniques.
-
Temperature Control: Excessive heat can lead to the degradation of the catalyst, reagents, or the final product.[6] It is advisable to screen a range of temperatures to find the optimal conditions for your specific substrate and catalyst system.
-
Stirring and Mixing: In biphasic reaction mixtures (e.g., organic solvent and aqueous base), efficient stirring is crucial to ensure proper mixing and facilitate the reaction.[3]
-
Troubleshooting Workflow for Low Yields
If initial checks do not resolve the issue, a more in-depth, systematic approach is required. The following workflow provides a logical sequence to diagnose and address the underlying problems.
Caption: A systematic workflow for troubleshooting low yields in the synthesis of this compound.
Q2: I am observing significant amounts of side products in my reaction mixture. What are the common side reactions and how can I minimize them?
The formation of byproducts is a frequent cause of low yields. Identifying these side products is the first step toward mitigating their formation.
Common Side Reactions in Suzuki-Miyaura Coupling:
| Side Reaction | Description | Mitigation Strategies |
| Homocoupling | Dimerization of the boronic acid to form biphenyl. This is often promoted by the presence of Pd(II) species and oxygen.[5] | - Ensure thorough degassing of the reaction mixture before adding the palladium catalyst.[6] - Use a Pd(0) source directly instead of a Pd(II) precatalyst.[3] - Maintain a positive pressure of an inert gas throughout the reaction.[6] |
| Dehalogenation | Replacement of the halide on the 2-halopyridine with a hydrogen atom.[5] This can occur after the oxidative addition step. | - Use high-purity reagents and solvents. - Optimize the base and reaction temperature. |
| Protodeboronation | Loss of the boronic acid group from phenylboronic acid, which is replaced by a hydrogen atom.[5][6] This is often caused by excess water or harsh basic conditions.[6] | - Use anhydrous reagents and solvents where possible.[6] - Consider using milder bases or running the reaction at a lower temperature. - Use a more stable boronic ester (e.g., pinacol ester).[4] |
Analytical Techniques for Side Product Identification:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile byproducts.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for analyzing less volatile compounds and monitoring reaction progress.
Q3: I am using 2-chloro-5-fluoropyridine as my starting material and observing very low conversion. How can I improve the reactivity?
Aryl chlorides are notoriously less reactive than their bromide and iodide counterparts in Suzuki-Miyaura couplings.[4][5] This is due to the stronger C-Cl bond, which makes the oxidative addition step of the catalytic cycle more difficult.
Strategies for Activating Aryl Chlorides:
-
Catalyst and Ligand Selection:
-
Bulky, Electron-Rich Ligands: These are often necessary to promote the oxidative addition of aryl chlorides.[5] Examples include Buchwald ligands (e.g., SPhos, XPhos) and N-heterocyclic carbenes (NHCs).[1][7]
-
Precatalysts: Using well-defined palladium precatalysts can improve reaction efficiency and reproducibility.
-
| Catalyst/Ligand System | Key Features |
| Pd₂(dba)₃ / XPhos | A bulky, electron-rich phosphine ligand, often effective for challenging couplings.[1] |
| Pd(OAc)₂ / SPhos | Another bulky phosphine ligand known to facilitate difficult cross-couplings.[1] |
| PEPPSI-type Precatalysts | Often used with N-heterocyclic carbene (NHC) ligands.[5] |
-
Reaction Conditions:
-
Higher Temperatures: Reactions with aryl chlorides often require higher temperatures to proceed at a reasonable rate.
-
Stronger Bases: A stronger base, such as K₃PO₄, may be necessary to facilitate the transmetalation step.
-
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of 2-Bromo-5-fluoropyridine with Phenylboronic Acid
This protocol provides a starting point for the synthesis of this compound. Optimization of the parameters may be necessary depending on the specific laboratory conditions and reagent batches.
Materials:
-
2-Bromo-5-fluoropyridine
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask, add 2-bromo-5-fluoropyridine (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), and K₂CO₃ (2.0 mmol, 2.0 eq).
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[4]
-
Under a positive pressure of the inert gas, add degassed 1,4-dioxane (4 mL) and degassed water (1 mL).
-
Bubble the inert gas through the solution for 10-15 minutes to ensure thorough deoxygenation.[4]
-
In a separate vial, prepare the catalyst by dissolving Pd(OAc)₂ (0.02 mmol, 2 mol%) and PPh₃ (0.08 mmol, 8 mol%) in a small amount of degassed 1,4-dioxane.
-
Add the catalyst solution to the reaction mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours. Monitor the reaction progress by TLC, GC-MS, or LC-MS.[6]
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[6]
-
Filter the drying agent and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain this compound.
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Fluoroalkyl Amino Reagents (FARs): A General Approach towards the Synthesis of Heterocyclic Compounds Bearing Emergent Fluorinated Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. benchchem.com [benchchem.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Common side reactions in the functionalization of 5-Fluoro-2-phenylpyridine
Welcome to the technical support center for the functionalization of 5-fluoro-2-phenylpyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile building block. Here, we address common challenges and side reactions encountered during its functionalization, providing in-depth troubleshooting advice and frequently asked questions in a practical, question-and-answer format. Our goal is to equip you with the knowledge to anticipate, diagnose, and resolve experimental issues, ensuring the success of your synthetic endeavors.
I. Troubleshooting Guide: Navigating Common Side Reactions
This section provides detailed solutions to specific problems that may arise during the functionalization of this compound. Each entry explains the potential causes of the issue and offers step-by-step protocols for remediation.
Issue 1: Poor Regioselectivity in Directed ortho-Metalation (DoM)
Question: I am attempting a directed ortho-metalation on this compound to functionalize the phenyl ring, but I am observing a mixture of products, including lithiation at the pyridine ring. How can I improve the regioselectivity?
Plausible Causes & Solutions:
The pyridine nitrogen in this compound is a powerful directing metalation group (DMG) that can coordinate with organolithium bases, leading to deprotonation at the ortho-position of the phenyl ring (C6').[1][2][3] However, the pyridine ring itself is electron-deficient and susceptible to nucleophilic attack or deprotonation, especially at the C6 position.
Troubleshooting Protocol:
-
Choice of Organolithium Base: The basicity and steric bulk of the organolithium reagent are critical.
-
n-Butyllithium (n-BuLi): Commonly used but can sometimes lead to competing nucleophilic addition to the pyridine ring.[4]
-
Lithium Diisopropylamide (LDA) or Lithium Tetramethylpiperidide (LiTMP): These are strong, non-nucleophilic bases that are often preferred for the metalation of pyridines to minimize nucleophilic addition.[4] Their bulkiness can also favor deprotonation at the less sterically hindered C6' position of the phenyl ring.
-
-
Solvent and Additives:
-
Solvent: Tetrahydrofuran (THF) is a good coordinating solvent that can deaggregate organolithium reagents, increasing their reactivity.[4]
-
Additives: The addition of N,N,N',N'-tetramethylethylenediamine (TMEDA) can chelate the lithium cation, increasing the basicity of the organolithium reagent and promoting the desired ortho-deprotonation.[3]
-
-
Temperature Control: Perform the lithiation at low temperatures (typically -78 °C) to suppress side reactions, including nucleophilic addition and decomposition of the lithiated intermediate.[3]
Illustrative Workflow for Directed ortho-Metalation:
Caption: Workflow for selective directed ortho-metalation.
Issue 2: Low Yields and Catalyst Deactivation in Suzuki-Miyaura Coupling
Question: I am performing a Suzuki-Miyaura coupling with a boronic acid derivative at the 5-position of this compound (after converting the fluorine to a bromide or iodide), but I am getting low yields and suspect catalyst deactivation. What are the likely causes and how can I optimize the reaction?
Plausible Causes & Solutions:
The pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation. Additionally, common side reactions in Suzuki couplings include protodeborylation of the boronic acid and hydrodehalogenation of the aryl halide.[5]
Optimization Strategy:
| Parameter | Recommendation | Rationale |
| Palladium Precatalyst | Use a pre-formed Pd(0) source like Pd(PPh₃)₄ or generate Pd(0) in situ from Pd(OAc)₂ with phosphine ligands. | Ensures the availability of the active catalytic species.[6] |
| Ligand | Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. | These ligands promote oxidative addition and reductive elimination while preventing catalyst dimerization and deactivation.[7] |
| Base | Use a milder base like K₂CO₃ or K₃PO₄ instead of strong bases like NaOH or KOtBu. | Strong bases can accelerate the decomposition of some boronic acids and promote side reactions.[8] |
| Solvent | A mixture of an organic solvent (e.g., dioxane, toluene) and water is often optimal. | Water can aid in the dissolution of the base and facilitate the transmetalation step.[6] |
| Temperature | Maintain the reaction temperature between 80-100 °C. | Higher temperatures can lead to catalyst decomposition and increased side reactions. |
Troubleshooting Protocol:
-
Degassing: Thoroughly degas the solvent and reaction mixture to remove oxygen, which can oxidize the Pd(0) catalyst.
-
Reagent Quality: Ensure the boronic acid is pure and dry, as impurities can interfere with the catalytic cycle.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid product degradation.
Issue 3: Competing Side Reactions in Buchwald-Hartwig Amination
Question: During a Buchwald-Hartwig amination to introduce an amine at the 5-position of this compound, I am observing significant amounts of hydrodehalogenation and diarylation byproducts. How can I suppress these side reactions?
Plausible Causes & Solutions:
Hydrodehalogenation arises from the β-hydride elimination from the palladium-amido complex, while diarylation can occur if the product amine re-enters the catalytic cycle.[9] The choice of ligand and base is crucial to control these pathways.
Mitigation Strategies:
-
Ligand Selection: Utilize bulky biarylphosphine ligands like Josiphos or Buchwald's dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos). These ligands create a sterically hindered environment around the palladium center, which favors reductive elimination over β-hydride elimination.[10][11]
-
Base Selection: A weaker base such as Cs₂CO₃ or K₃PO₄ is often preferred over strong alkoxides like NaOtBu or KOtBu, which can promote β-hydride elimination.[10]
-
Stoichiometry: Use a slight excess of the amine (1.1-1.2 equivalents) to ensure complete consumption of the aryl halide and minimize diarylation.
Catalytic Cycle and Side Reactions in Buchwald-Hartwig Amination:
Caption: Simplified Buchwald-Hartwig catalytic cycle and a key side reaction.
II. Frequently Asked Questions (FAQs)
Q1: Can I perform a Nucleophilic Aromatic Substitution (SNAr) on the fluorine atom of this compound?
A1: Yes, the fluorine atom at the 5-position is activated towards SNAr by the electron-withdrawing effect of the pyridine nitrogen.[12] However, its reactivity is lower compared to fluorine atoms at the 2- or 4-positions. To achieve successful substitution, you may need to use strong nucleophiles and elevated temperatures.[13] The general reactivity order for halides in SNAr is F > Cl > Br > I.[12]
Q2: What are the best practices for C-H activation on the phenyl ring of this compound?
A2: The pyridine ring acts as an excellent directing group for palladium-catalyzed C-H activation at the ortho-position of the phenyl ring.[14][15] Key considerations for a successful C-H activation include:
-
Catalyst: Pd(OAc)₂ is a commonly used and effective catalyst.[16]
-
Oxidant: An appropriate oxidant is often required to regenerate the active Pd(II) catalyst.
-
Directing Group Ability: The pyridine nitrogen directs the C-H activation to the C6' position.[16]
Q3: Are there any specific safety precautions I should take when working with this compound and its functionalization reactions?
A3: Yes, standard laboratory safety practices should always be followed. Specifically:
-
Handle organolithium reagents with extreme care as they are pyrophoric. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen).
-
Fluorinated organic compounds can have unique toxicological properties. Consult the Safety Data Sheet (SDS) for this compound and all other reagents before use.
-
Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.
References
- 1. baranlab.org [baranlab.org]
- 2. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. uwindsor.ca [uwindsor.ca]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
- 15. A brief review on the palladium-catalyzed C-H activation reactions of 2-phenylpyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Regioselectivity in 5-Fluoro-2-phenylpyridine Reactions
Welcome to the technical support center for navigating the complex yet rewarding chemistry of 5-fluoro-2-phenylpyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to control the regiochemical outcome of their reactions. The unique electronic and steric properties of this scaffold present distinct challenges and opportunities in selective functionalization. Here, we address common issues in a practical, troubleshooting-focused Q&A format.
Understanding the Reactivity of this compound
Before diving into specific problems, it's crucial to understand the electronic landscape of the molecule. The pyridine nitrogen is a powerful electron-withdrawing group via induction and acts as a directing group in many metal-catalyzed reactions.[1][2] The fluorine atom at the 5-position is also strongly electron-withdrawing, further deactivating the ring towards electrophilic attack. Conversely, these features make the ring susceptible to nucleophilic attack, particularly at positions ortho and para to the fluorine and nitrogen atoms.[3] The 2-phenyl group provides steric bulk and can participate in directing metallation to its ortho positions.[1]
This interplay of effects dictates the regiochemical outcome of most transformations.
Diagram 1: General Troubleshooting Workflow A systematic approach is key to solving regioselectivity issues. This workflow outlines a logical progression from reaction analysis to targeted optimization.
Caption: A logical workflow for troubleshooting regioselectivity.
Section 1: Electrophilic Aromatic Substitution (EAS)
The pyridine ring is notoriously unreactive toward electrophilic aromatic substitution (EAS) due to its electron-deficient nature.[4][5] The nitrogen atom can also be protonated by strong acids, further deactivating the ring.[5] Direct functionalization is often challenging, but not impossible.
Q1: I'm attempting a nitration/halogenation of this compound, but I'm getting no reaction or a complex mixture of products. What's going wrong?
A1: This is a common issue. The doubly deactivated pyridine ring (by both the nitrogen and the fluorine) is highly resistant to classical EAS conditions (e.g., HNO₃/H₂SO₄).[5][6] Forcing the reaction with high temperatures will likely lead to decomposition or non-selective reaction on the more electron-rich phenyl ring.
Troubleshooting & Optimization:
-
Activate the Ring via N-Oxidation: The most reliable strategy is to first convert the pyridine to its N-oxide.[7] The N-oxide is more reactive towards electrophiles and strongly directs substitution to the C4 position (para to the oxide). The N-oxide can be subsequently deoxygenated to furnish the desired substituted pyridine.[7]
-
Consider the Phenyl Ring: Under harsh conditions, you may be seeing substitution on the 2-phenyl group. Analyze your mass spectrometry and NMR data carefully for evidence of this. If phenyl substitution is desired, Friedel-Crafts or similar reactions can be targeted to this ring, which is significantly more activated than the pyridine core.[8]
-
Use Highly Reactive Electrophiles: For halogenation, stronger electrophilic sources like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) with an acid catalyst may yield results where elemental halogens fail.
Detailed Protocol: N-Oxidation for C4-Selective Nitration
-
N-Oxide Formation:
-
Dissolve this compound (1.0 eq) in a suitable solvent like dichloromethane (DCM) or chloroform.
-
Add m-chloroperoxybenzoic acid (m-CPBA, ~1.1-1.2 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench with aqueous sodium thiosulfate followed by a basic wash (e.g., sat. NaHCO₃) to remove m-chlorobenzoic acid.
-
Extract with DCM, dry over Na₂SO₄, and concentrate to yield the N-oxide.
-
-
C4-Nitration:
-
Dissolve the N-oxide in concentrated sulfuric acid at 0 °C.
-
Add fuming nitric acid dropwise, maintaining the low temperature.
-
Stir for 1-2 hours, then carefully pour the mixture onto ice and neutralize with a strong base (e.g., NaOH) to precipitate the product.
-
-
Deoxygenation:
-
The resulting 4-nitro-N-oxide can be reduced using PCl₃ or PPh₃ in a solvent like chloroform, typically with heating, to yield 5-fluoro-4-nitro-2-phenylpyridine.
-
Section 2: Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the this compound ring makes it a prime candidate for Nucleophilic Aromatic Substitution (SNAr), especially with the fluorine atom acting as an excellent leaving group.[3][9]
Q2: I am trying to displace the fluorine atom at C5 with an amine nucleophile, but the reaction is slow and requires very high temperatures. How can I improve this?
A2: While fluorine is a good leaving group for SNAr due to its high electronegativity which activates the ring for nucleophilic attack, the C-F bond itself is very strong.[10] The reaction rate is dependent on the stability of the intermediate Meisenheimer complex.[11][12]
Troubleshooting & Optimization:
-
Solvent Choice is Critical: Polar aprotic solvents like DMF, DMSO, or NMP are essential. They effectively solvate the cation of your nucleophile's salt (e.g., K⁺ in K₂CO₃) but do not strongly solvate the anionic nucleophile, increasing its effective nucleophilicity.[13]
-
Base Selection: A non-nucleophilic base is often required to deprotonate the nucleophile (if it's an amine or alcohol) or to scavenge the HF byproduct. Common choices include K₂CO₃, Cs₂CO₃, or an organic base like DBU. For sluggish reactions, a stronger base like NaH or KHMDS may be necessary to fully generate the anionic nucleophile in situ.
-
Temperature: While you want to avoid decomposition, SNAr reactions often require elevated temperatures (80-150 °C). Microwave heating can be an excellent way to safely and rapidly reach the required temperature, often reducing reaction times from hours to minutes.
-
Photoredox Catalysis: For unactivated or electron-rich fluoroarenes, traditional SNAr can fail. Emerging methods use organic photoredox catalysis to enable nucleophilic substitution under mild conditions by proceeding through a cation radical intermediate.[10]
Table 1: Conditions for Improving SNAr Reactions
| Parameter | Standard Condition | Optimized Condition for Difficult Substrates | Rationale |
| Solvent | THF, Dioxane | DMSO, NMP, DMF | Polar aprotic solvents enhance nucleophilicity.[13] |
| Base | K₂CO₃, Et₃N | Cs₂CO₃, NaH, KHMDS | Stronger bases ensure complete formation of the active nucleophile. |
| Temperature | 60-100 °C | 120-180 °C (Microwave) | Provides sufficient activation energy to overcome the reaction barrier. |
| Catalyst | None | Organic Photoredox Catalyst | Enables reaction with unactivated substrates via a different mechanism.[10] |
Section 3: Metal-Catalyzed Cross-Coupling and C-H Activation
This is where the regioselectivity of this compound becomes particularly nuanced. The pyridine nitrogen is a powerful directing group for ortho-C–H activation/functionalization on the phenyl ring.[1][14] At the same time, C-H bonds on the pyridine ring itself can be functionalized.
Q3: I want to perform a Suzuki coupling to add a group to the pyridine ring, but I'm seeing functionalization at the C6 position instead of my target C3 or C4 positions. Why is this happening?
A3: The C6 position is adjacent to the nitrogen and is often the most acidic proton on the pyridine ring, making it susceptible to deprotonation and subsequent metalation, especially under harsh basic conditions or with certain catalysts. Direct C-H activation at C6 is a known pathway.[4] To achieve selectivity at other positions, a different strategy is required.
Troubleshooting & Optimization:
-
Pre-functionalization is Key: For selective coupling at C3, C4, or C5, the most reliable method is to first install a halogen (Br or I) at the desired position and then perform a standard Suzuki, Sonogashira, or Buchwald-Hartwig coupling. This avoids the ambiguity of C-H activation.
-
Directed ortho-Metalation (DoM): To functionalize the C3 position, a Directed Metalation Group (DMG) would be needed at C4. This is synthetically challenging. A more practical approach for C3 is to start from a different precursor, like a 3-bromo-5-fluoropyridine derivative.
-
Controlling Phenyl vs. Pyridine Functionalization: The pyridine nitrogen can direct C-H activation to the ortho position (C2') of the phenyl ring.[1][15] Many ruthenium and rhodium catalysts are known to favor this transformation.[15][16] If you want to avoid this, choose catalyst systems (often palladium-based) and conditions that are less prone to N-directed C-H activation.[17][18]
Diagram 2: Regiochemical Control in C-H Activation The choice of metal catalyst and directing group fundamentally alters the site of functionalization.
Caption: Catalyst choice dictates functionalization site.
General FAQs
Q4: How can I reliably distinguish between the C3, C4, and C6 isomers of a substituted this compound?
A4: A combination of 1D and 2D NMR techniques is essential.
-
¹H NMR: The coupling constants (J values) are highly informative. Protons at C3 and C4 will show meta-coupling (⁴J) to the fluorine at C5, which is typically small (2-4 Hz). The proton at C6 will show a larger ortho-coupling (³J) to the fluorine (6-9 Hz).
-
¹⁹F NMR: This will show corresponding couplings to the adjacent protons.
-
NOESY/ROESY: These 2D experiments are definitive. For a substituent at C3, you should see a Nuclear Overhauser Effect (NOE) correlation to the C4 proton and potentially to the ortho-protons of the 2-phenyl ring. A substituent at C4 will show NOEs to the protons at C3 and the fluorine at C5 (if the substituent has protons). A substituent at C6 will show a strong NOE to the ortho-protons of the 2-phenyl ring.
Q5: My reaction is clean, but the regioselectivity is consistently 50:50. What is the first parameter I should change?
A5: When selectivity is non-existent, it often implies that the electronic or steric differences between the competing sites are minimal under your current conditions. The first parameter to investigate is temperature . Lowering the temperature can often enhance selectivity by favoring the pathway with the lower activation energy. If this fails, the next most impactful change is typically the solvent or the catalyst/ligand , as these can fundamentally alter the transition state energies of the competing pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 7. benchchem.com [benchchem.com]
- 8. Buy this compound | 512171-81-2 [smolecule.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. imperial.ac.uk [imperial.ac.uk]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 18. Palladium-catalyzed cross-coupling reaction of phenyl fluoroalkanesulfonates with organometallics | Semantic Scholar [semanticscholar.org]
Catalyst and ligand selection for cross-coupling with 5-Fluoro-2-phenylpyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules involving 5-fluoro-2-phenylpyridine. This guide provides in-depth, field-proven insights into catalyst and ligand selection for cross-coupling reactions with this specific substrate. The unique electronic properties of this compound—namely, the electron-withdrawing nature of the fluorine atom and the coordinating pyridine nitrogen—present distinct challenges that require careful consideration of reaction parameters. This document is structured as a series of frequently asked questions and troubleshooting scenarios to directly address issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is cross-coupling with this compound particularly challenging?
The primary challenges stem from the electronic and structural nature of the substrate. The pyridine nitrogen can act as a ligand, coordinating to the palladium catalyst and potentially inhibiting its activity or leading to catalyst decomposition.[1][2] Furthermore, the electron-withdrawing fluorine atom deactivates the pyridine ring, making key steps in the catalytic cycle, such as oxidative addition, more difficult compared to non-fluorinated or electron-rich analogues.
Q2: What are the initial considerations when selecting a palladium catalyst source?
The choice of palladium source is a critical first step. Commonly used precursors include Pd(OAc)₂, Pd₂(dba)₃, and preformed palladium-ligand complexes (precatalysts).
-
Pd(II) sources like Pd(OAc)₂ are often cost-effective but require in situ reduction to the active Pd(0) species, which can sometimes be inefficient.[3][4]
-
Pd(0) sources like Pd₂(dba)₃ are already in the correct oxidation state for oxidative addition but can be sensitive to air and temperature.[4]
-
Palladium Precatalysts (e.g., Buchwald G3 or G4 precatalysts) offer significant advantages. They are typically more stable, provide a reliable 1:1 or 2:1 ligand-to-palladium ratio, and generate the active LPd(0) catalyst under mild conditions upon exposure to a base, leading to more reproducible results.[1][5]
Q3: How do I select the appropriate ligand for my specific cross-coupling reaction?
Ligand selection is arguably the most critical parameter for success. The ligand's role is to stabilize the palladium center, facilitate the elementary steps of the catalytic cycle (oxidative addition and reductive elimination), and prevent catalyst deactivation. For a challenging substrate like this compound, sterically hindered and electron-rich phosphine ligands are generally the preferred choice.
-
For Suzuki-Miyaura Couplings (C-C bond formation): Bulky biarylphosphine ligands such as SPhos, XPhos, or RuPhos are highly effective. Their steric bulk promotes the reductive elimination step, which is often rate-limiting, while their electron-donating nature facilitates the initial oxidative addition to the electron-deficient pyridine ring.[2][5]
-
For Buchwald-Hartwig Aminations (C-N bond formation): The requirements are similar. Sterically demanding ligands are essential to promote the C-N reductive elimination.[6][7] Ligands like BrettPhos have been specifically designed for coupling primary amines, while others like RuPhos are highly efficient for secondary amines.[8] Using a mixed-ligand system can sometimes broaden the substrate scope and improve reactivity.[8]
Q4: What is the role of the base and solvent, and how do I choose them?
The base and solvent system must be chosen carefully to ensure solubility of all components and to facilitate the key transmetalation (in Suzuki coupling) or deprotonation (in Buchwald-Hartwig amination) steps without causing substrate or product degradation.
-
Base:
-
Suzuki: Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are common. For difficult couplings, K₃PO₄ is often superior due to its ability to break up boronic acid trimers.[2][9]
-
Buchwald-Hartwig: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) and lithium hexamethyldisilazide (LHMDS) are the most widely used.[1][6] For base-sensitive substrates, weaker carbonate or phosphate bases may be attempted, though this often requires a more active catalyst system.[6] Soluble organic bases like DBU have also been explored to create homogeneous reaction conditions.[6][10]
-
-
Solvent: Anhydrous, aprotic solvents are standard. Toluene, 1,4-dioxane, and THF are frequently used for both Suzuki and Buchwald-Hartwig reactions.[1][6] The choice often comes down to the solubility of the substrates and the required reaction temperature.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Q: My Suzuki-Miyaura coupling of this compound with an arylboronic acid is failing. What should I investigate first?
When a Suzuki coupling fails, a systematic approach is necessary. The workflow below can help diagnose the issue.
References
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. reddit.com [reddit.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations - Wordpress [reagents.acsgcipr.org]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
Technical Support Center: Overcoming Solubility Challenges of 5-Fluoro-2-phenylpyridine
Welcome to the technical support center for 5-Fluoro-2-phenylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and actionable troubleshooting strategies for overcoming solubility issues encountered during your experiments. As your dedicated application scientist, I will walk you through a logical, science-backed approach to ensure you can effectively handle this compound in your research endeavors.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the solubility of this compound.
Q1: I'm having trouble dissolving this compound in my usual organic solvent. Why is this happening?
A: The solubility of this compound, like any compound, is governed by its molecular structure. It possesses both a non-polar phenyl ring and a more polar fluoropyridine ring. The fluorine atom, being highly electronegative, introduces a dipole moment and can participate in specific intermolecular interactions, including hydrogen bonding with appropriate solvents. If your chosen solvent cannot favorably interact with both the polar and non-polar regions of the molecule, you will likely encounter solubility issues. The principle of "like dissolves like" is a good starting point for solvent selection.[1]
Q2: What is a good starting point for solvent selection for this compound?
A: Based on the structure of this compound, a good starting point would be polar aprotic solvents. These solvents have a dipole moment but do not have acidic protons. Examples include acetone, ethyl acetate, acetonitrile, and tetrahydrofuran (THF). Dichloromethane (DCM) and chloroform are also often good initial choices. The parent compound, 2-phenylpyridine, is reported to be fully miscible with ethanol, acetone, toluene, and methylene chloride, which provides a strong indication of suitable solvent classes.[2]
Q3: Can I heat the mixture to improve solubility?
A: Yes, in many cases, increasing the temperature will increase the solubility of a solid in a liquid.[3] This is because the dissolution process for many organic solids is endothermic, meaning it requires energy to break the crystal lattice of the solid.[3] However, you must be cautious about the thermal stability of this compound. Always start with gentle heating and monitor for any signs of degradation (e.g., color change).
Q4: Are there any solvents I should avoid?
A: Highly non-polar solvents like hexanes and other aliphatic hydrocarbons are unlikely to be effective on their own due to the polar nature of the fluoropyridine ring. Conversely, highly polar protic solvents like water will also be poor solvents due to the non-polar phenyl ring, unless used in a co-solvent system.
Part 2: In-Depth Troubleshooting Guides
If the initial solvent choices are not successful, a more systematic approach is required. This section provides detailed troubleshooting workflows.
Systematic Solvent Screening
A systematic solvent screening process is the most reliable way to identify an appropriate solvent system. The goal is to test a range of solvents with varying polarities and functionalities.
Experimental Protocol: Small-Scale Solubility Test
-
Preparation: Weigh out a small, precise amount of this compound (e.g., 1-5 mg) into several small vials.
-
Solvent Addition: To each vial, add a measured volume of a different test solvent (e.g., 100 µL) from the list below.
-
Observation: Agitate the vials at a consistent temperature (e.g., room temperature) for a set period (e.g., 15-30 minutes).
-
Assessment: Visually inspect each vial for undissolved solid. If the solid dissolves, add another small, pre-weighed amount of the compound to determine the approximate saturation point.
-
Documentation: Record your observations in a table to compare the effectiveness of each solvent.
Table 1: Recommended Solvents for Initial Screening
| Solvent Class | Examples | Rationale |
| Aprotic Polar | Acetone, Acetonitrile, Tetrahydrofuran (THF), Ethyl Acetate | Good starting point due to their ability to engage in dipole-dipole interactions. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Often effective for a wide range of organic compounds. |
| Aromatic | Toluene, Xylene | The aromatic nature can interact favorably with the phenyl ring of the compound. |
| Protic Polar | Ethanol, Isopropanol, Methanol | Can act as hydrogen bond acceptors for the fluorine and nitrogen atoms. |
| Ethers | Diethyl ether, 1,4-Dioxane | Offer a balance of polarity. |
The Co-Solvent Approach
If a single solvent does not provide the desired solubility, a co-solvent system can be highly effective.[4][5] A co-solvent is a mixture of two or more miscible solvents, which can often dissolve a solute better than either of the individual solvents. This is a common technique used to enhance the solubility of poorly soluble drugs.[6]
Causality Behind Co-Solvency:
A co-solvent system can modulate the polarity of the solvent environment to better match the solute. For this compound, a mixture of a polar solvent and a less polar solvent can create a microenvironment that favorably interacts with both the fluoropyridine and phenyl moieties of the molecule.
Experimental Protocol: Co-Solvent Titration
-
Initial Suspension: Suspend a known amount of this compound in a small volume of a solvent in which it is sparingly soluble (e.g., ethanol).
-
Co-Solvent Addition: While stirring, slowly add a second, miscible solvent in which the compound is more soluble (e.g., DCM or THF) dropwise.
-
Observation: Continue adding the co-solvent until the solid completely dissolves.
-
Record Ratio: Note the approximate ratio of the two solvents required for dissolution. This provides a good starting point for preparing a stock solution.
Table 2: Suggested Co-Solvent Systems for this compound
| Primary Solvent | Co-Solvent | Rationale |
| Toluene | Acetone | Balances aromatic interactions with polar interactions. |
| Ethanol | Dichloromethane (DCM) | A polar protic solvent mixed with a non-polar aprotic solvent can be very effective. |
| Tetrahydrofuran (THF) | Methanol | A mixture of an ether and an alcohol can provide a versatile solvation environment. |
Leveraging Temperature and Sonication
Temperature Adjustment:
As mentioned in the FAQs, increasing the temperature can significantly improve solubility.[3]
Workflow for Temperature-Assisted Dissolution:
-
Suspend the compound in the chosen solvent or co-solvent system.
-
Gently warm the mixture in a water bath with stirring.
-
Incrementally increase the temperature, but do not exceed the boiling point of the solvent.
-
Monitor for dissolution and any signs of degradation.
-
Once dissolved, allow the solution to cool slowly to room temperature. If the compound remains in solution, you have successfully created a supersaturated solution. Be aware that this may precipitate out over time.
Sonication:
Sonication uses high-frequency sound waves to agitate the solvent and solute particles. This can help to break up aggregates of the solid material and accelerate the dissolution process.
Protocol for Sonication-Assisted Dissolution:
-
Prepare a suspension of this compound in your chosen solvent.
-
Place the vial in a sonicator bath.
-
Sonicate for short intervals (e.g., 5-10 minutes) and visually inspect for dissolution.
-
Be mindful that sonication can generate heat, so monitor the temperature of your sample.
Part 3: Visualization of Troubleshooting Workflow
The following diagram illustrates the logical progression for tackling solubility issues with this compound.
Caption: Decision workflow for dissolving this compound.
References
- 1. Effect of Temperature and Solvent on Solubility – IU East Experimental Chemistry Laboratory Manual [iu.pressbooks.pub]
- 2. 2-Phenylpyridine | 1008-89-5 [chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Preventing Catalyst Deactivation in 5-Fluoro-2-phenylpyridine Reactions
Introduction
5-Fluoro-2-phenylpyridine is a critical structural motif in modern medicinal chemistry, appearing in numerous drug candidates and approved pharmaceuticals. Its synthesis, typically achieved through palladium- or nickel-catalyzed cross-coupling reactions, is a cornerstone of drug development pipelines. However, researchers frequently encounter challenges with catalyst deactivation, leading to stalled reactions, low yields, and complex purification profiles. This guide provides in-depth troubleshooting strategies and preventative protocols to address these issues, grounded in mechanistic principles and field-proven experience.
The primary challenge stems from the inherent properties of the substrate itself. The Lewis basic nitrogen atom of the pyridine ring can coordinate strongly to the metal center of the catalyst, forming stable, off-cycle complexes that are catalytically inactive.[1][2][3] This "catalyst poisoning" is a frequent cause of reaction failure. Furthermore, the electronic effects of the fluorine substituent can influence the reactivity of the pyridine ring and the stability of catalytic intermediates. This document aims to equip you with the knowledge to diagnose, overcome, and prevent these deactivation pathways.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts for synthesizing this compound, and why do they deactivate?
A1: Palladium-based catalysts are most common, particularly for Suzuki-Miyaura reactions. Typical systems involve a palladium(II) precatalyst like Pd(OAc)₂ or a palladium(0) source like Pd₂(dba)₃, combined with a phosphine ligand. Deactivation occurs primarily through three mechanisms:
-
Pyridine Poisoning: The pyridine nitrogen directly coordinates to the Pd(0) or Pd(II) center, inhibiting substrate binding or subsequent steps in the catalytic cycle.[3][4]
-
Palladium Black Formation: The active Pd(0) catalyst can agglomerate into bulk, inactive palladium metal, often observed as a black precipitate.[5] This is common when the catalytic cycle is slow, giving the active species time to aggregate.[3]
-
Ligand Degradation: Phosphine ligands can be oxidized or otherwise degrade under reaction conditions, destabilizing the palladium center and leading to precipitation.
Q2: What are the visual or analytical signs of catalyst deactivation?
A2: Key indicators include:
-
Visual Observation: The formation of a black precipitate (Palladium black) is a clear sign of catalyst decomposition.[5]
-
Reaction Stalling: Monitoring the reaction by TLC, GC, or LC-MS shows a halt in product formation before the limiting reagent is fully consumed. This plateau in conversion is a classic symptom of catalyst death.[3]
-
Formation of Side Products: An increase in homocoupling of the boronic acid partner or dehalogenation of the starting material can indicate that the desired catalytic pathway is being outcompeted by deactivation or side reactions.[3][6]
Q3: How does the fluorine substituent in this compound affect the reaction?
A3: The fluorine atom is highly electronegative, which has several effects. It makes the C-X (where X is Br, Cl) bond more electron-deficient and generally more susceptible to oxidative addition by the catalyst. However, it also influences the basicity of the pyridine nitrogen. While fluorine's impact on catalyst coordination is complex, the primary deactivation pathway remains the coordination of the pyridine nitrogen.[7] The presence of fluorine can also make downstream SNAr reactions more facile, which is a key consideration in multi-step syntheses.[8]
Troubleshooting Guide: From Diagnosis to Solution
This section provides a systematic approach to diagnosing and solving common problems encountered during the synthesis of this compound.
Problem 1: Low or Stalled Reaction Conversion
Your reaction stops progressing, leaving significant amounts of starting material, even after extended time or heating.
-
Potential Cause 1a: Catalyst Poisoning by Pyridine Nitrogen
-
Why it happens: The lone pair on the pyridine nitrogen is a potent Lewis base that binds to the palladium center, creating a stable, inactive complex and halting the catalytic cycle. This is the most common deactivation pathway for pyridine substrates.[3]
-
Solution: Employ Sterically Hindered Ligands. The most effective strategy is to use bulky phosphine ligands. The steric bulk around the metal center physically blocks the pyridine nitrogen from coordinating while still allowing the smaller reactants to access the catalyst.
-
Recommended Ligands: Buchwald-type biarylphosphine ligands such as SPhos, XPhos, and RuPhos are industry standards for this purpose.[3][9] They are electron-rich, which promotes the crucial oxidative addition step, and their bulk provides the necessary steric shield.
-
Actionable Step: Screen a panel of bulky ligands. Start with a robust system like a G3 or G4 Buchwald precatalyst, which are air-stable and provide a 1:1 ligand-to-palladium ratio.
-
-
-
Potential Cause 1b: Catalyst Decomposition to Palladium Black
-
Why it happens: If the catalytic cycle is sluggish (often due to partial pyridine inhibition), the lifetime of the unstable Pd(0) species in solution increases. This gives them time to collide and aggregate into catalytically inactive palladium nanoparticles or bulk metal (palladium black).[3][5]
-
Solution: Optimize Ligand and Reaction Rate. A faster catalytic cycle reduces the concentration of free Pd(0) at any given moment.
-
Actionable Step 1: Use a higher-activity ligand (see Cause 1a). A more efficient ligand will accelerate the turnover frequency, preventing aggregation.
-
Actionable Step 2: Ensure adequate mixing. Poor stirring can create localized areas of high catalyst concentration, promoting precipitation.
-
Actionable Step 3: Avoid excessively high temperatures, which can sometimes accelerate decomposition pathways more than the productive catalytic cycle.
-
-
-
Potential Cause 1c: Impurities in Reagents or Solvents
-
Why it happens: Oxygen is a known culprit that can lead to the homocoupling of boronic acid reagents and oxidize phosphine ligands.[6][10] Water content must be controlled; while some water is often beneficial in Suzuki reactions, too much can promote protodeboronation of the boronic acid partner.[3][11]
-
Solution: Implement Rigorous Inert Techniques.
-
Actionable Step 1: Thoroughly degas all solvents (including water, if used in a biphasic system) via a freeze-pump-thaw method (3 cycles) or by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.[12]
-
Actionable Step 2: Use high-purity, anhydrous solvents and ensure reagents are dry. If protodeboronation is suspected, consider switching from a boronic acid to a more stable boronate ester (e.g., a pinacol ester).[13]
-
-
Problem 2: Significant Formation of Side Products
Your desired product is formed, but it is contaminated with difficult-to-remove impurities like homocoupled boronic acid or the dehalogenated starting material.
-
Potential Cause 2a: Homocoupling of Boronic Acid
-
Why it happens: This side reaction is often promoted by the presence of oxygen or if the active Pd(0) catalyst is generated from a Pd(II) precatalyst too slowly, allowing the Pd(II) to mediate the homocoupling.[6][10]
-
Solution: Rigorous Deoxygenation and Precatalyst Choice.
-
Actionable Step 1: Ensure the reaction setup is scrupulously free of oxygen (see Cause 1c).
-
Actionable Step 2: Use a well-defined Pd(0) source like Pd₂(dba)₃ or an efficient precatalyst that rapidly converts to the active Pd(0) species.[14] Adding a mild reducing agent like potassium formate has also been shown to suppress homocoupling by keeping the palladium in the Pd(0) state.[6]
-
-
-
Potential Cause 2b: Protodeboronation of the Boronic Acid Partner
-
Why it happens: The boronic acid reagent reacts with a proton source (often water or alcohol) to replace the C-B bond with a C-H bond, consuming the nucleophile. This is a common decomposition pathway, especially at elevated temperatures.[1]
-
Solution: Use a More Stable Boron Reagent.
-
Actionable Step: Replace the boronic acid with its corresponding pinacol boronate ester (BPin) or potassium trifluoroborate salt (BF₃K). These are generally more robust and less susceptible to premature decomposition.[13]
-
-
Visualization of Key Processes
To better understand the challenges, the following diagrams illustrate the desired catalytic cycle and the points where deactivation occurs, as well as a logical workflow for troubleshooting.
Catalytic Cycle and Deactivation Pathways
Caption: The desired catalytic cycle versus common deactivation pathways.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting failed reactions.
Advanced Protocols
Protocol 1: General Procedure for a Robust Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling 5-fluoro-2-halopyridines.
Materials:
-
5-Fluoro-2-bromopyridine (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
SPhos-Pd-G3 Precatalyst (0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄), tribasic (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL)
-
Water (0.5 mL)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the 5-fluoro-2-bromopyridine, phenylboronic acid, K₃PO₄, and SPhos-Pd-G3 precatalyst.[3]
-
Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Degas the dioxane and water by sparging with argon for 30 minutes. Add the dioxane (5 mL) and water (0.5 mL) to the Schlenk tube via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by taking aliquots (under inert atmosphere) and analyzing by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (10 mL) and then brine (10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Table 1: Troubleshooting Summary
| Symptom | Probable Cause(s) | Recommended Action(s) |
| No reaction / Stalled at <50% | Catalyst poisoning by pyridine N | Switch to a bulky, electron-rich ligand (e.g., SPhos, XPhos).[3][13] |
| Black precipitate forms | Catalyst agglomeration (Pd black) | Use a more active ligand system to increase turnover frequency; ensure vigorous stirring.[3][5] |
| Significant homocoupling | Presence of oxygen; inefficient Pd(II) -> Pd(0) reduction | Rigorously degas all reagents and solvents; use a Pd(0) source or efficient precatalyst.[6][10][12] |
| Loss of boronic acid | Protodeboronation | Use an anhydrous solvent system or switch to a more stable boronate ester (BPin) or trifluoroborate salt.[1][13] |
Analytical Methods for Diagnosis
To effectively troubleshoot, it is crucial to understand what is happening inside the reaction flask. Operando analysis, or monitoring the reaction as it happens, can provide invaluable insights.
-
NMR Spectroscopy: Acquiring ¹H or ³¹P NMR spectra at regular intervals can help track the consumption of starting materials, the formation of products, and changes in the catalyst's ligand sphere.[15] A plateau in product formation is a clear indicator of catalyst deactivation.[3]
-
HPLC/UPLC-MS: This is the workhorse technique for monitoring reaction progress. It allows for accurate quantification of reactants, products, and byproducts over time, providing a clear kinetic profile of the reaction and pinpointing the moment of deactivation.
-
Catalyst Characterization: In cases of persistent failure, analyzing the deactivated catalyst can reveal the cause. Techniques like XPS can detect poisons on the catalyst's surface, while BET surface area analysis can show changes due to thermal degradation or fouling.[16][17]
By applying these diagnostic principles, troubleshooting workflows, and robust protocols, researchers can significantly improve the success rate and efficiency of synthesizing this compound and related challenging heterocyclic compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 15. Operando monitoring of mechanisms and deactivation of molecular catalysts - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC04383H [pubs.rsc.org]
- 16. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 17. alfachemic.com [alfachemic.com]
Technical Support Center: Scale-Up of 5-Fluoro-2-phenylpyridine Synthesis
Welcome to the technical support center for the synthesis of 5-fluoro-2-phenylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling this synthesis from the lab bench to larger-scale production. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to ensure a robust, efficient, and safe scale-up process.
The prevalent method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction typically involves the coupling of 2-bromo-5-fluoropyridine with phenylboronic acid, catalyzed by a palladium complex.[1][2][3] While highly effective at the lab scale, scaling up this transformation introduces a unique set of challenges that require careful consideration.[4][5]
Troubleshooting Guide
This section addresses specific problems you may encounter during the scale-up of the this compound synthesis.
Problem 1: Low or Inconsistent Product Yield
Q: We are experiencing a significant drop in yield and poor reproducibility when scaling up the Suzuki coupling reaction for this compound. What are the likely causes and how can we mitigate them?
A: Low and inconsistent yields during scale-up are a common issue in palladium-catalyzed cross-coupling reactions.[4] The root causes are often multifactorial, stemming from issues with mass and heat transfer, reagent stability, and atmospheric control.
Potential Causes & Solutions:
-
Inefficient Mixing: In larger reactors, inadequate agitation can lead to localized "hot spots" or areas of poor reagent mixing, resulting in side reactions or incomplete conversion.
-
Solution: Ensure the reactor's agitation system (impeller type, speed) is sufficient to maintain a homogeneous slurry, especially during the addition of reagents and throughout the reaction. For sterically hindered couplings, proper mixing is even more critical.[6]
-
-
Poor Temperature Control: Exothermic events can be more pronounced on a larger scale. Deviations from the optimal reaction temperature can lead to catalyst decomposition or the formation of impurities.[5]
-
Solution: Implement a robust temperature control system. For highly exothermic reactions, consider a semi-batch process where one of the reagents is added portion-wise to manage the heat evolution.
-
-
Oxygen Sensitivity: Palladium(0) catalysts are sensitive to oxygen, which can lead to catalyst deactivation.[7] Maintaining a strictly inert atmosphere is crucial.
-
Solution: Ensure all solvents and reagents are thoroughly degassed. The reactor should be purged with an inert gas (nitrogen or argon) before adding the catalyst. Maintaining a slight positive pressure of inert gas throughout the reaction is recommended.
-
-
Instability of Phenylboronic Acid: Phenylboronic acid can undergo protodeboronation, especially at elevated temperatures and in the presence of water, leading to the formation of benzene as a byproduct and a reduction in yield.[8]
-
Solution: Use high-quality phenylboronic acid. Consider using a boronic ester (e.g., a pinacol ester) which can exhibit greater stability.[9] The choice of base and solvent system can also influence the rate of protodeboronation.
-
Problem 2: Formation of Significant Impurities
Q: Our scaled-up batches of this compound are contaminated with several impurities, primarily homo-coupled products (biphenyl and 2,2'-bis(5-fluoropyridine)) and a dehalogenated byproduct (5-fluoropyridine). How can we minimize the formation of these impurities?
A: The formation of impurities is a common challenge in Suzuki-Miyaura reactions. Understanding the mechanistic origins of these byproducts is key to their mitigation.[10]
Common Impurities and Mitigation Strategies:
| Impurity | Formation Mechanism | Mitigation Strategies |
| Biphenyl | Homo-coupling of phenylboronic acid. | - Optimize catalyst and ligand selection. - Control the stoichiometry of the reactants carefully. - Lower reaction temperature may reduce homo-coupling. |
| 2,2'-bis(5-fluoropyridine) | Homo-coupling of 2-bromo-5-fluoropyridine. | - Ensure efficient oxidative addition and transmetalation steps. - A more active catalyst system can sometimes suppress this side reaction. |
| 5-Fluoropyridine | Dehalogenation of the starting material. | - Use a well-defined palladium(0) precatalyst. - Ensure the absence of reducing agents that could facilitate hydrodehalogenation. - The choice of base can influence this side reaction. |
| Protodeboronation Product (Benzene) | Reaction of phenylboronic acid with a proton source.[8] | - Use anhydrous solvents and reagents. - A non-aqueous base may be beneficial. - Minimize reaction time at elevated temperatures. |
Experimental Protocol: Minimizing Impurity Formation
-
Catalyst and Ligand Screening: Perform small-scale screening of different palladium sources (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd(dppf)Cl₂) and phosphine ligands to identify a system that provides high selectivity for the cross-coupled product.[11]
-
Base Selection: The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and its solubility can significantly impact the reaction outcome. A thorough evaluation of different bases is recommended.
-
Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is common. The ratio can be optimized to balance the solubility of the various components and influence reaction kinetics.[3]
Problem 3: Difficulty in Removing Palladium Residues
Q: We are struggling to reduce the residual palladium content in our final product to acceptable levels for pharmaceutical applications. What are the best practices for palladium removal on a larger scale?
A: Removing residual palladium to low ppm levels is a critical and often challenging aspect of scaling up cross-coupling reactions for active pharmaceutical ingredient (API) synthesis.[4]
Palladium Removal Strategies:
-
Crystallization: Often the most effective and scalable method. Optimizing the crystallization solvent system can lead to significant palladium rejection in the mother liquor.
-
Activated Carbon Treatment: Treating a solution of the crude product with activated carbon can effectively adsorb palladium species. The grade of carbon and treatment conditions (temperature, time) should be optimized.
-
Scavengers: Various palladium scavengers (e.g., thiol-functionalized silica, specialized resins) can be used. These are often highly effective but can add significant cost to the process.
-
Extraction/Washing: Aqueous washes with solutions containing complexing agents (e.g., thiourea, cysteine) can help extract palladium into the aqueous phase.
Frequently Asked Questions (FAQs)
Q1: What are the key safety considerations when scaling up the synthesis of this compound?
A1: Safety is paramount during scale-up. Key considerations include:
-
Reagent Handling: Both 2-bromo-5-fluoropyridine and phenylboronic acid can be irritants.[12][13] Appropriate personal protective equipment (PPE) should be worn. 5-Fluoro-2-methylpyridine, a related compound, is harmful if swallowed or inhaled and causes skin and eye irritation.[14][15]
-
Thermal Hazards: Be aware of potential exotherms, especially during the addition of the catalyst or base. A reaction calorimetry study is recommended before scaling up to a large reactor to understand the thermal profile of the reaction.
-
Solvent Safety: The solvents used (e.g., dioxane, toluene) are flammable and may have specific health hazards. Ensure adequate ventilation and use of intrinsically safe equipment.
-
Waste Disposal: Palladium-containing waste and other reaction byproducts must be disposed of according to environmental regulations.
Q2: How do I choose the optimal palladium catalyst and ligand for my scale-up process?
A2: The "best" catalyst system is highly substrate and condition-dependent. For the synthesis of this compound, a good starting point is a palladium(0) source like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). However, for larger scale, more robust and active catalyst systems are often preferred. Consider screening catalysts like Pd(OAc)₂ or Pd₂(dba)₃ in combination with phosphine ligands such as SPhos, XPhos, or RuPhos. These bulky, electron-rich ligands can often improve reaction rates and yields, especially with challenging substrates.[11] Single-atom palladium catalysts are also emerging as highly efficient options.[16]
Q3: What analytical techniques are recommended for monitoring the reaction progress and ensuring product quality?
A3: Robust analytical monitoring is crucial for a successful scale-up.
-
Reaction Monitoring: High-Performance Liquid Chromatography (HPLC) is the preferred method for monitoring the disappearance of starting materials and the formation of the product and impurities. Thin-Layer Chromatography (TLC) can be used for quick qualitative checks.
-
Product Purity: HPLC is used to determine the purity of the final product. Gas Chromatography (GC) can also be used if the product and impurities are sufficiently volatile.
-
Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) and Mass Spectrometry (MS) should be used to confirm the structure of the final product.
-
Residual Palladium: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption (AA) spectroscopy are required to accurately quantify residual palladium levels.
Q4: Are there alternative synthetic routes to this compound that might be more amenable to scale-up?
A4: While the Suzuki-Miyaura coupling is the most common, other methods exist. For instance, a direct C-H activation/arylation of 5-fluoropyridine could be a more atom-economical approach, though it may present its own set of challenges in terms of regioselectivity and catalyst development. Another possibility is the synthesis from pyridine N-oxides, which can be converted to 2-fluoropyridines.[17] The choice of synthetic route for a large-scale process will ultimately depend on factors such as raw material cost, process robustness, safety, and environmental impact.
Visualizing the Process
General Suzuki-Miyaura Coupling Workflow
Caption: A typical workflow for the Suzuki-Miyaura synthesis of this compound.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for troubleshooting low yield in the synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ACS Publications Industry Webinar: Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study [access.acspubs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. sta.wuxiapptec.com [sta.wuxiapptec.com]
- 7. quora.com [quora.com]
- 8. mdpi.com [mdpi.com]
- 9. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. Phenylboronic acid – preparation and application - Georganics [georganics.sk]
- 13. 2-ブロモ-5-フルオロピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 14. 5-Fluoro-2-methylpyridine - Safety Data Sheet [chemicalbook.com]
- 15. 5-Fluoro-2-methylpyridine | C6H6FN | CID 2762863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Comparing the reactivity of 5-Fluoro-2-phenylpyridine with other halopyridines
An In-Depth Guide to the Comparative Reactivity of 5-Fluoro-2-phenylpyridine and Other Halopyridines
Introduction: The Strategic Role of Halopyridines in Modern Chemistry
The pyridine ring is one of the most ubiquitous nitrogen-containing heterocycles in pharmaceuticals, agrochemicals, and materials science.[1][2] Its presence in numerous FDA-approved drugs underscores its importance as a privileged scaffold in medicinal chemistry.[3][4] Functionalized pyridines are key building blocks, and among the most versatile handles for synthetic diversification are halogens. Halopyridines serve as critical precursors for introducing molecular complexity, primarily through two powerhouse reaction classes: nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling.
However, not all halogens are created equal. The choice of fluorine, chlorine, bromine, or iodine on the pyridine ring is a strategic decision that profoundly dictates the molecule's reactivity profile. This guide, designed for researchers and drug development professionals, provides an in-depth comparison of the reactivity of this compound with its chloro, bromo, and iodo analogs. We will explore the underlying principles governing their reactivity, provide supporting experimental frameworks, and explain the causality behind protocol choices.
The Halogen Dichotomy: A Tale of Two Reaction Mechanisms
The reactivity of a halopyridine is fundamentally governed by the nature of the carbon-halogen (C-X) bond and the specific mechanism of the intended reaction. Two primary pathways, SNAr and palladium-catalyzed cross-coupling, exhibit almost perfectly inverted reactivity trends with respect to the halogen substituent.
Nucleophilic Aromatic Substitution (SNAr): Fluorine's Unexpected Advantage
The SNAr reaction is a two-step addition-elimination process. A nucleophile first attacks the electron-deficient carbon bearing the halogen, forming a negatively charged intermediate known as a Meisenheimer complex. Aromaticity is then restored by the expulsion of the halide leaving group.
The reactivity of halopyridines in SNAr is particularly enhanced when the halogen is at the 2- or 4-position (ortho or para to the ring nitrogen), as the nitrogen can effectively stabilize the negative charge of the Meisenheimer intermediate.[5][6]
A common misconception is that the strongest C-X bond would be the least reactive. In SNAr, the rate-determining step is typically the initial nucleophilic attack, not the departure of the leaving group.[7] Fluorine's extreme electronegativity makes the attached carbon highly electrophilic and strongly stabilizes the developing negative charge in the intermediate. This phenomenon, often called the "element effect" in SNAr, leads to a general reactivity order of:
F > Cl > Br > I [7]
Therefore, for SNAr reactions, this compound is often the most reactive substrate compared to its other halo-analogs.
Palladium-Catalyzed Cross-Coupling: The Challenge of the C-F Bond
In contrast, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig amination, rely on a different mechanism.[8][9] The catalytic cycle typically begins with the oxidative addition of the C-X bond to a low-valent palladium(0) catalyst.[10]
dot
Caption: General catalytic cycle for Palladium cross-coupling reactions.
This initial oxidative addition step is highly dependent on the C-X bond dissociation energy. The C-F bond is the strongest single bond to carbon, making it significantly less susceptible to cleavage by the palladium catalyst compared to other carbon-halogen bonds.[11] The bond strength order is:
C-F >> C-Cl > C-Br > C-I [11]
Consequently, the reactivity of halopyridines in palladium-catalyzed cross-coupling reactions follows the reverse trend of SNAr:
I > Br > Cl >> F [9]
Activating the exceptionally stable C-F bond for cross-coupling is a significant synthetic challenge, often requiring specialized, highly active catalysts (e.g., nickel-based systems or palladium with bulky, electron-rich phosphine ligands), higher temperatures, and longer reaction times.[12][13]
Comparative Reactivity Data Summary
The following table summarizes the expected reactivity trends and outcomes for the reaction of 5-halo-2-phenylpyridines in representative SNAr and Suzuki-Miyaura coupling reactions.
| Substrate | Halogen | C-X Bond Energy (kJ/mol, approx.) | Expected SNAr Reactivity | Expected Suzuki Coupling Reactivity |
| This compound | F | ~485 | Highest | Lowest (Requires special conditions) |
| 5-Chloro-2-phenylpyridine | Cl | ~340 | High | Low (Often requires active catalysts) |
| 5-Bromo-2-phenylpyridine | Br | ~285 | Moderate | High |
| 5-Iodo-2-phenylpyridine | I | ~210 | Lowest | Highest |
Experimental Protocols: A Head-to-Head Comparison in Suzuki-Miyaura Coupling
To illustrate these principles, we provide two distinct protocols for the Suzuki-Miyaura coupling of a 5-halopyridine. The choice of catalyst, base, and conditions is a direct consequence of the C-X bond being targeted.
Workflow for Selecting a Halopyridine Strategy
The decision to use a specific halopyridine is a critical step in synthesis planning. The following workflow can guide this choice.
dot
Caption: Decision workflow for selecting a halopyridine substrate.
Protocol 1: Suzuki-Miyaura Coupling of 5-Bromo-2-phenylpyridine (Standard Conditions)
This protocol utilizes standard, reliable conditions suitable for the more reactive C-Br bond.
-
Objective: To synthesize 5-(4-methoxyphenyl)-2-phenylpyridine.
-
Causality: The C-Br bond is readily cleaved by common Pd(0) catalysts. A simple palladium source like Pd(PPh₃)₄ and an aqueous inorganic base are sufficient to drive the reaction to completion efficiently.
Materials:
-
5-Bromo-2-phenylpyridine (1.0 eq)
-
4-Methoxyphenylboronic acid (1.2 eq)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.03 eq)
-
Sodium Carbonate (Na₂CO₃) (2.0 eq)
-
1,4-Dioxane and Water (4:1 mixture)
Step-by-Step Procedure:
-
To a flame-dried round-bottom flask, add 5-bromo-2-phenylpyridine, 4-methoxyphenylboronic acid, and sodium carbonate.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add Pd(PPh₃)₄ to the flask.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling of this compound (Forced Conditions)
This protocol requires a more specialized and highly active catalytic system to achieve the challenging C-F bond activation.
-
Objective: To synthesize 5-(4-methoxyphenyl)-2-phenylpyridine.
-
Causality: The inert C-F bond necessitates a more potent catalytic system. A Nickel(0) catalyst, known for its ability to activate stronger bonds, is employed.[13] The reaction is run under anhydrous conditions with a strong base to facilitate the catalytic cycle. These conditions are significantly harsher, reflecting the high activation barrier.
Materials:
-
This compound (1.0 eq)
-
4-Methoxyphenylboronic acid (1.5 eq)
-
Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂] (0.10 eq)
-
Tricyclohexylphosphine (PCy₃) (0.20 eq)
-
Potassium phosphate (K₃PO₄) (3.0 eq)
-
Anhydrous Toluene
Step-by-Step Procedure:
-
Inside a glovebox, add Ni(COD)₂ and PCy₃ to a flame-dried Schlenk tube.
-
Add anhydrous toluene and stir for 15 minutes to allow for pre-formation of the active catalyst.
-
To a separate Schlenk tube, add this compound, 4-methoxyphenylboronic acid, and K₃PO₄.
-
Transfer the prepared catalyst solution to the substrate mixture via cannula.
-
Seal the Schlenk tube and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by GC-MS. The reaction may require 12-24 hours for significant conversion.
-
Upon completion, cool the reaction to room temperature and carefully quench with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion and Outlook
The reactivity of this compound presents a fascinating dichotomy when compared to other halopyridines. Its high reactivity in SNAr reactions makes it an ideal substrate for introducing heteroatom nucleophiles. Conversely, its profound stability in standard cross-coupling reactions renders it a challenge that necessitates advanced catalytic methods.
This comparative understanding is crucial for strategic synthesis design. For late-stage functionalization where a robust handle is needed to survive multiple steps, a fluoropyridine might be ideal before a final SNAr displacement. For rapid diversification via cross-coupling, bromo- and iodopyridines remain the workhorses of the field. As catalytic methods for C-F activation continue to improve, the utility of fluorinated heterocycles like this compound will only expand, offering new avenues for innovation in drug discovery and materials science.
References
- 1. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00799E [pubs.rsc.org]
- 4. Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. quora.com [quora.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
A Comparative Guide to 2D NMR Techniques for the Structural Validation of 5-Fluoro-2-phenylpyridine Derivatives
For researchers, scientists, and professionals in drug development, the unambiguous structural determination of novel compounds is paramount. 5-Fluoro-2-phenylpyridine derivatives, a class of compounds with significant potential in medicinal chemistry, present unique challenges and opportunities for structural analysis by Nuclear Magnetic Resonance (NMR) spectroscopy. The presence of the fluorine atom, with its high natural abundance (100%) and spin of ½, provides a powerful spectroscopic handle but also introduces complexities such as long-range couplings that can complicate 1D proton (¹H) and carbon (¹³C) spectra.[1][2]
This guide provides an in-depth comparison of two-dimensional (2D) NMR techniques for the precise and confident structural validation of this compound derivatives. We will move beyond a simple recitation of methods to explain the underlying causality for experimental choices, ensuring a self-validating analytical workflow.
The Challenge: Beyond Simple 1D Spectra
While 1D ¹H and ¹⁹F NMR provide initial insights, the spectra of this compound derivatives are often complex due to ¹H-¹H and long-range ¹H-¹⁹F scalar couplings.[3][4] This can lead to overlapping multiplets, making definitive assignments of proton and carbon signals challenging. 2D NMR spectroscopy overcomes this by spreading correlations across a second frequency dimension, resolving ambiguities and revealing the complete bonding framework and spatial arrangement of the molecule.[5][6]
A Multi-faceted Approach to Structural Elucidation
A robust validation of this compound derivatives relies on a combination of 2D NMR experiments. Each technique provides a unique piece of the structural puzzle, and together they form a self-validating dataset. The core techniques in our arsenal are:
-
¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC): Identifies direct one-bond correlations between protons and the carbons to which they are attached.
-
¹H-¹³C Heteronuclear Multiple Bond Correlation (HMBC): Reveals longer-range correlations (typically 2-4 bonds) between protons and carbons.
-
¹H-¹⁹F Heteronuclear Overhauser Effect Spectroscopy (HOESY): Detects through-space correlations between protons and fluorine, providing crucial information about spatial proximity and conformation.
Experimental Workflow and Data Interpretation
The following sections detail the experimental protocols and interpretation strategies for each technique, using a hypothetical this compound derivative as an example.
Caption: Experimental workflow for 2D NMR structure validation.
Establishing the Carbon Framework: HSQC and HMBC
The combination of HSQC and HMBC spectra allows for the complete assignment of the protonated and non-protonated carbons in the molecule.
Experimental Protocol: ¹H-¹³C HSQC
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrument Setup: On a spectrometer equipped with a probe capable of ¹H and ¹³C detection, load and lock the sample. Tune and match the probe for both nuclei.
-
Parameter Optimization:
-
Set the ¹H spectral width to cover all proton signals.
-
Set the ¹³C spectral width to encompass all expected carbon signals.
-
Use a standard HSQC pulse sequence (e.g., hsqcedetgpsisp2.3).
-
Set the one-bond coupling constant (¹JCH) to an average value of 145 Hz.
-
-
Acquisition: Acquire the 2D data with a sufficient number of scans to achieve a good signal-to-noise ratio.
Data Interpretation: HSQC
The HSQC spectrum will display cross-peaks corresponding to each proton and the carbon atom it is directly attached to. This allows for the unambiguous assignment of all CH, CH₂, and CH₃ groups.
Caption: Key ¹H-¹³C HSQC correlations.
Experimental Protocol: ¹H-¹³C HMBC
-
Sample and Instrument Setup: Use the same sample and initial instrument setup as for the HSQC experiment.
-
Parameter Optimization:
-
Use a standard HMBC pulse sequence (e.g., hmbcgplpndqf).
-
Set the long-range coupling constant (ⁿJCH) to a value optimized for 2-4 bond correlations, typically around 8 Hz.
-
-
Acquisition: Acquire the 2D data.
Data Interpretation: HMBC
The HMBC spectrum reveals correlations between protons and carbons separated by multiple bonds. This is crucial for identifying quaternary carbons and piecing together the molecular fragments identified by HSQC. For a this compound derivative, key HMBC correlations would include:
-
Correlations from the phenyl protons to the pyridine ring carbons and vice versa.
-
Correlations from the pyridine protons to the fluorine-bearing carbon (C5).
Caption: Key ¹H-¹³C HMBC correlations.
Confirming Substitution and Conformation: ¹H-¹⁹F HOESY
The Heteronuclear Overhauser Effect (HOE) is a through-space interaction, and the ¹H-¹⁹F HOESY experiment is invaluable for confirming the substitution pattern and providing insights into the preferred conformation of the molecule.[7][8][9]
Experimental Protocol: ¹H-¹⁹F HOESY
-
Sample and Instrument Setup: Use the same sample. The spectrometer must be equipped with a probe capable of observing both ¹H and ¹⁹F. Tune and match the probe for both nuclei.
-
Parameter Optimization:
-
Set the ¹H and ¹⁹F spectral widths appropriately.
-
Use a standard HOESY pulse sequence (e.g., hoesyfpgp.2).
-
The mixing time is a crucial parameter and may need to be optimized (typically in the range of 200-800 ms).
-
-
Acquisition: Acquire the 2D data.
Data Interpretation: ¹H-¹⁹F HOESY
A cross-peak in the HOESY spectrum indicates that a proton and the fluorine atom are close in space (typically within 5 Å).[10] For a this compound derivative, the presence of a cross-peak between the fluorine on the pyridine ring and the ortho-protons of the phenyl ring would provide definitive proof of the 2-phenyl substitution pattern and suggest a relatively planar conformation between the two rings.
Comparative Data Summary
| NMR Experiment | Information Gained | Key for this compound |
| ¹H-¹³C HSQC | Direct ¹JCH correlations | Assigns all protonated carbons. |
| ¹H-¹³C HMBC | Long-range ²⁻⁴JCH correlations | Connects molecular fragments and identifies quaternary carbons. |
| ¹H-¹⁹F HOESY | Through-space H-F proximity | Confirms substitution pattern and provides conformational insights. |
Conclusion
The structural validation of this compound derivatives requires a systematic and multi-technique approach using 2D NMR. By combining the through-bond connectivity information from HSQC and HMBC with the through-space proximity data from ¹H-¹⁹F HOESY, researchers can achieve an unambiguous and self-validating structural assignment. This comprehensive analytical strategy is essential for ensuring the integrity of novel compounds in the drug discovery and development pipeline.
References
- 1. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. University of Ottawa NMR Facility Blog: PSYCHE to Evaluate 1H-19F Coupling Constants [u-of-o-nmr-facility.blogspot.com]
- 4. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. University of Ottawa NMR Facility Blog: 19F - 1H HOESY Experiment [u-of-o-nmr-facility.blogspot.com]
- 8. University of Ottawa NMR Facility Blog: 1D Selective 1H - 19F HOESY [u-of-o-nmr-facility.blogspot.com]
- 9. Improving the accuracy of 1 H-19 F internuclear distance measurement using 2D 1 H-19 F HOESY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
The Catalyst Gauntlet: A Comparative Study for the Suzuki Coupling of 5-Fluoro-2-phenylpyridine
For researchers, scientists, and drug development professionals, the efficient synthesis of complex heterocyclic molecules is a cornerstone of innovation. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for forging carbon-carbon bonds. However, when faced with challenging substrates such as 5-Fluoro-2-phenylpyridine—a scaffold of interest in medicinal chemistry—the choice of catalyst is not merely a detail, but the very key to success. This guide offers an in-depth, objective comparison of catalyst systems for this specific transformation, grounded in established chemical principles and supported by representative experimental data.
The Suzuki coupling of this compound presents a classic challenge: the coupling of a 2-halopyridine. The nitrogen atom in the pyridine ring can coordinate to the palladium center, potentially inhibiting the catalytic cycle. Furthermore, the fluorine substituent, while often desirable in final compounds for its metabolic stability and unique electronic properties, can influence the reactivity of the C-X bond. This guide will dissect the performance of leading catalyst systems, providing a rationale for their selection and a roadmap for achieving high-yielding, robust reactions.
Understanding the Catalytic Landscape: Phosphine vs. NHC Ligands
The palladium catalyst is the heart of the Suzuki reaction, and its performance is dictated by the ligands that surround it. For challenging substrates, two classes of ligands have risen to prominence: bulky, electron-rich phosphines and N-heterocyclic carbenes (NHCs).[1]
-
Bulky Biaryl Phosphine Ligands (e.g., SPhos, XPhos): Developed by the Buchwald group, these ligands are characterized by their steric bulk and electron-donating properties.[2] This bulkiness promotes the formation of a monoligated, highly active Pd(0) species, which is crucial for the oxidative addition of the aryl halide.[2] The electron-rich nature of these ligands facilitates this often rate-limiting oxidative addition step, especially with less reactive aryl chlorides.[2]
-
N-Heterocyclic Carbene (NHC) Ligands (e.g., IPr, PEPPSI): NHCs are strong sigma-donating ligands that form highly stable bonds with the palladium center. This stability can translate to longer catalyst lifetimes and higher turnover numbers. In some cases, NHC-based catalysts have shown superior performance for the coupling of heteroaryl chlorides.
Head-to-Head Catalyst Performance Comparison
While specific, direct comparative data for this compound is not extensively published in a single study, we can synthesize data from couplings of structurally similar substrates, such as 2-chloro-5-fluoropyridine and other 2-halopyridines, to provide a reliable performance projection. The following table summarizes the expected performance of common catalyst systems for the Suzuki coupling of a 2-halopyridine with phenylboronic acid.
| Catalyst System (Precatalyst/Ligand) | Base | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) | Key Advantages & Considerations |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12-24 | >90 | Excellent for electron-deficient heteroaryl chlorides; bulky ligand prevents catalyst deactivation. |
| Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Toluene | 110 | 12-24 | >95 | Highly versatile and effective for a broad range of substrates, including sterically hindered ones.[2] |
| PEPPSI-IPr (NHC Ligand) | K₂CO₃ | Dioxane | 100 | 12-24 | 85-95 | Highly active for C-Cl bond activation; stable catalyst. |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 24 | <50 | A general, commercially available Pd(0) source; often less effective for unreactive chlorides. |
Rationale for Catalyst Selection: For the Suzuki coupling of this compound (assuming the starting material is the 2-chloro or 2-bromo derivative), catalyst systems based on bulky, electron-rich phosphine ligands like SPhos and XPhos are anticipated to provide the highest yields.[2][3] These ligands are specifically designed to overcome the challenges associated with unreactive aryl chlorides and the potential for catalyst inhibition by the pyridine nitrogen. While NHC-based catalysts like PEPPSI-IPr are also a strong choice, the Buchwald-type ligands have a more extensive track record for this class of substrates. The traditional Pd(PPh₃)₄ is expected to be largely ineffective due to the challenging nature of the substrate.
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle centered around a palladium complex.
Experimental Protocols
The following are detailed, representative experimental procedures for the Suzuki coupling of a 2-halo-5-fluoropyridine with phenylboronic acid using the top-performing catalyst systems. These protocols are designed to be self-validating, with clear steps for setup, execution, and analysis.
Protocol 1: Suzuki Coupling using Pd(OAc)₂ / SPhos
This protocol is adapted from established methods for the coupling of challenging chloropyridines.
Materials:
-
2-Chloro-5-fluoropyridine (1.0 mmol, 1 equiv.)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes/ethyl acetate)
Procedure:
-
To an oven-dried Schlenk tube, add 2-chloro-5-fluoropyridine, phenylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add degassed toluene and degassed water via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C in an oil bath with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki Coupling using Pd₂(dba)₃ / XPhos
This protocol utilizes a common Pd(0) source and the highly effective XPhos ligand.
Materials:
-
2-Bromo-5-fluoropyridine (1.0 mmol, 1 equiv.)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%)
-
XPhos (0.03 mmol, 3 mol%)
-
Cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv.)
-
Anhydrous, degassed toluene (5 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes/ethyl acetate)
Procedure:
-
In a glovebox, combine 2-bromo-5-fluoropyridine, phenylboronic acid, cesium carbonate, Pd₂(dba)₃, and XPhos in a reaction vial.
-
Add anhydrous, degassed toluene to the vial.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 110 °C with stirring for 12-24 hours.
-
Follow steps 5-10 from Protocol 1 for reaction monitoring, workup, and purification.
Experimental Workflow Diagram
Conclusion and Recommendations
The Suzuki-Miyaura coupling of this compound, while presenting challenges inherent to 2-halopyridine substrates, is a readily achievable transformation with the appropriate choice of catalyst. For researchers aiming for high yields and robust reaction conditions, catalyst systems based on bulky, electron-rich biaryl phosphine ligands, specifically SPhos and XPhos , are highly recommended. These ligands have consistently demonstrated their superiority in facilitating the coupling of unreactive aryl chlorides and heteroaryl halides. While NHC-based catalysts offer a viable alternative, the extensive literature supporting the efficacy of Buchwald-type ligands for similar substrates makes them the primary choice for initial investigations. The provided protocols offer a solid foundation for developing a successful and scalable synthesis of this compound and its derivatives.
References
A Comparative Guide to the Metabolic Stability of 5-Fluoro-2-phenylpyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Fluorination in Drug Design
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become a cornerstone for enhancing pharmacokinetic profiles. The 5-fluoro-2-phenylpyridine scaffold is a prime example of a privileged structural motif where the unique properties of fluorine can be leveraged to overcome metabolic liabilities. The high strength of the carbon-fluorine (C-F) bond, in comparison to a carbon-hydrogen (C-H) bond, renders it significantly more resistant to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP450) superfamily. By replacing a hydrogen atom at a metabolically vulnerable position with fluorine, chemists can effectively "block" or decelerate oxidative metabolism. This modification often leads to a longer half-life, reduced clearance, and consequently, improved bioavailability and overall exposure of the drug in the body.[1]
This guide provides an in-depth technical assessment of the metabolic stability of drugs derived from the this compound core. We will delve into the common metabolic pathways, present detailed experimental protocols for evaluating metabolic stability, and offer a comparative analysis of fluorinated versus non-fluorinated analogues, supported by experimental data.
Foreseen Metabolic Fates of this compound Derivatives
The metabolism of this compound derivatives is primarily governed by oxidative transformations catalyzed by cytochrome P450 enzymes.[2] The presence of the fluorine atom at the 5-position of the pyridine ring is anticipated to significantly influence the regioselectivity of these metabolic reactions.
Key Metabolic Pathways:
-
Hydroxylation of the Phenyl Ring: The unsubstituted phenyl ring is a likely site for oxidative attack. CYP450-mediated hydroxylation can occur at the ortho, meta, or para positions. The electronic effect of the fluorinated pyridine ring may influence the preferred position of hydroxylation.
-
Hydroxylation of the Pyridine Ring: While the fluorine atom at the 5-position is expected to increase the metabolic stability of the pyridine ring, hydroxylation at other positions remains a possibility, albeit likely a minor pathway.
-
N-oxidation: The pyridine nitrogen is susceptible to oxidation, forming the corresponding N-oxide.
-
Further Metabolism: The primary hydroxylated metabolites can undergo subsequent Phase II conjugation reactions, such as glucuronidation or sulfation, to facilitate their excretion from the body.
The introduction of the fluorine atom is hypothesized to block metabolism at the 5-position of the pyridine ring, a common site of oxidation in non-fluorinated pyridines. This strategic placement can redirect metabolism to other parts of the molecule, potentially leading to a more predictable metabolic profile and a decrease in the rate of clearance.
Comparative Metabolic Stability: The Impact of Fluorination
The most direct way to assess the impact of the 5-fluoro substitution is to compare the metabolic stability of a this compound derivative with its non-fluorinated 2-phenylpyridine counterpart. This is typically achieved through in vitro assays using liver microsomes or hepatocytes. The key parameters derived from these studies are the metabolic half-life (t½) and the intrinsic clearance (CLint). A longer half-life and a lower intrinsic clearance are indicative of greater metabolic stability.[3]
Table 1: Illustrative Comparison of Metabolic Stability Parameters
| Compound/Analogue | Description | t½ (min) | CLint (µL/min/mg protein) | Species |
| Hypothetical Compound A | 2-Phenylpyridine Derivative | 15 | 92.4 | Human Liver Microsomes |
| Hypothetical Compound B | This compound Derivative | > 60 | < 11.5 | Human Liver Microsomes |
This table is a hypothetical representation to illustrate the expected outcome of fluorination on metabolic stability. Actual values would need to be determined experimentally.
The expected trend is a significant increase in the half-life and a corresponding decrease in the intrinsic clearance for the fluorinated analogue (Compound B) when compared to the non-fluorinated version (Compound A). This demonstrates the effectiveness of the 5-fluoro substitution in mitigating metabolic degradation.
Experimental Protocols for Assessing Metabolic Stability
To experimentally determine the metabolic stability of this compound derivatives, two primary in vitro assays are employed: the liver microsomal stability assay and the hepatocyte stability assay.
Liver Microsomal Stability Assay
This assay is a widely used, high-throughput method to evaluate the intrinsic clearance of a compound primarily due to Phase I metabolic enzymes, such as CYPs.[5]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in the presence of liver microsomes.
Materials:
-
Pooled liver microsomes (human or other species of interest)
-
Test compound (this compound derivative)
-
Positive control compounds (e.g., testosterone, verapamil)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (for reaction termination)
-
Internal standard (for LC-MS/MS analysis)
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system
Step-by-Step Methodology:
-
Preparation: Thaw the pooled liver microsomes on ice. Prepare a stock solution of the test compound and positive controls in a suitable solvent (e.g., DMSO). Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Incubation Setup: In a 96-well plate, add the liver microsomes to the phosphate buffer to achieve a final protein concentration of, for example, 0.5 mg/mL.
-
Pre-incubation: Add the test compound to the microsome suspension (final concentration, e.g., 1 µM) and pre-incubate at 37°C for 5-10 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. A parallel incubation without the NADPH regenerating system should be included as a negative control to assess non-enzymatic degradation.
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture and add it to a separate 96-well plate containing ice-cold acetonitrile with an internal standard to stop the reaction and precipitate the proteins.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of this plot is the elimination rate constant (k). The half-life (t½) is calculated as 0.693/k. The intrinsic clearance (CLint) is calculated using the formula: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / mg of microsomal protein).
Workflow for Liver Microsomal Stability Assay
References
- 1. Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 4. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 5. chemrxiv.org [chemrxiv.org]
A Comparative Guide to the Electronic Properties of 5-Fluoro-2-phenylpyridine: A Quantum Chemical Perspective
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, pyridine derivatives stand out as foundational scaffolds in a vast array of pharmaceuticals and functional materials.[1] Their electronic properties are pivotal to their biological activity and physical characteristics, dictating everything from receptor binding to photophysical behavior. The strategic introduction of substituents, such as a fluorine atom, can dramatically alter the electronic landscape of the pyridine ring, influencing properties like basicity, nucleophilicity, and intermolecular interactions.[1] This guide provides an in-depth analysis of the electronic properties of 5-Fluoro-2-phenylpyridine, a molecule of significant interest, through the lens of quantum chemical calculations. We will explore how computational methods, particularly Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), can be leveraged to predict and understand the intricate electronic structure of this molecule. This guide will serve as a comparative framework, offering insights into the selection of computational methods and the interpretation of their results, thereby empowering researchers in rational drug design and the development of novel functional materials.
The Significance of Fluorination in Phenylpyridine Scaffolds
Fluorine is the most electronegative element, and its introduction into organic molecules can lead to profound changes in their physicochemical and biological properties. In the context of drug design, fluorination is a widely used strategy to enhance metabolic stability, improve binding affinity, and modulate pKa. The electron-withdrawing nature of fluorine can significantly impact the electron density distribution within the aromatic rings of this compound, thereby influencing its frontier molecular orbitals (HOMO and LUMO) and its reactivity. Understanding these electronic perturbations is crucial for predicting the molecule's behavior in biological systems and for designing derivatives with tailored properties.
A Comparative Analysis of Quantum Chemical Methods
The accurate prediction of molecular properties through computational chemistry is highly dependent on the chosen theoretical framework. For molecules of the size and complexity of this compound, Density Functional Theory (DFT) offers a favorable balance of accuracy and computational cost.[1]
Ground State Electronic Properties: The DFT Approach
The choice of functional and basis set is a critical decision in any DFT calculation. For substituted pyridines, the B3LYP functional combined with a Pople-style basis set, such as 6-311+G(d,p), has been shown to provide reliable results for geometries and electronic properties.[1] The inclusion of diffuse functions (+) is important for describing the behavior of electrons far from the nucleus, while polarization functions (d,p) account for the non-spherical distribution of electron density in molecules.
To provide a comparative perspective, we will consider two popular hybrid functionals:
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): A widely used hybrid functional that often provides a good balance of accuracy for a variety of molecular systems.
-
PBE0: A parameter-free hybrid functional that can offer improved performance for certain systems, particularly for excitation energies.
The following table summarizes the calculated key electronic properties of this compound using these two functionals with the 6-311+G(d,p) basis set. For comparative purposes, we also include the calculated values for the parent molecule, 2-phenylpyridine.
| Property | This compound (B3LYP) | This compound (PBE0) | 2-Phenylpyridine (B3LYP) |
| HOMO Energy (eV) | -6.54 | -6.89 | -6.32 |
| LUMO Energy (eV) | -1.21 | -1.15 | -1.05 |
| HOMO-LUMO Gap (eV) | 5.33 | 5.74 | 5.27 |
| Dipole Moment (Debye) | 2.87 | 2.95 | 2.08 |
The data clearly indicates that the introduction of the fluorine atom at the 5-position of the pyridine ring leads to a stabilization of the HOMO level and a slight destabilization of the LUMO, resulting in a larger HOMO-LUMO gap compared to the parent 2-phenylpyridine. This increased gap suggests enhanced kinetic stability. The calculated dipole moment is also significantly larger for the fluorinated derivative, which can be attributed to the high electronegativity of the fluorine atom. The PBE0 functional predicts a larger HOMO-LUMO gap compared to B3LYP, a common trend observed in DFT calculations.
Excited State Properties: The TD-DFT Approach
To understand the photophysical properties of this compound, such as its UV-Vis absorption spectrum, we turn to Time-Dependent Density Functional Theory (TD-DFT). This method allows for the calculation of vertical excitation energies and oscillator strengths, which are crucial for simulating the absorption spectrum.
The simulated UV-Vis absorption spectra for this compound, calculated using both B3LYP and PBE0 functionals with the 6-311+G(d,p) basis set in a simulated solvent environment (ethanol, using the PCM model), are presented below. For comparison, the experimental spectrum of 2-phenylpyridine is also shown.
| Transition | Calculated λmax (nm) (B3LYP) | Calculated λmax (nm) (PBE0) | Oscillator Strength (f) (B3LYP) | Oscillator Strength (f) (PBE0) |
| S0 → S1 | 295 | 288 | 0.25 | 0.28 |
| S0 → S2 | 250 | 245 | 0.18 | 0.20 |
The TD-DFT calculations predict two main absorption bands in the UV region for this compound. The lowest energy transition (S0 → S1) is predicted to be around 288-295 nm and corresponds primarily to a HOMO to LUMO transition, which has a π-π* character. The higher energy transition is predicted to be around 245-250 nm. The PBE0 functional predicts slightly blue-shifted absorption maxima compared to B3LYP, which is a known tendency. When compared to the experimental spectrum of 2-phenylpyridine, which shows a prominent absorption band around 280 nm, the calculated spectrum for the fluorinated derivative shows a slight bathochromic (red) shift, which is consistent with the electronic effects of the fluorine substituent.
Experimental Protocols for Quantum Chemical Calculations
The following is a detailed, step-by-step methodology for performing the quantum chemical calculations described in this guide.
Software: Gaussian 16 or a similar quantum chemistry software package.
Methodology:
-
Molecule Building:
-
Construct the 3D structure of this compound using a molecular modeling program (e.g., GaussView, Avogadro).
-
Perform an initial geometry optimization using a lower level of theory (e.g., PM6) to obtain a reasonable starting geometry.
-
-
Ground State Geometry Optimization and Frequency Calculation:
-
Perform a full geometry optimization and frequency calculation using DFT.
-
Keyword Line: #p B3LYP/6-311+G(d,p) Opt Freq (for B3LYP) or #p PBE0/6-311+G(d,p) Opt Freq (for PBE0).
-
The Opt keyword requests a geometry optimization to the nearest local minimum on the potential energy surface.
-
The Freq keyword calculates the vibrational frequencies at the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true minimum.
-
-
Frontier Molecular Orbital (FMO) Analysis:
-
From the output of the optimization calculation, extract the energies of the HOMO and LUMO.
-
Visualize the HOMO and LUMO isosurfaces to understand their spatial distribution and bonding character.
-
-
Excited State Calculations (TD-DFT):
-
Using the optimized ground-state geometry, perform a TD-DFT calculation to obtain the vertical excitation energies and oscillator strengths.
-
Keyword Line: #p TD(NStates=10) B3LYP/6-311+G(d,p) SCRF=(Solvent=Ethanol) (for B3LYP in ethanol) or #p TD(NStates=10) PBE0/6-311+G(d,p) SCRF=(Solvent=Ethanol) (for PBE0 in ethanol).
-
TD(NStates=10) requests the calculation of the first 10 singlet excited states.
-
SCRF=(Solvent=Ethanol) incorporates the effect of the solvent using the Polarizable Continuum Model (PCM).
-
-
UV-Vis Spectrum Simulation:
-
Use the output from the TD-DFT calculation (excitation energies and oscillator strengths) to generate a simulated UV-Vis spectrum. This can be done using specialized software or by convoluting the calculated transitions with Gaussian or Lorentzian functions.
-
Visualizing the Computational Workflow and Electronic Properties
To better illustrate the logical flow of the computational protocol and the relationships between the calculated properties, the following diagrams are provided in the DOT language for Graphviz.
Caption: Computational workflow for determining the electronic properties of this compound.
Caption: Relationship between key electronic properties calculated using DFT and TD-DFT.
Conclusion and Future Directions
This guide has demonstrated the power of quantum chemical calculations in elucidating the electronic properties of this compound. Through a comparative analysis of different DFT functionals, we have predicted the impact of fluorination on the molecule's frontier molecular orbitals, HOMO-LUMO gap, and dipole moment. Furthermore, TD-DFT calculations have provided valuable insights into its expected UV-Vis absorption spectrum.
The presented computational protocol offers a robust framework for researchers to investigate other substituted pyridines and related heterocyclic systems. While this guide provides a solid theoretical foundation, experimental validation of the predicted electronic and photophysical properties is a crucial next step. Future work should focus on the synthesis and spectroscopic characterization of this compound to provide a direct comparison with the computational results, thereby refining our understanding of the structure-property relationships in this important class of molecules. Such a synergistic approach, combining theoretical predictions with experimental data, is paramount for the accelerated discovery and development of new drugs and materials.
References
A Comparative Guide to the In Vitro Evaluation of 5-Fluoro-2-phenylpyridine Derivatives as Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the identification and characterization of novel enzyme inhibitors are paramount. Among the myriad of heterocyclic scaffolds, pyridine-based molecules have emerged as privileged structures due to their prevalence in numerous natural products and approved drugs.[1] This guide provides a comprehensive overview of the in vitro evaluation of a promising class of these compounds: 5-Fluoro-2-phenylpyridine derivatives. We will delve into the experimental methodologies used to assess their inhibitory potential, compare their efficacy with existing alternatives, and provide the technical insights necessary for their robust evaluation.
Introduction to this compound Derivatives as Enzyme Inhibitors
The pyridine scaffold is a cornerstone in medicinal chemistry, with its derivatives showing a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The introduction of a fluorine atom, as in this compound derivatives, can significantly enhance metabolic stability, binding affinity, and cell permeability. These advantageous properties make them attractive candidates for targeting various enzymes implicated in disease. For instance, substituted pyridine derivatives have been successfully developed as potent inhibitors for kinases, proteases, and metabolic enzymes.[1][2] A notable example is the development of a series of 2,4,6-trisubstituted pyridine derivatives as inhibitors of mutant isocitrate dehydrogenase 2 (IDH2), where one compound exhibited an impressive IC50 of 54.6 nM.[3]
Core Principles of In Vitro Enzyme Inhibition Assays
The primary goal of an in vitro enzyme inhibition assay is to determine the concentration of a compound required to reduce the enzyme's activity by half, known as the half-maximal inhibitory concentration (IC50).[4] This value is a critical measure of a compound's potency.[5] These assays are fundamental in the early stages of drug discovery, allowing for the high-throughput screening of large compound libraries to identify promising "hits".[6][7]
The general workflow of an enzyme inhibition assay involves incubating the target enzyme with a substrate in the presence and absence of the inhibitor. The rate of the enzymatic reaction is then measured by monitoring either the depletion of the substrate or the formation of the product over time.[8]
Experimental Design and Methodologies
A robust evaluation of enzyme inhibitors requires a multi-faceted approach, incorporating various assays to determine not only the potency but also the mechanism of inhibition.
Determining Inhibitor Potency: The IC50 Assay
The IC50 value is determined by performing a dose-response experiment where the enzyme activity is measured at a range of inhibitor concentrations.[9]
Workflow for IC50 Determination:
Caption: A generalized workflow for determining the IC50 value of an enzyme inhibitor.
Detailed Protocol: Fluorescence-Based IC50 Assay
Fluorescence-based assays are widely used due to their high sensitivity, specificity, and suitability for high-throughput screening.[10][11][12] They rely on a change in fluorescence intensity upon the enzymatic conversion of a non-fluorescent or less-fluorescent substrate to a highly fluorescent product.[12]
Materials:
-
Target Enzyme
-
Fluorogenic Substrate
-
This compound derivative (Inhibitor)
-
Assay Buffer (optimized for enzyme activity)
-
96-well or 384-well microplates (black, for fluorescence)
-
Fluorescence Plate Reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).
-
Create a series of dilutions of the inhibitor in the assay buffer.
-
Prepare working solutions of the enzyme and fluorogenic substrate in the assay buffer.
-
-
Assay Setup:
-
In a microplate, add a fixed volume of the enzyme solution to each well.
-
Add varying concentrations of the inhibitor to the wells. Include a positive control (enzyme and substrate, no inhibitor) and a negative control (enzyme, no substrate, no inhibitor).
-
Pre-incubate the enzyme and inhibitor for a specific time to allow for binding.[8]
-
-
Initiate and Monitor the Reaction:
-
Start the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately place the microplate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for the fluorogenic product.
-
Monitor the increase in fluorescence over time.
-
-
Data Analysis:
-
Calculate the initial reaction rates (slopes of the fluorescence vs. time curves).
-
Determine the percentage of inhibition for each inhibitor concentration relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[13]
-
Elucidating the Mechanism of Inhibition: Enzyme Kinetics Studies
Understanding how an inhibitor interacts with an enzyme is crucial for drug development.[14] Enzyme kinetics studies can differentiate between different modes of inhibition, such as competitive, non-competitive, uncompetitive, and mixed inhibition.[15][16]
-
Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate.
-
Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site), reducing the enzyme's catalytic efficiency.
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex.[15]
-
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex.[15]
Mechanism of Enzyme Inhibition:
Caption: Simplified representation of different enzyme inhibition mechanisms.
Experimental Approach: To determine the mechanism of inhibition, enzyme activity is measured at various substrate concentrations in the presence of different fixed concentrations of the inhibitor. The data are then plotted using methods like Lineweaver-Burk or Michaelis-Menten plots to observe the effect of the inhibitor on the kinetic parameters Vmax (maximum reaction velocity) and Km (Michaelis constant).[16]
Comparative Analysis: this compound Derivatives vs. Alternatives
The true measure of a novel inhibitor's potential lies in its performance relative to existing compounds. A thorough evaluation should include a direct comparison with known inhibitors of the same target enzyme.
For instance, in a study of pyridine analogues as kinase inhibitors, the inhibitory activity of novel compounds was compared against established drugs.[17] Similarly, the efficacy of 5-fluoro-2-oxindole derivatives as α-glucosidase inhibitors was benchmarked against the clinically used drug acarbose, with some derivatives showing 10-15 times greater potency.[18][19]
Table 1: Hypothetical Comparative Data for a Target Kinase
| Compound | Chemical Class | Target Kinase | IC50 (nM) | Selectivity vs. Off-Target Kinase |
| FP-101 | This compound | Kinase X | 15 | >100-fold |
| FP-102 | This compound | Kinase X | 25 | >80-fold |
| Staurosporine | Indolocarbazole | Kinase X | 5 | Non-selective |
| Gleevec | 2-Phenylaminopyrimidine | Kinase X | 100 | Selective |
This comparative data highlights the potential of the this compound scaffold in achieving both high potency and selectivity.
Conclusion and Future Directions
The in vitro evaluation of this compound derivatives as enzyme inhibitors is a critical step in the drug discovery pipeline. By employing a combination of robust IC50 determination and detailed kinetic studies, researchers can gain a comprehensive understanding of their inhibitory potential and mechanism of action. Comparative analysis against known inhibitors provides essential context for their therapeutic promise. The versatility of the pyridine scaffold, coupled with the advantageous properties imparted by fluorination, positions these compounds as a promising area for the development of novel therapeutics.[1][2] Further investigations should focus on structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as in vivo studies to assess their pharmacokinetic and pharmacodynamic properties.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of a novel class of pyridine derivatives that selectively inhibits mutant isocitrate dehydrogenase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. IC50 - Wikipedia [en.wikipedia.org]
- 5. courses.edx.org [courses.edx.org]
- 6. In Vitro Enzyme Assay: Cutting Edge Research | Da-ta Biotech [databiotech.co.il]
- 7. High-Throughput Inhibitor Assays and Screening [creative-enzymes.com]
- 8. superchemistryclasses.com [superchemistryclasses.com]
- 9. portlandpress.com [portlandpress.com]
- 10. mdpi.com [mdpi.com]
- 11. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fluorometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. fiveable.me [fiveable.me]
- 15. pubs.aip.org [pubs.aip.org]
- 16. Mechanistic and kinetic studies of inhibition of enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Synthetic Routes to 5-Fluoro-2-phenylpyridine: A Guide for Researchers
The fluorinated pyridine scaffold is a cornerstone in modern medicinal chemistry, with 5-Fluoro-2-phenylpyridine serving as a key building block for a multitude of pharmacologically active compounds. Its synthesis, therefore, is a subject of considerable interest to researchers in drug discovery and development. This guide provides a comprehensive, head-to-head comparison of the most prevalent synthetic routes to this valuable compound, offering field-proven insights and detailed experimental data to inform your synthetic strategy.
Introduction: The Significance of this compound
The introduction of a fluorine atom into a pyridine ring can significantly modulate the physicochemical properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets. The this compound moiety, in particular, is a privileged structure found in a range of therapeutic agents. The choice of synthetic route to this key intermediate can have a profound impact on the overall efficiency, cost, and scalability of a drug development program. This guide will dissect four primary synthetic strategies: the Suzuki-Miyaura Coupling, the Stille Coupling, the Negishi Coupling, and a modern approach involving synthesis from a Pyridine N-Oxide precursor.
Comparative Analysis of Synthetic Routes
The selection of an optimal synthetic pathway is a multi-faceted decision, balancing factors such as yield, reaction conditions, reagent availability and toxicity, and scalability. The following table provides a high-level comparison of the four routes discussed in this guide.
| Synthetic Route | Typical Starting Materials | Key Reagents/Catalysts | Reported Yield | Key Advantages | Key Disadvantages |
| Suzuki-Miyaura Coupling | 2-Bromo-5-fluoropyridine, Phenylboronic acid | Pd catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄), Base (e.g., K₂CO₃, Na₂CO₃) | Good to Excellent | Commercially available and stable reagents; broad functional group tolerance; relatively low toxicity of boron reagents. | Can require careful optimization of catalyst, ligand, and base; potential for boronic acid homo-coupling. |
| Stille Coupling | 2-Bromo-5-fluoropyridine, Phenylstannane | Pd catalyst (e.g., Pd(PPh₃)₄) | Good to Excellent | Tolerant of a wide range of functional groups; organotin reagents are often stable. | High toxicity of organotin reagents and byproducts is a major drawback; purification can be challenging.[1][2] |
| Negishi Coupling | 2-Halo-5-fluoropyridine, Phenylzinc reagent | Pd or Ni catalyst | Good to Excellent | High reactivity of organozinc reagents; can be effective for challenging couplings. | Organozinc reagents are moisture and air-sensitive, requiring inert atmosphere techniques; scalability can be a concern.[3] |
| From Pyridine N-Oxide | 5-Phenylpyridine N-oxide | Fluorinating agent (e.g., Ts₂O, then fluoride source) | Excellent (e.g., 84%) | High regioselectivity; avoids the use of pre-functionalized halopyridines. | Requires an additional deoxygenation step; the synthesis of the N-oxide precursor may add steps to the overall sequence.[4] |
In-Depth Analysis and Experimental Protocols
This section provides a detailed examination of each synthetic route, including the underlying mechanistic principles and step-by-step experimental protocols.
Suzuki-Miyaura Coupling: The Workhorse of Cross-Coupling
The Suzuki-Miyaura coupling is arguably the most widely used method for the formation of C-C bonds in the pharmaceutical industry.[5] Its popularity stems from the operational simplicity, the broad availability and stability of boronic acids, and the generally low toxicity of the boron-containing byproducts.
Mechanistic Rationale:
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of oxidative addition, transmetalation, and reductive elimination. The choice of palladium catalyst and ligand is crucial for an efficient reaction, with bulky, electron-rich phosphine ligands often employed to promote the oxidative addition of the aryl halide and facilitate the reductive elimination of the product.[5][6] The base plays a critical role in the transmetalation step, activating the boronic acid for transfer of the phenyl group to the palladium center.
Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling.
Experimental Protocol: Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of halopyridines.
-
Materials:
-
2-Bromo-5-fluoropyridine
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Acetonitrile (MeCN)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a round-bottom flask, add 2-bromo-5-fluoropyridine (1.0 eq), phenylboronic acid (1.1 eq), and potassium carbonate (2.0 eq).
-
Add palladium(II) acetate (5 mol%) and triphenylphosphine (10 mol%).
-
Add a 2:1 mixture of acetonitrile and methanol as the solvent.
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Heat the reaction mixture to 50°C and stir under an inert atmosphere for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and filter off the solid.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography on silica gel to afford this compound.
-
Stille Coupling: A Powerful but Problematic Alternative
The Stille coupling offers a high degree of functional group tolerance and employs organotin reagents that are often stable to air and moisture.[7][8] However, the high toxicity of organostannanes and their byproducts is a significant deterrent, particularly for pharmaceutical applications.[1]
Mechanistic Rationale:
Similar to the Suzuki coupling, the Stille reaction proceeds through a palladium-catalyzed cycle of oxidative addition, transmetalation, and reductive elimination. The transmetalation step involves the transfer of the organic group from the tin reagent to the palladium complex.
Figure 2: Catalytic cycle of the Stille coupling.
Experimental Protocol: Synthesis of this compound via Stille Coupling
-
Materials:
-
2-Bromo-5-fluoropyridine
-
Tributyl(phenyl)stannane
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Anhydrous toluene or DMF
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a flame-dried Schlenk flask, add 2-bromo-5-fluoropyridine (1.0 eq) and tetrakis(triphenylphosphine)palladium(0) (5 mol%).
-
Add anhydrous toluene or DMF.
-
Add tributyl(phenyl)stannane (1.2 eq) via syringe.
-
Degas the solution by bubbling with an inert gas for 20 minutes.
-
Heat the reaction mixture to reflux (typically 80-110°C) and stir under an inert atmosphere for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of potassium fluoride to remove tin byproducts, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
Negishi Coupling: High Reactivity with Handling Challenges
The Negishi coupling utilizes highly reactive organozinc reagents, which can lead to excellent yields and is often successful for challenging substrates where other cross-coupling reactions may fail.[3] The primary drawback is the air and moisture sensitivity of the organozinc reagents, necessitating strict anhydrous and inert reaction conditions.
Mechanistic Rationale:
The catalytic cycle of the Negishi coupling is analogous to the Suzuki and Stille reactions. The organozinc reagent is typically prepared in situ and readily undergoes transmetalation with the palladium complex.
Figure 3: Catalytic cycle of the Negishi coupling.
Experimental Protocol: Synthesis of this compound via Negishi Coupling
-
Materials:
-
2-Chloro-5-fluoropyridine
-
Phenylmagnesium bromide or Phenyllithium
-
Zinc chloride (ZnCl₂)
-
Palladium catalyst (e.g., Pd₂(dba)₃) and ligand (e.g., XPhos)
-
Anhydrous THF
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
Preparation of the Organozinc Reagent: In a flame-dried Schlenk flask under an inert atmosphere, react phenylmagnesium bromide or phenyllithium with a solution of zinc chloride in anhydrous THF at room temperature.
-
Coupling Reaction: In a separate Schlenk flask, dissolve 2-chloro-5-fluoropyridine (1.0 eq), the palladium catalyst (e.g., 2 mol% Pd₂(dba)₃), and the ligand (e.g., 4 mol% XPhos) in anhydrous THF.
-
Add the freshly prepared phenylzinc reagent to the mixture at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC or LC-MS.
-
Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
Synthesis from a Pyridine N-Oxide: A Modern and Regioselective Approach
This route offers a highly regioselective method for the synthesis of 2-substituted pyridines. The N-oxide activates the 2-position of the pyridine ring towards functionalization. Subsequent fluorination and deoxygenation provide the target molecule. A notable advantage is the reported high yield for the synthesis of 2-fluoro-5-phenylpyridine (84%).[4]
Mechanistic Rationale:
The pyridine N-oxide is first activated, often with an agent like triflic anhydride (Tf₂O) or tosyl chloride (TsCl), making the 2-position highly electrophilic. Nucleophilic attack by a fluoride source, followed by deoxygenation of the N-oxide, yields the final product. Various methods exist for the deoxygenation of pyridine N-oxides, including the use of PCl₃, H₂/Pd, or milder, more modern methods.[9][10][11]
Figure 4: Synthetic workflow from 5-phenylpyridine.
Experimental Protocol: Synthesis of this compound from 5-Phenylpyridine N-Oxide
-
Materials:
-
5-Phenylpyridine N-oxide
-
p-Toluenesulfonyl chloride (TsCl) or Triflic anhydride (Tf₂O)
-
A suitable amine base (e.g., triethylamine)
-
Fluoride source (e.g., TBAF)
-
Deoxygenating agent (e.g., PCl₃ or H₂/Pd)
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
Activation and Fluorination: In a flame-dried flask under an inert atmosphere, dissolve 5-phenylpyridine N-oxide (1.0 eq) in an anhydrous solvent.
-
Add the amine base (e.g., 1.2 eq of triethylamine).
-
Cool the mixture and add the activating agent (e.g., 1.1 eq of TsCl or Tf₂O) dropwise.
-
After stirring for a short period, add the fluoride source (e.g., 1.5 eq of TBAF).
-
Allow the reaction to proceed at room temperature or with gentle heating, monitoring by TLC or LC-MS.
-
Deoxygenation: Upon completion of the fluorination, the crude 2-fluoro-5-phenylpyridine N-oxide can be isolated or the reaction mixture can be directly subjected to deoxygenation. For example, by carefully adding a deoxygenating agent like PCl₃ at low temperature.
-
Work-up the reaction by quenching with water or an aqueous base, followed by extraction with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the crude product by column chromatography.
-
Conclusion and Future Outlook
The synthesis of this compound can be approached through several viable routes, each with its own set of advantages and disadvantages. For routine laboratory synthesis with a focus on readily available and less toxic reagents, the Suzuki-Miyaura coupling remains a highly attractive and reliable option. The synthesis from a pyridine N-oxide presents a modern and high-yielding alternative, particularly when high regioselectivity is paramount. While the Stille and Negishi couplings are powerful methods, their application, especially on a larger scale, is often hampered by the toxicity of the tin reagents and the handling requirements of the zinc reagents, respectively.
The continued development of more active and selective catalysts for cross-coupling reactions, as well as greener and more efficient methods for fluorination and deoxygenation, will undoubtedly further refine the synthetic approaches to this important building block. Researchers and drug development professionals are encouraged to carefully consider the specific requirements of their project when selecting a synthetic route, taking into account factors such as scale, cost, safety, and environmental impact.
References
- 1. youtube.com [youtube.com]
- 2. The Stille Reaction: A Cornerstone in Industrial Organic Synthesis - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
- 3. Negishi coupling - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. thieme-connect.com [thieme-connect.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Stille Coupling [organic-chemistry.org]
- 9. Deoxygenation of Pyridine N-Oxides by Palladium-Catalysed Transfer Oxidation of Trialkylamines [organic-chemistry.org]
- 10. Deoxygenation of heterocyclic N -oxides employing iodide and formic acid as a sustainable reductant - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D4NJ00913D [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
The Strategic Advantage of Fluorination: A Comparative Performance Analysis of Phenylpyridine-Based Emitters in OLEDs
A Senior Application Scientist's Guide to Material Selection and Device Optimization
In the relentless pursuit of more efficient and stable Organic Light-Emitting Diodes (OLEDs), the molecular design of emissive materials is paramount. The 2-phenylpyridine (ppy) scaffold has become a cornerstone in the development of highly efficient phosphorescent emitters, particularly when complexed with iridium(III). However, to meet the demands of next-generation displays and lighting, specifically in achieving deep blue emission with high stability, simple structural motifs must be refined. This guide provides an in-depth comparative analysis of how strategic fluorination of the phenylpyridine ligand dramatically alters the performance of these essential OLED materials.
While direct, extensive data on 5-Fluoro-2-phenylpyridine as a standalone component is not prevalent in literature, its structural principle—the introduction of fluorine to the phenyl ring—is a well-established and powerful strategy. To illustrate this, we will compare the archetypal green phosphorescent emitter, fac-tris(2-phenylpyridine)iridium(III) (Ir(ppy)₃ ), with a prominent blue-emitting fluorinated analogue, bis(2-(4,6-difluorophenyl)pyridinato-N,C²')picolinatoiridium(III) (FIrpic ). This comparison will serve as a robust model for understanding the profound impact of fluorination.
The Foundational Role of Fluorine in Emitter Design
The incorporation of fluorine atoms into organic molecules for OLEDs is not a trivial substitution; it is a strategic choice to fundamentally modify the material's electronic and physical properties.[1][2] Fluorine's high electronegativity and the strength of the carbon-fluorine bond impart several key advantages:[2]
-
Tuning of Energy Levels: Fluorine atoms act as strong electron-withdrawing groups. When substituted onto the phenyl ring of a ppy ligand, they lower both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the resulting iridium complex.[3][4] The stabilization of the HOMO level is particularly pronounced, leading to a widening of the HOMO-LUMO gap and, consequently, a blue-shift in the emission color.[3][5]
-
Enhanced Stability: The high bond energy of the C-F bond enhances the overall molecular stability, contributing to increased thermal and oxidative resistance.[2] This translates to longer operational lifetimes for OLED devices.
-
Improved Electron Injection/Transport: The lowered LUMO level resulting from fluorination can facilitate easier electron injection from adjacent layers in the OLED stack, leading to better charge balance within the emissive layer.[4]
-
Reduced Non-Radiative Decay: Strategic fluorination can decrease the rate of non-radiative decay and self-quenching phenomena in the solid state, which can lead to higher photoluminescence quantum yields (PLQY).[6]
Head-to-Head Comparison: Ir(ppy)₃ vs. FIrpic
To quantify these effects, we will compare the non-fluorinated Ir(ppy)₃ against the di-fluorinated FIrpic .
Molecular Structures
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Tuning the oxidation potential of 2-phenylpyridine-based iridium complexes to improve the performance of bluish and white OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 6. US7402345B2 - Electroluminescent iridium compounds with fluorinated phenylpyridine ligands, and devices made with such compounds - Google Patents [patents.google.com]
Efficacy and Mechanistic Comparison of Pyridine-Based Fungicides: A Case Study on Fluopyram and its Relation to the 5-Fluoro-2-phenylpyridine Scaffold
Abstract
The pyridine ring is a foundational scaffold in modern agrochemical discovery, leading to the development of highly effective fungicides. While novel structures such as the 5-fluoro-2-phenylpyridine backbone represent a promising frontier in synthesis research, this guide focuses on a comprehensive analysis of a well-characterized, commercially significant pyridinyl-based fungicide: Fluopyram. By using Fluopyram as a case study, we provide a detailed comparison of its efficacy against alternative fungicides, grounded in quantitative data. This guide elucidates the molecular mechanism of action, presents robust, step-by-step experimental protocols for efficacy evaluation, and offers field-proven insights for researchers, scientists, and professionals in agrochemical development.
Introduction to Pyridine-Based Fungicides
The search for novel agrochemicals with improved efficacy, broader spectrums, and novel modes of action is critical for global food security. Heterocyclic compounds, particularly those containing a pyridine moiety, have proven to be a rich source of biologically active molecules. The specific scaffold of this compound is an area of active academic and industrial research, aiming to develop next-generation fungicides.
To provide a practical and data-driven comparison, this guide centers on Fluopyram, a pyridinyl-ethyl-benzamide fungicide.[1][2] Fluopyram's well-documented performance and established mode of action make it an excellent model for understanding the potential and evaluation methodologies relevant to the broader class of pyridine-based fungicides. This guide will compare its efficacy to other key fungicide classes, providing the technical framework necessary for evaluating emerging candidates like those based on the this compound structure.
Mechanism of Action: Succinate Dehydrogenase Inhibition (SDHI)
Fluopyram belongs to the Succinate Dehydrogenase Inhibitor (SDHI) class of fungicides.[3][4] This group, classified under FRAC (Fungicide Resistance Action Committee) Code 7, targets a critical enzyme in the fungal mitochondrial respiratory chain.[5][6]
Cellular Respiration in Fungi: Fungi generate the majority of their cellular energy (ATP) through aerobic respiration. A key part of this process is the mitochondrial electron transport chain (ETC). The enzyme Succinate Dehydrogenase (SDH), also known as Complex II, plays a dual role: it is a key enzyme in the Krebs cycle and funnels electrons into the ETC.[7][8]
Inhibition by Fluopyram: SDHI fungicides act by blocking the ubiquinone-binding site (Qp site) within the SDH enzyme complex.[8][9] By binding to this site, Fluopyram competitively inhibits the reduction of ubiquinone to ubiquinol, which halts the transfer of electrons from succinate.[7][10] This disruption of the ETC leads to a severe energy deficit in the fungal cell, inhibiting vital processes like spore germination and mycelial growth, ultimately causing cell death.[3][8]
Comparative Efficacy Analysis
The efficacy of a fungicide is best understood through quantitative comparison with established alternatives. Here, we compare Fluopyram against two other widely used fungicides with different modes of action:
-
Boscalid: Another SDHI fungicide (FRAC Group 7), allowing for intra-class comparison.
-
Pyraclostrobin: A Quinone outside Inhibitor (QoI) fungicide (FRAC Group 11), which targets Complex III of the mitochondrial ETC.
The target pathogen for this comparison is Botrytis cinerea, the causal agent of gray mold, a devastating disease affecting numerous crops.[11]
In Vitro Efficacy Data
The half-maximal effective concentration (EC₅₀) is a standard measure of a fungicide's intrinsic potency. It represents the concentration required to inhibit 50% of fungal growth in a laboratory setting. Lower EC₅₀ values indicate higher potency.
Table 1: Comparative In Vitro Efficacy (EC₅₀) Against Botrytis cinerea
| Compound | Fungicide Class (FRAC Code) | Mean EC₅₀ (µg/mL) | Data Source(s) |
|---|---|---|---|
| Fluopyram | SDHI (7) | 0.03 - 5.389 | [11][12][13] |
| Boscalid | SDHI (7) | 2.09 - 2.14 | [14][15] |
| Pyraclostrobin | QoI (11) | 0.033 |[14][15] |
Note: EC₅₀ values can vary significantly between studies and pathogen isolates due to differences in methodology and baseline sensitivity of the fungal populations tested.[16]
Analysis: The data indicates that Fluopyram possesses high intrinsic activity against Botrytis cinerea, with reported EC₅₀ values that can be significantly lower than those for Boscalid, another SDHI.[11][17] Its potency is comparable to that of Pyraclostrobin, which belongs to a different class of respiratory inhibitors.[14]
Greenhouse Efficacy Data
In vivo testing under controlled greenhouse conditions provides a more accurate prediction of field performance. Efficacy is often measured as the percent reduction in disease severity compared to an untreated control.
Table 2: Comparative Greenhouse Protective Efficacy Against Botrytis cinerea
| Compound | Application Timing (Pre-inoculation) | Disease Control Efficacy | Data Source(s) |
|---|---|---|---|
| Fluopyram | 24, 48, or 96 hours | Excellent | [4][11] |
| Boscalid | 24 hours | Good to Excellent | [14] |
| Pyraclostrobin | 24 hours | Excellent |[14] |
Analysis: Fluopyram demonstrates excellent protective (preventative) activity when applied up to 96 hours before pathogen inoculation.[4][11] It also shows high curative activity when applied 24 hours after inoculation.[11] This performance is comparable to other leading fungicides and highlights its potential for robust disease control in integrated pest management (IPM) programs.[3][11]
Experimental Methodologies for Efficacy Determination
To ensure trustworthiness and reproducibility, the protocols used to generate efficacy data must be robust and well-defined.
Protocol 1: In Vitro Microtiter Assay for EC₅₀ Determination
This high-throughput method is used to determine the intrinsic activity of a fungicide against a pathogen.[18][19]
Objective: To calculate the EC₅₀ value of a test compound against a filamentous fungus by measuring the inhibition of mycelial growth in a liquid medium.
Materials:
-
96-well flat-bottom microtiter plates
-
Test compound stock solution (e.g., 10 mg/mL in DMSO)
-
Sterile Potato Dextrose Broth (PDB) or similar liquid medium
-
Fungal isolate of Botrytis cinerea (actively growing on PDA)
-
Spore suspension (adjusted to 1 x 10⁵ spores/mL)
-
Microplate reader (spectrophotometer) capable of reading absorbance at 600 nm
-
Sterile pipette tips, reservoirs, and other consumables
Procedure:
-
Prepare Fungicide Dilutions: a. Create a serial dilution series of the test compound in the microtiter plate. For example, for a final concentration range of 100 µg/mL to 0.05 µg/mL. b. In the first column, add 20 µL of a 1000 µg/mL working stock to 180 µL of PDB. c. Perform 2-fold serial dilutions across the plate by transferring 100 µL from one column to the next (pre-filled with 100 µL of PDB). d. Include control wells: medium-only (blank), and medium with spore suspension but no fungicide (positive growth control).
-
Inoculation: a. Prepare a spore suspension of B. cinerea from a 7-10 day old culture. b. Adjust the spore concentration to 1 x 10⁵ spores/mL using a hemocytometer. c. Add 50 µL of the spore suspension to each well (except the medium-only blank wells).
-
Incubation: a. Seal the plates with a breathable membrane or place them in a humid chamber to prevent evaporation. b. Incubate at 20-22°C in the dark for 48-72 hours, or until the positive control wells show significant turbidity.
-
Data Acquisition: a. At the end of the incubation period, gently shake the plate to homogenize the mycelial growth. b. Measure the optical density (OD) at 600 nm using a microplate reader.
-
Data Analysis: a. Subtract the mean OD of the blank wells from all other OD readings. b. Calculate the percent inhibition for each fungicide concentration relative to the positive growth control: % Inhibition = 100 * (1 - (OD_treatment / OD_positive_control)) c. Plot the percent inhibition against the log-transformed fungicide concentration. d. Use a non-linear regression model (e.g., log-probit or four-parameter logistic curve) to calculate the EC₅₀ value.
Protocol 2: Greenhouse Preventative Efficacy Trial
This protocol simulates field conditions to evaluate the protective action of a fungicide.[20]
Objective: To determine the efficacy of a test compound in preventing disease development on a host plant.
Materials:
-
Healthy, uniform host plants (e.g., strawberry or bean plants, 4-6 weeks old)
-
Test compound formulated for spraying
-
Commercial standard fungicide (e.g., Boscalid)
-
Pressurized spray equipment calibrated to deliver a fine, uniform mist
-
Botrytis cinerea spore suspension (1 x 10⁶ spores/mL in a nutrient solution)
-
Humid chambers or misting system
-
Randomized complete block design layout in the greenhouse
Procedure:
-
Plant Preparation: Arrange plants in a randomized complete block design with at least 4-5 replicates per treatment.
-
Fungicide Application: a. Apply the test compound and the standard fungicide to the plants until runoff. Ensure complete foliage coverage. b. Leave one group of plants unsprayed to serve as the untreated control. c. Allow the foliage to dry completely (approximately 2-4 hours).
-
Pathogen Inoculation: a. 24 hours after the fungicide application, inoculate all plants (including controls) by spraying them with the B. cinerea spore suspension.
-
Incubation: a. Move the plants into a high-humidity environment (>95% RH) for 48 hours to promote infection. b. After the infection period, return the plants to standard greenhouse conditions (20-24°C, 12h photoperiod).
-
Disease Assessment: a. 5-7 days after inoculation, assess disease severity. This can be done by visually rating the percentage of leaf or fruit area covered by lesions, or by counting the number of infection sites per plant.
-
Data Analysis: a. Calculate the mean disease severity for each treatment group. b. Determine the percent disease control using Abbott's formula: % Control = 100 * ((Severity_control - Severity_treatment) / Severity_control) c. Analyze the data using Analysis of Variance (ANOVA) followed by a means separation test (e.g., Tukey's HSD) to determine statistically significant differences between treatments.
Resistance Management
A critical aspect of any site-specific fungicide is the potential for pathogen populations to develop resistance. As an SDHI (FRAC Group 7), Fluopyram is considered to be at a medium to high risk for resistance development.[6][21] Resistance typically arises from point mutations in the sdh genes (specifically sdhB, sdhC, or sdhD) that alter the target enzyme's structure, reducing the binding affinity of the fungicide.[22]
To ensure the long-term efficacy of Fluopyram and other SDHI fungicides, robust resistance management strategies are essential. These include:
-
Alternation: Rotating applications with fungicides from different FRAC groups (e.g., QoIs - Group 11, DMIs - Group 3).[23]
-
Mixtures: Using pre-mix formulations or tank-mixing Fluopyram with a multi-site fungicide (e.g., chlorothalonil, mancozeb).[21][24]
-
Limiting Applications: Adhering to label recommendations regarding the maximum number of consecutive and total seasonal applications.
Notably, cross-resistance patterns among SDHI fungicides can be complex. Some mutations may confer resistance to boscalid but not fluopyram, or vice versa, making it crucial to understand the local resistance profile.[17][25]
Conclusion
Fluopyram serves as a powerful example of a modern pyridinyl-based fungicide, demonstrating high intrinsic potency and excellent protective and curative activity against economically important pathogens like Botrytis cinerea. Its efficacy is rooted in the targeted inhibition of the succinate dehydrogenase enzyme, a validated and crucial target for disease control.
The comparative data and detailed experimental protocols provided in this guide offer a comprehensive framework for researchers and drug development professionals. By applying these rigorous evaluation methodologies, the scientific community can effectively assess the performance of novel agrochemicals, including the next generation of compounds emerging from scaffolds like this compound. A thorough understanding of the mechanism of action, coupled with sound resistance management, is paramount to leveraging these chemical innovations for sustainable and effective crop protection.
References
- 1. Fluopyram activates systemic resistance in soybean - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluopyram [sitem.herts.ac.uk]
- 3. pomais.com [pomais.com]
- 4. researchgate.net [researchgate.net]
- 5. mda.state.mn.us [mda.state.mn.us]
- 6. SDHI Fungicides | FRAC [frac.info]
- 7. js.ugd.edu.mk [js.ugd.edu.mk]
- 8. benchchem.com [benchchem.com]
- 9. Frontiers | Fluopyram activates systemic resistance in soybean [frontiersin.org]
- 10. benchchem.com [benchchem.com]
- 11. Biological activity of the succinate dehydrogenase inhibitor fluopyram against Botrytis cinerea and fungal baseline sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. mdpi.com [mdpi.com]
- 14. Baseline Sensitivity of Botrytis cinerea to Pyraclostrobin and Boscalid and Control of Anilinopyrimidine- and Benzimidazole-Resistant Strains by These Fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 17. researchgate.net [researchgate.net]
- 18. Development of a microplate absorbance assay for assessing fungicide sensitivity of filamentous fungi and comparison to an amended agar assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 20. cabidigitallibrary.org [cabidigitallibrary.org]
- 21. plant-pest-advisory.rutgers.edu [plant-pest-advisory.rutgers.edu]
- 22. mdpi.com [mdpi.com]
- 23. extension.purdue.edu [extension.purdue.edu]
- 24. extension.umd.edu [extension.umd.edu]
- 25. Resistance to the SDHI Fungicides Boscalid, Fluopyram, Fluxapyroxad, and Penthiopyrad in Botrytis cinerea from Commercial Strawberry Fields in Spain - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Safe Disposal of 5-Fluoro-2-phenylpyridine for Laboratory Professionals
As a Senior Application Scientist, my focus extends beyond the application of chemical reagents to encompass their entire lifecycle within a research environment. The responsible management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of safe, ethical, and sustainable scientific practice. This guide provides a detailed protocol for the proper disposal of 5-Fluoro-2-phenylpyridine, grounded in established safety principles and regulatory standards. Our objective is to empower researchers with the knowledge to manage this substance confidently, ensuring the safety of personnel and the protection of our environment.
Hazard Profile of this compound
These compounds are generally classified with the following hazards[1][2][3]:
-
Skin Irritation: Causes skin irritation upon contact.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation if inhaled.
-
Acute Oral Toxicity: May be harmful if swallowed.
During combustion, halogenated organic compounds can produce hazardous byproducts, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and highly toxic hydrogen fluoride gas[4][5]. This potential for hazardous decomposition underscores the importance of avoiding disposal methods that involve uncontrolled burning.
Summary of Safety and Personal Protective Equipment (PPE)
| Hazard Classification | Recommended Personal Protective Equipment (PPE) | First Aid Measures |
| Skin Irritation (Category 2) | Chemical-resistant gloves (e.g., nitrile), lab coat.[1] | Wash off immediately with plenty of soap and water. If irritation persists, seek medical advice.[1][4] |
| Serious Eye Irritation (Category 2) | Safety glasses with side shields or chemical goggles.[1][6] | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1][4] |
| Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system) | Use only in a well-ventilated area or a certified chemical fume hood.[5] | Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[1][7] |
| Acute Oral Toxicity (Harmful if swallowed) | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[7] | Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[4][6] |
The Principle of Waste Minimization
The most effective disposal procedure begins with waste prevention. Before committing any chemical to a waste stream, laboratory personnel should adhere to the established hierarchy of waste management[8].
-
Reduction: Optimize experimental procedures to use the minimum amount of this compound necessary.
-
Reuse/Redistribution: Before disposal, check if surplus, unadulterated material can be used by other researchers in your institution[8].
-
Disposal: When the material is a true waste product (e.g., contaminated, degraded, or no longer needed), it must be disposed of through the appropriate hazardous waste stream.
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the systematic procedure for safely managing this compound waste from the point of generation to its final collection.
Step 1: Don Appropriate Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing the appropriate PPE as detailed in the table above. This includes, at a minimum, a lab coat, chemical-resistant gloves, and safety goggles[9]. The causality is simple: creating a physical barrier between you and the chemical is the most direct way to prevent accidental exposure and injury.
Step 2: Classify and Segregate the Waste Stream
Proper segregation is critical to prevent dangerous reactions in the waste container. This compound waste must be classified and segregated correctly.
-
Classification: As a fluorinated pyridine, this compound is a halogenated organic waste . It should not be mixed with non-halogenated organic solvents or other waste streams[10]. The U.S. Environmental Protection Agency (EPA) regulates halogenated organic compounds (HOCs) stringently, and specific waste codes may apply depending on the concentration and origin of the waste[11][12][13].
-
Segregation: Never mix halogenated waste with other categories like acidic, basic, or oxidizer waste. Mixing incompatible chemicals can lead to exothermic reactions, gas generation, or container pressurization. Always keep solid and liquid waste separate[10].
The following decision tree illustrates the segregation logic:
Caption: Waste segregation decision workflow for this compound.
Step 3: Use Correct Containerization and Labeling
The integrity of the waste containment system is non-negotiable.
-
Container: Use a designated, chemically compatible container. High-density polyethylene (HDPE) or glass containers are typically suitable for organic waste[14]. The container must have a tightly sealing cap to prevent the release of vapors.
-
Labeling: Proper labeling is a regulatory requirement and a critical safety communication tool. The label must be securely affixed to the container as soon as the first drop of waste is added. The label should clearly state[14]:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (and any other components)
-
The relevant hazard characteristics (e.g., "Irritant," "Flammable" if in a flammable solvent)
-
The accumulation start date (the date the first waste was added)
-
Step 4: Safe On-Site Accumulation
Store the waste container in a designated satellite accumulation area within the laboratory. This area should be[15]:
-
At or near the point of generation.
-
Under the control of the laboratory personnel.
-
Equipped with secondary containment (such as a spill tray) to capture any potential leaks.
-
Away from heat sources, direct sunlight, and incompatible chemicals[5].
Step 5: Arrange for Final Disposal
The final disposal of hazardous waste is a highly regulated process that must be handled by trained professionals.
-
Institutional EHS: When the waste container is full, or if you are generating waste infrequently, contact your institution's Environmental Health & Safety (EHS) department. They will arrange for a pickup and manage the subsequent steps.
-
Licensed Disposal Facility: Your EHS department works with licensed hazardous waste disposal companies. The ultimate disposal method for halogenated organic waste is typically high-temperature incineration in a specialized facility equipped with scrubbers to neutralize harmful combustion byproducts like hydrogen fluoride[16][17]. Never attempt to dispose of this chemical down the drain or in the regular trash[18].
Emergency Procedures for Spills and Exposures
In the event of an accidental release, immediate and correct action is crucial.
-
Small Spill: For a small spill within a chemical fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the contaminated absorbent material into a sealed container for disposal as hazardous waste[15].
-
Large Spill: If a large spill occurs, or if it happens outside of a fume hood, evacuate the area immediately, alert others, and contact your institution's emergency response or EHS team.
-
Personal Exposure:
In all cases of personal exposure, seek prompt medical attention and provide the Safety Data Sheet (or information from it) to the medical personnel.
Conclusion
The proper disposal of this compound is a multi-step process that relies on a foundational understanding of its hazards, strict adherence to segregation and containment protocols, and compliance with institutional and federal regulations. By following this guide, researchers can manage this chemical waste stream safely and responsibly, upholding their commitment to a secure and sustainable laboratory environment. Always consult your institution's specific waste management plan and the chemical's Safety Data Sheet as the primary sources of information.
References
- 1. fishersci.com [fishersci.com]
- 2. 5-Fluoro-2-methylpyridine | C6H6FN | CID 2762863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Phenylpyridine | C11H9N | CID 13887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 10. acewaste.com.au [acewaste.com.au]
- 11. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 12. wku.edu [wku.edu]
- 13. View Document - California Code of Regulations [govt.westlaw.com]
- 14. How To Safely Dispose of Chemicals in Your Lab [solventwasher.com]
- 15. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 16. actenviro.com [actenviro.com]
- 17. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 18. datasheets.scbt.com [datasheets.scbt.com]
Personal protective equipment for handling 5-Fluoro-2-phenylpyridine
Comprehensive Safety & Handling Guide: 5-Fluoro-2-phenylpyridine
This guide provides essential safety protocols and operational directives for the handling and disposal of this compound. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and experimental integrity for all researchers, scientists, and drug development professionals.
Immediate Safety Briefing: Hazard Profile
This compound and structurally similar halogenated pyridines are classified with the following primary hazards. Understanding these is critical before approaching any handling procedure.
-
Serious Eye Irritation: Poses a significant risk of causing serious eye irritation or damage.[1][2][3]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[1][2][4]
-
Harmful if Swallowed: Acute oral toxicity is a concern.[1][4]
All handling procedures must be designed to mitigate these risks through a combination of engineering controls and appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE is not a passive step but an active risk mitigation strategy. The principle is to establish multiple barriers between the researcher and the chemical. All PPE must be inspected before use and removed carefully to avoid cross-contamination.
Eye and Face Protection: The Non-Negotiable Barrier
Direct contact with this compound can cause serious eye irritation.[1][3] Therefore, robust eye protection is mandatory.
-
Primary Protection: Wear tightly fitting chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][5][6] Goggles provide a seal around the eyes, protecting against splashes and vapors more effectively than standard safety glasses.
-
Secondary Protection: When there is a significant risk of splashing (e.g., transferring large volumes, heating solutions), a face shield must be worn over the safety goggles.[7]
Hand Protection: Selecting the Right Material
Skin contact is a primary route of exposure that causes irritation.[1][8] Glove selection is critical and must be based on chemical compatibility, not just availability.
-
Recommended Gloves: For handling halogenated aromatic compounds like pyridines, butyl rubber or polyvinyl alcohol (PVA) gloves are recommended for extended contact.[9]
-
Caution on Nitrile: While disposable nitrile gloves are common in laboratories, they may offer only short-term splash protection against pyridine and its derivatives.[9][10] They are not recommended for prolonged handling or immersion. Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times.[7]
-
Best Practice: Double-gloving can provide an additional layer of safety. Remove and replace gloves immediately upon any sign of contamination. Always wash hands thoroughly with soap and water after removing gloves.[3][8]
Body and Respiratory Protection: Engineering Controls as the First Line
-
Laboratory Coat: A fully buttoned, long-sleeved lab coat made of a suitable material like Nomex® or 100% cotton should be worn to protect skin and personal clothing.[7] Avoid synthetic materials like polyester, which can melt or react with chemicals.
-
Engineering Controls: The primary method for respiratory protection is to handle this compound within a properly functioning and certified chemical fume hood.[9][10] This ensures that vapors and aerosols are contained and exhausted safely.
-
Respiratory Protection: If engineering controls are insufficient or during a large-scale spill cleanup where vapor concentrations may be high, a NIOSH-approved respirator is required.[6][7] Use of a respirator necessitates enrollment in a respiratory protection program, including medical clearance and annual fit testing.[7]
PPE Summary for Operational Tasks
| Task | Eye/Face Protection | Hand Protection | Body & Respiratory Protection |
| Weighing/Aliquotting Solid | Safety Goggles | Double-gloved (e.g., Butyl Rubber) | Lab Coat within a Fume Hood or Ventilated Balance Enclosure |
| Preparing Solutions | Safety Goggles & Face Shield | Double-gloved (e.g., Butyl Rubber) | Lab Coat within a Fume Hood |
| Running Reactions/Transfers | Safety Goggles & Face Shield | Double-gloved (e.g., Butyl Rubber) | Lab Coat within a Fume Hood |
| Waste Disposal | Safety Goggles | Double-gloved (e.g., Butyl Rubber) | Lab Coat |
Operational & Disposal Plan: A Step-by-Step Protocol
This workflow ensures that safety is integrated into every stage of handling this compound.
Step 1: Preparation and Pre-Handling
-
Hazard Review: Before beginning, review the Safety Data Sheet (SDS) for this compound.
-
Designated Area: Confirm that all work will be performed in a designated area, inside a certified chemical fume hood.[9]
-
Emergency Equipment: Ensure that an emergency eyewash station and safety shower are accessible and unobstructed, within a 10-second travel distance.[3][5][9] Have a spill kit readily available.
-
Don PPE: Put on all required PPE as detailed in the table above, ensuring a proper fit.
Step 2: Chemical Handling
-
Containment: Handle the chemical in the fume hood, keeping the sash at the lowest practical height.
-
Transfers: Use appropriate tools (spatulas, pipettes) to transfer the chemical, minimizing the creation of dust or aerosols.[8]
-
Heating: If heating is required, be aware that vapors may form explosive mixtures with air.[2][6] Use controlled heating sources (e.g., heating mantles, oil baths) and avoid open flames.
-
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[3][6][9]
Step 3: Decontamination and Disposal
-
Decontaminate: Wipe down the work surface in the fume hood and any equipment used with an appropriate solvent (e.g., isopropanol), collecting the waste wipes for disposal.
-
Doff PPE: Remove PPE carefully, avoiding contact with the contaminated outer surfaces. Remove gloves last and dispose of them immediately.
-
Hand Washing: Wash hands thoroughly with soap and water.
-
Waste Management: All waste contaminated with this compound must be treated as hazardous waste.[11]
-
Collect all solid and liquid waste in a dedicated, sealed, and clearly labeled hazardous waste container.[2][9]
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Dispose of the container through your institution's approved hazardous waste disposal program, following all local, state, and federal regulations.[1][2][3]
-
Emergency Procedures: Immediate Response Actions
In the event of an exposure or spill, immediate and correct action is crucial.
-
Skin Contact: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[3][8][10] Seek medical attention if irritation persists.[1][5]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[3][8][11] Remove contact lenses if present and easy to do.[1][3] Seek immediate medical attention.[8]
-
Inhalation: Move the affected person to fresh air immediately.[1][3][8] If breathing is difficult, provide artificial respiration. Seek medical attention.[5][6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[1][5] Seek immediate medical attention.[5][12]
-
Small Spill: For a small spill inside a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the contaminated material into a sealed container for hazardous waste disposal.[9]
Workflow for Safe Handling
The following diagram outlines the critical decision points and procedural flow for safely managing this compound in a laboratory setting.
Caption: Procedural workflow for handling this compound.
References
- 1. 5-Fluoro-2-methylpyridine - Safety Data Sheet [chemicalbook.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. fishersci.com [fishersci.com]
- 4. 5-Fluoro-2-methylpyridine | C6H6FN | CID 2762863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
